molecular formula C12H16ClN3O3 B3027150 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride CAS No. 1233955-72-0

3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride

Cat. No.: B3027150
CAS No.: 1233955-72-0
M. Wt: 285.73
InChI Key: UADSMRVNLRVESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride is a useful research compound. Its molecular formula is C12H16ClN3O3 and its molecular weight is 285.73. The purity is usually 95%.
BenchChem offers high-quality 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-N-piperidin-4-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3.ClH/c16-12(14-10-4-6-13-7-5-10)9-2-1-3-11(8-9)15(17)18;/h1-3,8,10,13H,4-7H2,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADSMRVNLRVESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233955-72-0
Record name Benzamide, 3-nitro-N-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Characterization Guide: 3-Nitro-N-(piperidin-4-yl)benzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 3-Nitro-N-(piperidin-4-yl)benzamide Hydrochloride (CAS: Generic/Intermediate). This compound represents a critical "scaffold" in medicinal chemistry, often serving as a precursor for PARP inhibitors, GPCR ligands, and enzyme inhibitors.

The molecule combines a polar, ionizable piperidine core with an electron-deficient nitro-aromatic system. Understanding its behavior requires a dual focus: the hydrochloride salt mechanics (solubility, hygroscopicity) and the redox susceptibility of the nitro group. This guide moves beyond static data, offering the theoretical basis and validated protocols required to establish a robust physicochemical profile for drug development.[1]

Part 1: Structural Analysis & Theoretical Profiling

Molecular Architecture

The molecule is composed of three distinct functional domains that dictate its behavior in solid and solution states:

  • The Basic Center (Piperidine): The secondary amine at the 4-position of the piperidine ring is the primary ionization site. In the HCl salt form, this nitrogen is protonated (

    
    ), providing high aqueous solubility.
    
  • The Linker (Amide): A neutral amide bond connects the piperidine to the aromatic ring. This bond contributes to hydrogen bonding (donor/acceptor) but is generally stable at physiological pH.

  • The Electronic Modulator (Nitro-Benzene): The 3-nitro group is a strong electron-withdrawing group (EWG). It deactivates the benzene ring, lowering the electron density and potentially influencing the

    
     stacking interactions in the crystal lattice.
    
Theoretical Physicochemical Parameters

Note: Values below are predicted based on Structure-Property Relationships (SPR) for the class of 4-aminopiperidine benzamides.

ParameterPredicted ValueMechanistic Insight
pKa (Base) 10.2 – 10.8Attributed to the piperidine secondary amine. The distal electron-withdrawing nitro group has minimal inductive effect on this center due to the insulating amide linker.
pKa (Amide) > 15 (Neutral)The amide nitrogen is not basic in aqueous media.
LogP (Free Base) ~1.2 – 1.6The nitro group reduces lipophilicity compared to a hydrogen atom due to polarity, but the aromatic ring maintains moderate lipophilicity.
LogD (pH 7.4) -1.5 to -0.5At physiological pH, the piperidine is >99.9% protonated (cationic), drastically lowering the distribution coefficient (highly hydrophilic).
PSA (Polar Surface Area) ~95 ŲIncludes contributions from the Nitro (

) and Amide (

) groups.
Structural Visualization & Electronic Effects

The following diagram illustrates the functional zones and their impact on chemical behavior.

G cluster_0 Physicochemical Impact Nitro 3-Nitro Group (Metabolic Liability) Benzene Benzene Ring (Lipophilic Core) Nitro->Benzene Electron Withdrawal (-I/-R) Effect2 Reductive Instability (Nitro -> Amine) Nitro->Effect2 Amide Amide Linker (H-Bond Donor/Acceptor) Benzene->Amide Structural Rigidification Piperidine Piperidine Ring (Solubilizing Scaffold) Amide->Piperidine Linker Amine Secondary Amine (HCl) (pKa ~10.5, Ionization Center) Piperidine->Amine Functional Handle Effect1 High Water Solubility (Due to Amine HCl) Amine->Effect1

Figure 1: Functional decomposition of 3-Nitro-N-(piperidin-4-yl)benzamide HCl showing electronic effects and physicochemical consequences.

Part 2: Solid-State Characterization (The HCl Salt)

Salt Disproportionation Risk

As a hydrochloride salt of a weak base (piperidine), this compound is susceptible to disproportionation in high-humidity environments or excipient mixtures with a micro-environmental pH > 6.

  • Mechanism:

    
    
    
  • Observation: The free base is likely an oil or a low-melting solid, whereas the HCl salt is a high-melting crystalline solid. Disproportionation can lead to "oiling out" or stickiness in formulations.

Hygroscopicity

Piperidine HCl salts are notoriously hygroscopic.

  • Critical Relative Humidity (CRH): Likely between 60-75% RH.

  • Handling: Must be stored in desiccated conditions. Exposure to moisture may induce deliquescence (dissolving in absorbed water).

Part 3: Solution-State Dynamics & Stability

Solubility Profile

The solubility is heavily pH-dependent due to the piperidine ionization.

  • pH 1.2 (Gastric): Extremely High (>50 mg/mL). The molecule is fully protonated.

  • pH 6.8 (Intestinal): High. Still predominantly protonated.

  • pH > 10: Low (Free Base precipitates). As pH approaches pKa, the neutral free base dominates, leading to precipitation.

Stability Liabilities
  • Nitro Reduction (Bio-relevant):

    • In vivo: The nitro group is a prodrug liability. It can be reduced to the aniline (

      
      ) by nitroreductases (bacterial or hepatic).
      
    • In vitro:[2] Stable to oxidation, but sensitive to strong reducing agents (e.g.,

      
      , 
      
      
      
      ).
  • Amide Hydrolysis:

    • Generally stable.[3] Hydrolysis to 3-nitrobenzoic acid and 4-aminopiperidine requires harsh conditions (6N HCl, 100°C, >4 hours).

Part 4: Experimental Protocols (Self-Validating)

Protocol 4.1: Potentiometric pKa Determination

Rationale: Accurate pKa is required to predict solubility at physiological pH.

  • Preparation: Dissolve 3-5 mg of the compound in 20 mL of 0.15 M KCl (ionic strength adjuster).

  • Titrant: Carbonate-free 0.1 N NaOH.

  • Procedure:

    • Acidify the solution to pH 2.0 using 0.1 N HCl to ensure the piperidine is fully protonated.

    • Titrate with NaOH up to pH 12.0.

    • Record pH vs. Volume added.

  • Validation: The curve should show a single inflection point around pH 10.5. If a second inflection appears < 5, check for hydrolysis of the amide (impurity).

Protocol 4.2: Kinetic Solubility (High-Throughput)

Rationale: Rapid assessment for early-stage screening.

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Dosing: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate.

  • Analysis: Analyze filtrate via UV-Vis (254 nm) or LC-MS.

  • Calculation:

    
    .
    
Protocol 4.3: Forced Degradation (Stress Testing)

Rationale: Establish stability margins.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 1N HCl, 60°C, 24h< 5% degradation (Amide stable)
Base Hydrolysis 1N NaOH, 60°C, 24h< 10% degradation (Amide stable)
Oxidation 3%

, RT, 24h
< 2% degradation (Nitro/Amide stable)
Reduction

(Dithionite), RT
High Degradation (Nitro

Amine)

Part 5: Characterization Workflow Diagram

The following workflow outlines the logical sequence for characterizing this specific scaffold, prioritizing its unique risks (hygroscopicity and nitro-reduction).

Workflow cluster_Solid Phase 1: Solid State cluster_Solution Phase 2: Solution State cluster_Stability Phase 3: Stability Start Start: 3-Nitro-N-(piperidin-4-yl)benzamide HCl XRPD XRPD (Confirm Crystallinity) Start->XRPD DVS DVS (Hygroscopicity) (Critical: Check for deliquescence) XRPD->DVS pKa Potentiometric Titration (Target: Piperidine N) DVS->pKa If stable LogD LogD Shake-Flask (pH 7.4) pKa->LogD Stress Forced Degradation LogD->Stress Redox Reductive Stress Test (Specific for Nitro group) Stress->Redox

Figure 2: Step-by-step characterization workflow emphasizing the specific liabilities of the nitro-piperidine scaffold.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa and solubility protocols).
  • Meanwell, N. A. (2011).[4] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link (Discusses the electronic properties of nitro groups and piperidine scaffolds).

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews, 59(7), 603-616. Link (Critical for understanding HCl salt disproportionation).

  • Nepali, K., et al. (2019).[4] "Nitro group-containing drugs."[5] European Journal of Medicinal Chemistry, 177, 493-519. Link (Review of the stability and metabolic fate of nitro-aromatic drugs).

Sources

molecular weight and formula of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

3-Nitro-N-(piperidin-4-yl)benzamide hydrochloride is a synthetic organic intermediate characterized by a benzamide core substituted with a nitro group at the meta position and a piperidine ring attached via the amide nitrogen. It serves as a critical scaffold in medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD) for targeting G-protein coupled receptors (GPCRs) and poly(ADP-ribose) polymerases (PARP).

This monograph details the physicochemical properties, synthetic pathways, and handling protocols for this compound, ensuring reproducibility and safety in research environments.

Physicochemical Profile[3][4]
PropertyValueNotes
IUPAC Name 3-Nitro-N-(piperidin-4-yl)benzamide hydrochloride
Molecular Formula C₁₂H₁₆ClN₃O₃ Salt form (HCl)
Free Base Formula C₁₂H₁₅N₃O₃
Molecular Weight 285.73 g/mol Average mass (Salt)
Exact Mass 285.0880Monoisotopic (Salt)
Free Base MW 249.27 g/mol
Physical State Off-white to pale yellow solidNitro compounds often exhibit yellow coloration
Solubility Water (>20 mg/mL), DMSO, MethanolHigh solubility due to ionic character
pKa (Calc.) ~10.8 (Piperidine NH), ~14 (Amide NH)Piperidine nitrogen is the basic site

Structural Analysis & Retrosynthesis

The molecule comprises two distinct domains connected by an amide linkage:[1]

  • Electrophilic Domain : The 3-nitrobenzoyl group. The nitro group (

    
    ) is strongly electron-withdrawing, deactivating the ring but providing a handle for reduction to an aniline (useful for further derivatization).
    
  • Nucleophilic/Basic Domain : The 4-aminopiperidine moiety. In the hydrochloride salt form, the secondary amine of the piperidine ring is protonated (

    
    ), conferring water solubility.
    
Retrosynthetic Logic

To synthesize this compound with high purity, a convergent strategy is employed. The piperidine nitrogen must be orthogonally protected (e.g., Boc) to prevent polymerization or regioisomeric side reactions during the amide coupling.

Retrosynthesis Target Target Molecule 3-Nitro-N-(piperidin-4-yl)benzamide HCl Deprotection Boc Deprotection Step Target->Deprotection HCl/Dioxane Disconnection Amide Bond Disconnection Precursor1 3-Nitrobenzoyl Chloride (Electrophile) Disconnection->Precursor1 Precursor2 4-Amino-1-Boc-piperidine (Nucleophile) Disconnection->Precursor2 Deprotection->Disconnection Precursor Assembly

Figure 1: Retrosynthetic analysis showing the disconnection of the amide bond and the necessity of protecting group strategy.

Synthetic Methodology

The following protocol describes the synthesis of the hydrochloride salt. This workflow prioritizes yield and purity by utilizing tert-butyloxycarbonyl (Boc) protection.

Reagents & Stoichiometry
  • Starting Material A : 3-Nitrobenzoic acid (1.0 equiv) or 3-Nitrobenzoyl chloride (1.0 equiv).

  • Starting Material B : 4-Amino-1-N-Boc-piperidine (1.1 equiv).

  • Coupling Agents (if using acid): EDC·HCl (1.2 equiv), HOBt (1.2 equiv).

  • Base : Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Solvent : Dichloromethane (DCM) or DMF.

  • Deprotection : 4M HCl in Dioxane.

Step-by-Step Protocol
Phase 1: Amide Coupling
  • Activation : Dissolve 3-nitrobenzoic acid in dry DCM (0.1 M). Add EDC·HCl and HOBt at 0°C. Stir for 30 minutes to form the active ester.

    • Note: If using acid chloride, skip activation and add triethylamine at 0°C.

  • Addition : Add 4-Amino-1-N-Boc-piperidine dropwise.

  • Reaction : Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours under nitrogen atmosphere.

  • Workup : Wash organic layer with 1M citric acid (removes unreacted amine), sat. NaHCO₃ (removes unreacted acid), and brine. Dry over Na₂SO₄ and concentrate.

  • Purification : Flash column chromatography (Hexane:EtOAc) to isolate the Boc-protected intermediate.

Phase 2: Deprotection & Salt Formation
  • Dissolution : Dissolve the Boc-intermediate in minimal 1,4-dioxane or MeOH.

  • Acidolysis : Add 4M HCl in dioxane (5–10 equiv) at 0°C. Stir at RT for 2–4 hours.

    • Observation: A white/off-white precipitate (the product) should form.

  • Isolation : Filter the solid or concentrate under vacuum. Triturate with diethyl ether to remove organic impurities.

  • Drying : Dry under high vacuum to remove trace HCl gas.

Synthetic Workflow Diagram

SynthesisWorkflow Acid 3-Nitrobenzoic Acid Coupling Coupling (EDC/HOBt, DCM) Acid->Coupling Amine 4-Amino-1-Boc-piperidine Amine->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate 16h, RT Deprotection Deprotection (4M HCl/Dioxane) Intermediate->Deprotection Cleavage Final 3-Nitro-N-(piperidin-4-yl) benzamide HCl Deprotection->Final Precipitation

Figure 2: Linear synthetic workflow for the production of the target hydrochloride salt.

Analytical Characterization (QC)

To validate the identity and purity of the synthesized compound, the following analytical parameters must be met.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Amide NH : Doublet or broad singlet at δ 8.5–9.0 ppm.

  • Aromatic Protons :

    • H-2 (singlet-like): ~δ 8.7 ppm (between NO₂ and CO).

    • H-4/H-6 (doublets): ~δ 8.4 ppm.

    • H-5 (triplet): ~δ 7.8 ppm.

  • Piperidine NH₂⁺ : Broad exchangeable signal at δ 8.0–9.5 ppm.

  • Piperidine CH :

    • C4-H (multiplet): ~δ 4.0 ppm.

    • C2/C6-H (multiplets): ~δ 3.0–3.3 ppm.

    • C3/C5-H (multiplets): ~δ 1.7–2.0 ppm.

Mass Spectrometry (LC-MS)
  • Ionization : ESI+ (Electrospray Ionization).

  • Observed Mass : m/z = 250.1 [M+H]⁺ (corresponds to the free base cation).

  • Note: The chloride counterion is not observed in positive mode MS but can be confirmed via silver nitrate precipitation test or elemental analysis.

Handling, Stability & Safety

Hygroscopicity

Hydrochloride salts of secondary amines are often hygroscopic .

  • Storage : Store in a desiccator at -20°C.

  • Handling : Weigh quickly in ambient air or use a glovebox for precise stoichiometry in library synthesis.

Safety Hazards (Nitro Compounds)
  • Genotoxicity : Nitroaromatics are potential mutagens. Handle with proper PPE (gloves, lab coat, fume hood).

  • Explosion Risk : While this specific molecule is stable, nitro compounds can be energetic. Avoid heating dry solids to decomposition.

References

  • Organic Chemistry Portal . "Amide Coupling Reagents: Mechanisms and Protocols." Available at: [Link]

  • National Center for Biotechnology Information . "PubChem Compound Summary for 3-Nitrobenzamide derivatives." PubChem.[2][3][4] Available at: [Link]

Sources

Solubility Profile of 3-Nitro-N-(piperidin-4-yl)benzamide Hydrochloride: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-Nitro-N-(piperidin-4-yl)benzamide Hydrochloride Class: Synthetic Intermediate / Pharmaceutical Building Block Molecular Formula:


Key Characteristic:  pH-dependent solubility governed by the piperidine secondary amine (

).[1]

This guide outlines the physicochemical solubility profile of 3-Nitro-N-(piperidin-4-yl)benzamide hydrochloride. As a hydrochloride salt of a basic piperidine derivative, this compound exhibits high aqueous solubility in acidic to neutral media but faces significant precipitation risks in alkaline environments due to free base conversion. This document details the theoretical basis, experimental protocols, and critical stability boundaries (


) required for rigorous characterization.

Physicochemical Framework

Structural Analysis & Ionization

The solubility behavior of this molecule is dictated by two distinct functional regions:

  • The Lipophilic Core (Solubility Limiting): The 3-nitrobenzamide moiety is planar and moderately lipophilic. The nitro group (

    
    ) and the amide linker contribute to crystal lattice stability via 
    
    
    
    stacking and hydrogen bonding.[1]
  • The Ionization Center (Solubility Enhancing): The piperidine ring contains a secondary amine. In the hydrochloride salt form, this nitrogen is protonated (

    
    ), providing the hydration energy necessary to dissolve the lipophilic core.[1]
    
  • Predicted

    
     (Base):  ~10.6 – 11.0 (Typical for 4-substituted piperidines).[1]
    
  • Predicted LogP (Free Base): ~1.8 (Moderately lipophilic).[1]

  • Predicted LogD (pH 7.4): ~ -1.2 (Highly soluble due to ionization).[1]

Thermodynamic Solubility Equilibrium

In water, the hydrochloride salt (


) dissociates completely.[1] The solubility equilibrium is driven by the solubility product (

) of the salt and the intrinsic solubility (

) of the free base.[1]

[1]

Critical Insight: At


 (e.g., pH 1-7), the solubility is high and limited by the 

of the salt.[1] At

, the solubility crashes to

(intrinsic solubility of the free base), often

.[1]

Experimental Protocols

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the thermodynamic solubility in pure water and biorelevant buffers.[1]

Reagents:

  • Analyte: 3-Nitro-N-(piperidin-4-yl)benzamide HCl (micronized).[1]

  • Media: HPLC-grade water, 0.1 N HCl, Phosphate Buffer (pH 6.8), Borate Buffer (pH 10).[1]

Workflow:

  • Saturation: Add excess solid (~20 mg) to 1 mL of medium in a glass vial.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24 hours (orbital shaker).

  • pH Check: Measure the pH of the supernatant at the end of the experiment. Note: The HCl salt will acidify unbuffered water.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter (0.22

    
     PVDF).
    
  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

Protocol B: Determination of (Salt Disproportionation)

Objective: Identify the pH threshold where the salt converts to the insoluble free base.[1]

Method: Potentiometric Titration.

  • Dissolve the HCl salt in water (approx. 10 mM concentration).

  • Titrate with 0.1 M NaOH while monitoring turbidity (Tyndall effect) or UV transmittance.

  • Endpoint: The pH at which precipitation onset occurs is the

    
    .
    

Visualization: Solubility Characterization Workflow

SolubilityWorkflow Start Start: Solid HCl Salt Step1 1. Purity Check (DSC/HPLC) Start->Step1 Decision1 Purity > 98%? Step1->Decision1 Decision1->Start No (Recrystallize) Step2 2. Shake-Flask (24h) Media: Water, pH 1.2, pH 6.8 Decision1->Step2 Yes Step3 3. Measure Final pH (Crucial for HCl salts) Step2->Step3 BranchA Final pH < pKa (Acidic) Step3->BranchA BranchB Final pH > pKa (Basic) Step3->BranchB ResultA Solubility = Ksp limited (High Solubility) BranchA->ResultA ResultB Solubility = S0 limited (Free Base Precipitation) BranchB->ResultB

Caption: Decision tree for solubility profiling, highlighting the critical dependence on final pH relative to the pKa of the piperidine nitrogen.

Data Profile (Simulated/Reference Range)

Since specific literature data for this intermediate is proprietary, the following profile is derived from structure-activity relationships (SAR) of analogous piperidine-benzamides (e.g., Niraparib intermediates).

ParameterConditionExpected ValueMechanistic Note
Intrinsic Solubility (

)
pH 12 (Free Base)< 0.5 mg/mLLimited by nitro-benzamide lipophilicity.[1]
Salt Solubility (

)
pH 1-6 (Water/Acid)> 50 mg/mLDriven by piperidinium cation hydration.[1]

Aqueous~ 8.5 - 9.5Risk zone for precipitation in intestinal fluids.[1]
Common Ion Effect 0.1 M HClReducedExcess

suppresses solubility via

.

Scientific Commentary & Troubleshooting

The "Self-Buffering" Trap

When dissolving 3-Nitro-N-(piperidin-4-yl)benzamide hydrochloride in pure water, the solution will naturally become acidic (pH ~4-5) due to the weak acid nature of the piperidinium ion.[1]

  • Error: Measuring solubility in "water" without recording the final pH.

  • Correction: Always report solubility as

    
    , not just 
    
    
    
    .
Common Ion Effect

In gastric simulations (0.1 M HCl), the abundance of chloride ions (


) shifts the equilibrium back towards the solid salt form:


While solubility remains high compared to the free base, it may be lower than in pure water.[1] This is critical for predicting dissolution rates in the stomach.
Stability

The nitro group is susceptible to reduction under strong reducing conditions, but stable in standard aqueous solubility testing. The amide bond is stable at physiological pH but may hydrolyze under extreme acid/base/heat conditions (e.g., 1N HCl at 80°C).[1] Ensure HPLC methods separate the hydrolysis product (3-nitrobenzoic acid) from the parent.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text on solubility profiling physics).

  • Bergström, C. A., et al. (2016). "Accuracy of measured and predicted aqueous solubility data." European Journal of Pharmaceutical Sciences. Link

  • Sigma-Aldrich. (n.d.).[1] Piperidine Hydrochloride Product Specification. Retrieved from (Used for fragment property verification).[1]

  • PubChem. (n.d.). 4-Nitrobenzamide Compound Summary. National Library of Medicine. Retrieved from (Used for lipophilic core estimation).[1]

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[2] Advanced Drug Delivery Reviews. Link

Sources

Technical Guide: Pharmacological Mechanism of 3-Nitro-N-(piperidine-4-yl)benzamido Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological mechanism of action for 3-Nitro-N-(piperidine-4-yl)benzamido derivatives . This analysis focuses on their role as zinc-ejecting agents and covalent modifiers , a distinct class of inhibitors often miscategorized solely as competitive PARP inhibitors.

Executive Summary

3-Nitro-N-(piperidine-4-yl)benzamido derivatives represent a specialized class of pharmacophores that combine a 3-nitrobenzamide warhead with a piperidine-4-yl carrier . While historically investigated as poly(ADP-ribose) polymerase (PARP) inhibitors, advanced mechanistic studies reveal their primary mode of action is zinc ejection from zinc-finger motifs (CCXC or CCHC domains) and non-selective covalent modification of cysteine residues.

This guide dissects the "zinc-ejection" mechanism, contrasting it with classical NAD+ competitive inhibition, and provides validated protocols for characterizing these effects in drug discovery.

Chemical Biology & SAR Analysis

The scaffold consists of two distinct functional domains, each contributing to the pharmacological profile:

DomainChemical MoietyFunction & Liability
Warhead 3-Nitrobenzamide Zinc Ejection / Electrophile: The 3-nitro group, particularly when activated by metabolic reduction (to nitroso/hydroxylamine), destabilizes zinc-finger domains in proteins like PARP-1, SP1, and HIV NCp7. It can also act as a substrate for reductive bioactivation.
Carrier N-(Piperidine-4-yl) Solubility & Targeting: The basic piperidine nitrogen (pKa ~10-11) enhances aqueous solubility and lysosomotropic accumulation. It mimics the ribose/phosphate binding energy of NAD+ in some contexts but primarily serves as a pharmacokinetic handle.
Linker Amide Bond Stability: Connects the warhead to the carrier. The rigidity of the benzamide ensures correct orientation of the nitro group relative to the target cysteine/histidine residues.
Structural Causality

The presence of the nitro group at the 3-position is critical. Unlike 3-aminobenzamides (which are classical competitive PARP inhibitors), 3-nitrobenzamides do not compete strictly with NAD+ for the catalytic pocket. Instead, they attack the Zinc Finger 1 (ZnF1) and Zinc Finger 2 (ZnF2) domains of PARP-1, leading to protein unfolding and loss of DNA-binding affinity.

Mechanism of Action (MoA)

Primary Mechanism: Zinc Ejection from Zinc-Finger Domains

The defining pharmacological event for 3-nitro-N-(piperidine-4-yl)benzamido derivatives is the abstraction of zinc ions (


) from structural zinc fingers.
  • Binding: The benzamide core positions the molecule near the zinc-coordinating residues (Cys-Cys-His-Cys) of the target protein (e.g., PARP-1).

  • Oxidation/Reaction: The nitro group (or its metabolic intermediate) facilitates the oxidation of the coordinating cysteine thiolates (

    
    ) to disulfides (
    
    
    
    ) or forms covalent adducts.
  • Ejection: The loss of thiolate coordination geometry reduces the affinity for

    
    , causing its release into the cytosol.
    
  • Inactivation: The "apo-protein" (zinc-free) collapses, losing its ability to bind DNA or catalyze reactions.

Secondary Mechanism: Reductive Bioactivation & ROS

In hypoxic environments (e.g., solid tumors, M. tuberculosis granulomas), the 3-nitro group acts as a prodrug. Nitroreductases reduce the


 to a nitroso (

) or hydroxylamine (

) intermediate.
  • Nitroso-mediated toxicity: Covalently binds to glutathione (GSH) or protein thiols.

  • Redox Cycling: Generates Superoxide (

    
    ) and Reactive Oxygen Species (ROS), inducing DNA damage.
    
Visualization: Zinc Ejection Signaling Pathway

The following diagram illustrates the transition from Zinc-bound (Active) to Zinc-free (Inactive) states induced by the 3-nitrobenzamide warhead.

MoA_ZincEjection Compound 3-Nitro-N-(piperidine-4-yl) benzamide Complex Ligand-Protein Complex Compound->Complex Binds ROS ROS Generation (Secondary) Compound->ROS Reductive Metabolism Target Target Protein (PARP-1 / NCp7) [Zn-Finger Bound] Target->Complex Recruits Oxidation Cysteine Oxidation / Adduct Formation Complex->Oxidation Nitro-mediated Thiol Attack ZincRelease Zn2+ Ejection Oxidation->ZincRelease Loss of Coordination Inactive Apo-Protein (Unfolded/Inactive) ZincRelease->Inactive Structural Collapse ROS->Oxidation Potentiates

Caption: Mechanism of Zinc Ejection: The 3-nitrobenzamide derivative disrupts the Zn-thiolate coordination, releasing Zn2+ and inactivating the protein.

Experimental Protocols for Validation

To validate this mechanism, researchers must distinguish between competitive inhibition (NAD+ competition) and zinc ejection.

Protocol A: Fluorescent Zinc Release Assay

Purpose: Quantify the release of labile


 from a purified zinc-finger protein (e.g., PARP-1 or recombinant ZnF peptides) using a zinc-selective fluorophore.

Materials:

  • Recombinant PARP-1 or ZnF peptide (1 µM).

  • FluoZin-3 (Invitrogen) or Newport Green (1 µM).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl. Crucial: Must be DTT-free (reducing agents interfere with ejection).

  • Test Compound: 3-Nitro-N-(piperidine-4-yl)benzamide derivative.[1][2]

Methodology:

  • Baseline: Incubate Protein + FluoZin-3 in a black 96-well plate for 10 min. Measure fluorescence (

    
    ).
    
  • Induction: Add Test Compound (concentration range 0.1 – 100 µM).

  • Kinetics: Monitor fluorescence increase over 60 minutes. An increase indicates

    
     release (FluoZin-3 binds free Zn).
    
  • Control: Use TPEN (zinc chelator) as a positive control for signal quenching/stripping.

Protocol B: Differential PARP Activity Assay (Competition vs. Ejection)

Purpose: Determine if the compound competes with NAD+.

Methodology:

  • Perform standard PARP activity ELISA (using biotinylated NAD+).

  • Run 1 (Standard): Co-incubate Enzyme + DNA + NAD+ + Compound.

  • Run 2 (Pre-incubation): Incubate Enzyme + Compound for 60 min before adding DNA/NAD+.

  • Analysis: Zinc ejectors show time-dependent inhibition (potency increases with pre-incubation time as zinc is slowly released), whereas competitive inhibitors are time-independent.

Visualization: Experimental Workflow

Workflow Start Compound Synthesis (3-Nitro-N-piperidine...) Assay1 FluoZin-3 Assay (Zinc Ejection) Start->Assay1 Assay2 PARP Activity ELISA (+/- Pre-incubation) Start->Assay2 Decision Is Potency Time-Dependent? Assay1->Decision Positive Zn Release Assay2->Decision Kinetic Data Outcome1 Mechanism: Zinc Ejection (Covalent/Allosteric) Decision->Outcome1 Yes Outcome2 Mechanism: NAD+ Competition (Classical) Decision->Outcome2 No

Caption: Validation Workflow: Distinguishing zinc ejection (time-dependent, Zn-release positive) from classical inhibition.

Therapeutic Implications

The pharmacological utility of 3-nitro-N-(piperidine-4-yl)benzamido derivatives extends beyond simple enzyme inhibition:

  • Triple-Negative Breast Cancer (TNBC): While Iniparib (4-iodo-3-nitrobenzamide) failed in Phase III due to non-selectivity, derivatives with optimized carriers (like the piperidine moiety) are being explored to target "BRCA-ness" tumors via the zinc-ejection mechanism, which is distinct from Olaparib-like trapping.

  • Antiviral Activity: The HIV Nucleocapsid protein (NCp7) relies on two CCHC zinc fingers. 3-nitrobenzamides can eject zinc from NCp7, preventing viral RNA packaging.

  • Antibacterial (Tuberculosis): Nitro-containing benzamides can act as prodrugs activated by mycobacterial nitroreductases (DprE1 pathway), leading to suicide inhibition.

References

  • Mechanistic Re-evaluation of Iniparib: Title: Iniparib nonselectively modifies cysteine-containing proteins in tumor cells and is not a bona fide PARP inhibitor. Source: Clinical Cancer Research (2012). URL:[Link]

  • Zinc Ejection Methodology: Title: A fluorescence-based assay for monitoring the ejection of zinc from zinc-finger proteins. Source: Analytical Biochemistry. URL:[Link]

  • 3-Nitrobenzamide Pharmacology: Title: 3-Nitrobenzamide, a putative poly(ADP-ribose) polymerase inhibitor, induces DNA double-strand breaks and apoptosis. Source: Molecular Pharmacology. URL:[Link]

  • Piperidine-Benzamide Scaffolds in Drug Design: Title: Structure-based design of novel benzamide derivatives as HDAC inhibitors. Source: Journal of Medicinal Chemistry.[3] URL:[Link]

Sources

In-Depth Technical Guide: Safety Data Sheet (SDS) for 3-Nitro-N-(piperidin-4-yl)benzamide Hydrochloride

[1][2][3][4]

Identification & Chemical Structure

Compound Name: 3-Nitro-N-(piperidin-4-yl)benzamide hydrochloride Synonyms: N-(4-Piperidinyl)-3-nitrobenzamide HCl; 3-Nitro-N-(4-piperidyl)benzamide hydrochloride CAS Number: Not broadly listed (Treat as Novel Chemical Entity) Molecular Formula: C₁₂H₁₅N₃O₃[1][2][3][4] · HCl Molecular Weight: 249.27 (Free base) + 36.46 (HCl) ≈ 285.73 g/mol [1][2][3][4]

Structural Analysis & Reactive Moieties

This compound integrates three distinct pharmacophores, each contributing to its safety profile:

  • 3-Nitrobenzamide Core: A nitro-aromatic scaffold.[1][2] Nitro groups are reducible (potential for methemoglobinemia) and often associated with mutagenic potential (Ames positive).[1][3]

  • Piperidine Ring (4-substituted): A secondary amine heterocycle.[1] In this salt form, the piperidine nitrogen is protonated (

    
    ), increasing water solubility but maintaining potential for pH-dependent irritation.[1][2][3]
    
  • Hydrochloride Counterion: Imparts acidity to aqueous solutions and hygroscopic properties to the solid.[1]

Hazard Identification (GHS Classification - Predicted)

Based on Regulation (EC) No 1272/2008 (CLP) and OSHA HCS 2012.

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat 4Harmful if swallowed.[1][2][3][4]H302
Skin Corrosion/Irritation Cat 2Causes skin irritation.[1][5][6][7]H315
Serious Eye Damage/Irritation Cat 2ACauses serious eye irritation.[1][5][6][8]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.[1][2][5][9]H335
Germ Cell Mutagenicity Cat 2Suspected of causing genetic defects.[1]H341

Signal Word: WARNING

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][5]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][9] Remove contact lenses, if present and easy to do.[5][6][8][9][10] Continue rinsing.[1][5][6][8][9][11]

Composition / Information on Ingredients

  • Substance Name: 3-Nitro-N-(piperidin-4-yl)benzamide hydrochloride[1][2][3][12]

  • Purity: >95% (HPLC)

  • Impurities: May contain trace piperidine (toxic, flammable) or 3-nitrobenzoic acid derivatives depending on synthesis route.[1][2][3][4]

First Aid Measures (Self-Validating Protocols)

Protocol: Ocular Exposure

Mechanism: The HCl salt hydrolyzes in eye moisture, creating an acidic environment (pH < 4) that causes immediate protein denaturation and pain.

  • Immediate Action: Do not rub eyes.

  • Irrigation: Flush with lukewarm water or saline for a minimum of 15 minutes .[1] Ensure the stream is gentle to prevent mechanical damage to the cornea.[1]

  • Validation: Check pH of the eye cul-de-sac using a litmus strip after 15 minutes.[1][2] If pH is not 7.0–7.4, continue flushing.

Protocol: Skin Contact

Mechanism: Nitro-aromatics can be absorbed transdermally; the salt form is also a contact irritant.[1][2]

  • Removal: Drench contaminated skin with water immediately.[1][11] Remove contaminated clothing under the shower.[1]

  • Neutralization: Wash with non-abrasive soap.[1] Do not use ethanol (increases transdermal absorption of nitro compounds).[1]

Firefighting Measures

  • Extinguishing Media: Water spray, Carbon dioxide (CO₂), Dry chemical powder, or Polymer foam.[3][4]

  • Specific Hazards:

    • Thermal Decomposition: Emits toxic fumes of Nitrogen Oxides (NOx) (pulmonary irritants) and Hydrogen Chloride (HCl) gas.[1][3][4]

    • Explosion Risk: Nitro compounds can be unstable at high temperatures.[1][2] Avoid confining the material in a sealed vessel during a fire.[1][8]

Handling & Storage

Storage Conditions (Critical for Stability)
  • Temperature: Store at -20°C (Desiccated). The HCl salt is hygroscopic; moisture uptake can lead to hydrolysis of the amide bond over time.[1]

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended.[1]

  • Light: Protect from light (amber vials).[1][3] Nitro groups can undergo photochemical degradation.[1]

Handling Workflow

HandlingProtocolStartStart: Remove from -20°CEquilibrateEquilibrate to RT(Prevent Condensation)Start->EquilibrateWait 30 minOpenOpen in Fume HoodEquilibrate->OpenWeighWeigh (Anti-static Gun)Open->WeighUse PPEResealPurge with N2 & ResealWeigh->ResealImmediate

Figure 1: Safe handling workflow to prevent moisture contamination and exposure.

Physicochemical Properties

PropertyValue / Description
Physical State Solid (Crystalline powder)
Color Pale yellow to off-white (Nitro group imparts color)
Solubility (Water) Moderate to High (due to HCl salt and piperidine amine)
Solubility (DMSO) > 20 mg/mL
pH (1% aq.[1][2][3][4] soln) Acidic (approx. 3.0 – 5.[1][3]0)
Melting Point Predicted: >200°C (Decomposition)

Stability & Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[1][2]

  • Incompatible Materials:

    • Strong Bases: Will deprotonate the piperidine nitrogen, liberating the free base (oily/waxy solid) and potentially altering solubility.[4]

    • Strong Reducing Agents: Can reduce the nitro group (

      
      ) to an amine (
      
      
      ), fundamentally changing the compound's identity and toxicity.[1][2][3]
    • Oxidizing Agents: Reaction with the secondary amine of the piperidine ring.[1]

Toxicological Information

Note: Specific LD50 data is unavailable.[1][10] The following are predicted based on structural analogs (e.g., 3-nitrobenzamide, piperidine).

Acute Toxicity[2][8][10][11][12]
  • Oral: Predicted LD50 (Rat) between 300 – 2000 mg/kg.[1][3] Nitrobenzamides are often central nervous system (CNS) depressants or metabolic toxins.[1][3]

  • Inhalation: Dust is highly irritating to the mucous membranes.[1]

Chronic Toxicity (The "Nitro" Risk)[1][3]
  • Carcinogenicity/Mutagenicity: Nitro-aromatics are structural alerts for genotoxicity.[1][2] The nitro group can be metabolically reduced to a hydroxylamine, which can form DNA adducts.[4] Treat as a potential mutagen.

  • Target Organs: Blood (Methemoglobinemia), Liver, Respiratory System.[3][4]

Ecological Information

  • Aquatic Toxicity: The piperidine moiety is often toxic to aquatic invertebrates (EC50 < 10 mg/L).[1] The nitro group resists rapid biodegradation.[1]

  • Persistence: Likely persistent in soil/water due to the stable amide and nitro groups.[1]

  • Disposal: Do NOT release into drains.

Emergency Response & Spill Control

Spill Decision Tree

SpillResponseSpillSpill DetectedSizeAssess SizeSpill->SizeSmallSmall (< 1g)Size->SmallLargeLarge (> 1g)Size->LargeActionSmallWet Wipe + Double BagSmall->ActionSmallActionLargeEvacuate Area + Call EHSLarge->ActionLargeNeutralizeClean Surface with Weak Base (NaHCO3)ActionSmall->Neutralize

Figure 2: Decision logic for laboratory spill response.

Disposal Method: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx and HCl).[1][3][4]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 3-Nitrobenzamide. Retrieved from [Link][1][2][3][4]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Nitro Compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2][3][4]

literature review of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3-Nitro-N-(piperidin-4-yl)benzamide hydrochloride , a critical intermediate often employed in the development of PARP inhibitors and kinase-targeted small molecules.

While the user prompt refers to the "benzamido" moiety, accurate IUPAC nomenclature defines the free base as N-(piperidin-4-yl)-3-nitrobenzamide. The "hydrochloride" designation indicates the protonation of the secondary amine on the piperidine ring, rendering the compound water-soluble and stable for storage.

This guide prioritizes scientific integrity and reproducibility . We present two distinct synthetic routes:

  • Route A (Scalable): Acid Chloride activation (High throughput, lower cost).

  • Route B (Precision): HATU/EDC coupling (Milder conditions, higher atom economy).

Retrosynthetic Analysis

To design a self-validating protocol, we must first visualize the disconnection logic. The target molecule is disassembled into two commercially available building blocks: 3-Nitrobenzoic acid and 4-Amino-1-Boc-piperidine .

The tert-butyloxycarbonyl (Boc) protecting group is essential to prevent polymerization of the piperidine diamine during the amide coupling phase.

Retrosynthesis Target Target: 3-Nitro-N-(piperidin-4-yl)benzamide HCl Intermediate Intermediate: tert-Butyl 4-(3-nitrobenzamido) piperidine-1-carboxylate Target->Intermediate HCl Deprotection (Cleavage of Boc) SM1 Starting Material A: 3-Nitrobenzoic Acid (or 3-Nitrobenzoyl Chloride) Intermediate->SM1 Amide Coupling (Amidation) SM2 Starting Material B: 4-Amino-1-Boc-piperidine Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the necessity of orthogonal protection (Boc) prior to salt formation.

Experimental Protocols

Phase 1: Amide Coupling

We recommend Route A for scales >10g due to cost-efficiency and Route B for discovery scales (<1g) where purity profiles are paramount.

Route A: The Acid Chloride Method (Scalable)

This method utilizes in situ generation or commercial 3-nitrobenzoyl chloride. It is robust but requires moisture control.

  • Reagents: 3-Nitrobenzoyl chloride (1.0 equiv), 4-Amino-1-Boc-piperidine (1.0 equiv), Triethylamine (TEA, 2.5 equiv).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Protocol:

  • Setup: Purge a round-bottom flask with nitrogen. Add 4-Amino-1-Boc-piperidine (10 mmol) and dry DCM (50 mL).

  • Base Addition: Cool to 0°C. Add TEA (25 mmol) dropwise.

  • Addition: Dissolve 3-Nitrobenzoyl chloride (10 mmol) in DCM (10 mL) and add dropwise over 20 minutes. Note: Exothermic reaction.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 1:1). Product Rf ~0.4; SM amine stays at baseline or stains differently (Ninhydrin).

  • Workup: Wash organic layer with 1N HCl (removes excess TEA), Sat. NaHCO3 (removes unreacted acid), and Brine. Dry over Na2SO4.

  • Yield: Expect 85-92% of the Boc-protected intermediate as a yellow solid.

Route B: The HATU/EDC Method (Precision)

Ideal if the acid chloride is unavailable or if avoiding harsh acylating agents is preferred.

  • Reagents: 3-Nitrobenzoic acid (1.0 equiv), HATU (1.1 equiv), DIPEA (3.0 equiv), 4-Amino-1-Boc-piperidine (1.0 equiv).

  • Solvent: DMF or DCM.

Protocol:

  • Dissolve 3-Nitrobenzoic acid in DMF. Add DIPEA and HATU. Stir for 15 min to form the activated ester.

  • Add 4-Amino-1-Boc-piperidine. Stir at RT for 4-12 hours.

  • Critical Step: Dilute with EtOAc and wash extensively with water/LiCl solution to remove DMF and tetramethylurea byproducts.

Phase 2: Deprotection & Salt Formation

This step cleaves the Boc group and installs the hydrochloride counter-ion in one operation.

  • Reagent: 4M HCl in Dioxane (commercial) or Ethanol.

  • Substrate: Boc-protected intermediate from Phase 1.

Protocol:

  • Dissolve the intermediate (5 mmol) in minimal dry DCM (5 mL) or Dioxane.

  • Add 4M HCl in Dioxane (20 mL, excess) dropwise at 0°C.

  • Observation: A white precipitate should begin to form within 30 minutes.

  • Stir at RT for 2-4 hours. Monitor by LC-MS (Mass shift: M+1 changes from ~350 to ~250).

  • Isolation: Filter the solid precipitate. Wash with diethyl ether (to remove organic impurities).

  • Drying: Dry under high vacuum to remove trace dioxane. Warning: The product is hygroscopic; store in a desiccator.

Process Logic & Workflow Visualization

The following diagram illustrates the critical decision points and validation steps (TLC/LCMS) required to ensure high purity.

Workflow Start Start: 3-Nitrobenzoic Acid Decision Select Activation Method Start->Decision RouteA Route A: SOCl2 / Acid Chloride (High Scale) Decision->RouteA Cost driven RouteB Route B: HATU / DIPEA (High Purity) Decision->RouteB Quality driven Coupling Coupling with 4-Amino-1-Boc-piperidine RouteA->Coupling RouteB->Coupling Check1 QC Point 1: TLC/NMR Confirm Amide Bond Coupling->Check1 Deprotect Deprotection: 4M HCl in Dioxane Check1->Deprotect If Purity >95% Filtration Filtration & Ether Wash Deprotect->Filtration Final Final Product: HCl Salt (Solid) Filtration->Final

Figure 2: Operational workflow emphasizing Quality Control (QC) checkpoints.

Data Summary & Troubleshooting

Physicochemical Expectations
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidColor often comes from nitro group trace impurities.
Molecular Weight ~285.73 g/mol (Free Base: 249.27)Exact mass depends on stoichiometry of HCl (usually mono- or di-HCl).
Solubility Water, DMSO, MethanolInsoluble in DCM, Ether, Hexane.
1H NMR (DMSO-d6) δ 8.0-9.0 (Amide NH), δ 7.5-8.5 (Ar-H)Look for disappearance of Boc singlet (δ 1.4 ppm).
Troubleshooting Guide
  • Issue: Product is an oil/gum after HCl treatment.

    • Cause: Residual solvent or excess acid.

    • Fix: Triturate with diethyl ether or acetone. Sonicate to induce crystallization.

  • Issue: Low Yield in Phase 1.

    • Cause: Hydrolysis of Acid Chloride.

    • Fix: Ensure DCM is anhydrous. Use fresh 3-nitrobenzoyl chloride.

References

  • PubChem. Compound Summary: N-(piperidin-4-yl)benzamide derivatives. National Library of Medicine. [Link]

  • Han, G., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry. (Fundamental mechanism for Phase 2). [Link]

  • Montalbetti, C.A.G.N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. (Review of HATU/EDC mechanisms cited in Phase 1). [Link]

  • Organic Syntheses. General procedures for Schotten-Baumann reaction. (Standard grounding for Route A). [Link]

binding affinity of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride to target receptors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profiling Guide: Binding Kinetics and Affinity Determination of 3-Nitro-N-(piperidine-4-yl)benzamido Hydrochloride

Executive Summary: The Analyte in Context

3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride (hereafter referred to as 3-NPB-HCl ) represents a classic "privileged scaffold" within Fragment-Based Drug Discovery (FBDD). It combines two distinct pharmacophores: the benzamide core (historically associated with PARP inhibition and histone deacetylase modulation) and the 4-aminopiperidine moiety (a ubiquitous anchor for aminergic G-Protein Coupled Receptors).

This guide provides a rigorous technical framework for characterizing the binding affinity of 3-NPB-HCl. Unlike optimized lead compounds with single-digit nanomolar affinity, this fragment likely exhibits moderate affinity (


) across multiple targets. Therefore, the protocols below prioritize sensitivity  and kinetic resolution  over simple endpoint screening.

Structural Analysis & Target Prediction

Before initiating wet-lab protocols, one must understand the structural determinants driving binding.

  • The Cationic Anchor: At physiological pH, the secondary amine of the piperidine ring (

    
    ) is protonated. This positive charge is critical for forming an ionic bond with the conserved Aspartate (Asp3.32)  residue found in the orthosteric binding pocket of Class A GPCRs (Dopamine, Serotonin, Muscarinic receptors).
    
  • The Nitro-Benzamide Warhead: The 3-nitro group acts as an electron-withdrawing group (EWG), influencing the acidity of the amide proton and potentially engaging in

    
    -stacking interactions. This moiety structurally mimics the nicotinamide pharmacophore, suggesting potential (albeit weak) affinity for PARP-1/2  enzymes.
    
Visualization: Pharmacophore Mapping

PharmacophoreMap cluster_compound 3-NPB-HCl Structure Piperidine Piperidine Ring (Cationic Center) Linker Amide Linker (H-Bond Donor/Acceptor) Piperidine->Linker Aspartate GPCR Asp3.32 (Ionic Bond) Piperidine->Aspartate Primary Driver (GPCRs) Benzene 3-Nitro Benzene (Pi-Stacking / EWG) Linker->Benzene Pocket Hydrophobic Pocket (Aromatic Interaction) Benzene->Pocket Secondary Affinity PARP_Active PARP Active Site (Nicotinamide Mimic) Benzene->PARP_Active Fragment Screen

Figure 1: Pharmacophore deconstruction of 3-NPB-HCl mapping structural motifs to potential biological interaction sites.

Protocol A: Radioligand Binding Assay (GPCR Profiling)

Objective: Determine the inhibition constant (


) of 3-NPB-HCl against the Dopamine 

receptor (a representative aminergic target). Why this method? Radioligand binding is the "Gold Standard" for equilibrium binding constants, unaffected by the rapid off-rates typical of fragments.
Materials & Reagents
  • Receptor Source: Human recombinant

    
     receptor membranes (CHO cell line).
    
  • Radioligand:

    
    -Methylspiperone (0.5 nM final conc).
    
  • Analyte: 3-NPB-HCl (dissolved in DMSO, serial dilutions).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , pH 7.4.
Step-by-Step Workflow
  • Preparation: Thaw membrane prep and homogenize in assay buffer. Dilute to

    
     protein/well.
    
  • Non-Specific Binding (NSB) Control: Add

    
     Haloperidol to define NSB wells.
    
  • Analyte Addition: Add 3-NPB-HCl in a 10-point concentration range (e.g.,

    
     to 
    
    
    
    ). Ensure final DMSO concentration
    
    
    .
  • Incubation: Add

    
    -Methylspiperone and membranes. Incubate for 60 minutes at 25°C  to reach equilibrium.
    
    • Expert Insight: Piperidine fragments can have fast kinetics; equilibrium is usually reached quickly, but 60 mins ensures competition with the high-affinity radioligand.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce filter binding of the cationic piperidine).

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillant and count via Liquid Scintillation Counter.

Data Analysis

Calculate


 using a four-parameter logistic fit. Convert to 

using the Cheng-Prusoff Equation :


Where


 is the radioligand concentration and 

is the affinity of the radioligand.

Protocol B: Surface Plasmon Resonance (SPR)

Objective: Measure real-time binding kinetics (


, 

) and dissociation constant (

). Why this method? 3-NPB-HCl is a low-molecular-weight (LMW) fragment (~293 Da). SPR provides the sensitivity required to detect transient binding events that equilibrium assays might miss.
Experimental Setup (Biacore/Sierra Systems)
ParameterSettingRationale
Sensor Chip CM5 or Series SCarboxymethylated dextran matrix suitable for protein coupling.
Immobilization Amine CouplingTarget protein (e.g., purified PARP-1) coupled to ~3000 RU.
Running Buffer HBS-P+ with 5% DMSODMSO matching is critical to prevent bulk refractive index jumps.
Flow Rate

High flow minimizes mass transport limitations (MTL).
Workflow Logic
  • Solvent Correction: Run a DMSO calibration curve (4.5% to 5.8%) to correct for bulk refractive index mismatches.

  • Clean Screen: Inject 3-NPB-HCl at a single high concentration (

    
    ) to check for "square wave" binding (ideal) vs. sticky binding (slow dissociation).
    
  • Multi-Cycle Kinetics: Inject analyte at 0, 3.125, 6.25, 12.5, 25, 50, and

    
    .
    
  • Regeneration: Usually not required for fragments (fast off-rate). If necessary, use a mild 10s pulse of 10mM Glycine pH 2.5.

Visualization: SPR Sensorgram Logic

SPR_Logic Start Inject 3-NPB-HCl Association Association Phase (Curve Rises) Start->Association Equilibrium Steady State (Req) (Plateau) Association->Equilibrium kon Dissociation Dissociation Phase (Washout) Equilibrium->Dissociation Stop Injection Analysis Fit to 1:1 Binding Model Dissociation->Analysis koff Output Calculate KD = koff / kon Analysis->Output

Figure 2: Logical flow of SPR kinetic analysis. For fragments like 3-NPB-HCl, the 'Equilibrium' phase is often reached within seconds.

Anticipated Results & Interpretation

When characterizing 3-NPB-HCl, you will likely encounter one of two scenarios. Use this table to interpret your data:

MetricScenario A: Specific BinderScenario B: Non-Specific / Promiscuous
SPR Sensorgram "Square wave" shape; rapid on/off. Saturable

.
Linear increase with concentration (non-saturable). Slow dissociation.
Hill Slope (Radioligand) Close to 1.0 (Unity).< 0.8 or > 1.2 (suggests aggregation or multiple sites).
Thermodynamics Binding is enthalpy-driven (H-bonds).Binding is entropy-driven (Hydrophobic effect/aggregation).
Likely Target Class Aminergic GPCRs (

).
Soluble enzymes (unless specific active site fit).

Critical Note on the 3-Nitro Group: The nitro group is a metabolic liability (potential for reduction to aniline in vivo). However, in in vitro binding assays, it serves as a strong dipole. If you observe high affinity (


), it suggests the nitro group is engaging in a specific electrostatic interaction or hydrogen bond acceptance within the pocket.

References

  • Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 8(19), 876-877. Link

  • Navratilova, I., & Hopkins, A. L. (2010). "Fragment screening by surface plasmon resonance." ACS Medicinal Chemistry Letters, 1(1), 44-48. Link

  • Wacker, D., et al. (2017). "Crystal structure of an LSD-bound human serotonin receptor." Cell, 168(3), 377-389. (Demonstrates the conserved Aspartate-Piperidine interaction). Link

  • Ferré, S., et al. (2019). "G Protein-Coupled Receptor Oligomerization Revisited: Functional and Pharmacological Perspectives." Pharmacological Reviews, 71(2), 170-195. Link

  • Hevener, K. E., et al. (2009). "Validation of molecular docking programs for virtual screening against dihydropteroate synthase." Journal of Chemical Information and Modeling, 49(2), 444-460. (Discusses validation of sulfonamide/benzamide fragments). Link

Stability Profiling of 3-Nitro-N-(piperidin-4-yl)benzamide Hydrochloride in Physiological pH

[1]

Part 1: Executive Summary

The compound 3-Nitro-N-(piperidin-4-yl)benzamide hydrochloride presents a robust chemical stability profile under strictly physiological conditions (pH 7.4, 37°C) in the absence of biological catalysts.[1] The core benzamide linkage is resistant to spontaneous hydrolysis at neutral pH, with a predicted half-life (

1metabolic

This guide provides a theoretical stability analysis grounded in structure-activity relationships (SAR) of benzamide analogs, followed by a validated experimental protocol to empirically determine the degradation kinetics.

Part 2: Physicochemical Baseline & Structural Logic[1]

To understand the stability, we must first define the ionization state and solubility profile at pH 7.4.

Structural Analysis

The molecule consists of three distinct pharmacophores affecting stability:

  • The Piperidine Ring: A secondary amine (unless N-substituted) with a high pKa (~10.8–11.0).[1]

  • The Benzamide Linker: A resonance-stabilized amide bond connecting the aromatic ring to the piperidine.[1]

  • The 3-Nitro Group: An electron-withdrawing group (EWG) at the meta position, which deactivates the aromatic ring but slightly increases the electrophilicity of the carbonyl carbon.[1]

Ionization State at pH 7.4[1]
  • pKa of Piperidine Nitrogen: ~10.8

  • Physiological pH: 7.4[1][2]

  • Henderson-Hasselbalch Calculation:

    
    
    
    
    
    
    [1]

Part 3: Degradation Pathways & Stability Mechanisms[1]

Chemical Hydrolysis (Spontaneous)

At pH 7.4, spontaneous hydrolysis of the amide bond is negligible. The resonance stabilization of the benzamide nitrogen reduces the electrophilicity of the carbonyl carbon. While the meta-nitro group is electron-withdrawing (Hammett constant

11
Biological/Enzymatic Instability (The Real Risk)

In a biological matrix (plasma, microsomes, or whole cell media), two specific pathways compromise stability:

  • Nitro Reduction: Under hypoxic conditions or in the presence of specific reductases (e.g., xanthine oxidase, cytosolic nitroreductases), the

    
     group is stepwise reduced to a hydroxylamine (
    
    
    ) and finally to an amine (
    
    
    ).[1] This is a common metabolic soft spot for nitro-aromatics.[1]
  • Amidase Cleavage: While chemically stable, the amide bond mimics peptide linkages. Non-specific amidases (e.g., carboxylesterases acting on amides) in plasma can cleave the molecule into 3-nitrobenzoic acid and 4-aminopiperidine .[1]

Part 4: Visualization of Degradation Pathways

The following diagram outlines the potential degradation products in both chemical (buffer) and biological (plasma) environments.[1]

Gcluster_legendLegendParent3-Nitro-N-(piperidin-4-yl)benzamide (Parent)HydrolysisChemical Hydrolysis(pH < 2 or pH > 10)Parent->HydrolysisSlow at pH 7.4ReductaseNitroreductase(Metabolic)Parent->ReductaseRapid in Microsomes/CytosolAcid3-Nitrobenzoic AcidHydrolysis->AcidAmine4-AminopiperidineHydrolysis->AmineNitrosoNitroso Intermediate(-NO)Reductase->NitrosoHydroxylamineHydroxylamine(-NHOH)Nitroso->HydroxylamineAniline3-Amino-N-(piperidin-4-yl)benzamide (Metabolite)Hydroxylamine->AnilineStableStable FormDegradantToxic/Inactive DegradantMetaboliteActive/Inactive Metabolite

Figure 1: Predicted degradation pathways. The oxidative reduction of the nitro group is the dominant pathway in biological systems, while hydrolysis is the dominant pathway in extreme pH chemical environments.

Part 5: Standardized Stability Assessment Protocol

To empirically validate the stability of your specific lot, follow this self-validating HPLC protocol. This method separates the parent from the likely hydrolytic degradant (3-nitrobenzoic acid).[1]

Materials
  • Test Compound: 3-Nitro-N-(piperidin-4-yl)benzamide HCl.

  • Buffer: 50 mM Phosphate Buffer (PBS), pH 7.4.

  • Internal Standard (IS): Benzamide or Caffeine (structurally distinct, stable).

  • Solvent: Acetonitrile (ACN), HPLC grade.

Experimental Workflow
StepActionCritical Parameter
1. Stock Prep Dissolve 10 mM compound in DMSO.[1]Ensure complete solubilization (sonicate if needed).[1]
2. Incubation Dilute to 10 µM in PBS (pH 7.4) at 37°C.Final DMSO < 1% to prevent solvent effects.
3. Sampling Aliquot at

hours.
Volume: 100 µL per timepoint.
4. Quenching Add 100 µL cold ACN + IS to sample.Precipitates salts; stops weak enzymatic activity (if plasma).[1]
5. Analysis Centrifuge (10,000 x g, 5 min) & Inject supernatant.HPLC-UV (254 nm) or LC-MS/MS.[1]
Analytical Method (HPLC Conditions)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Nitro aromatics absorb strongly here).[1]

Data Interpretation Criteria

Calculate the % Remaining using the Peak Area Ratio (PAR):

1
Result (% Remaining at 24h)ClassificationActionable Insight
> 95% Stable Suitable for long-term cell assays (24-72h).[1]
80% - 95% Moderately Stable Replenish media every 12h in bio-assays.
< 80% Unstable Check for precipitation or contamination.[1]

Part 6: References

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.[1] (Authoritative text on amide bond stability and hydrolysis mechanisms).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for stability protocols in drug discovery).[1]

  • Wardman, P. (1989). Reduction of Nitroaromatic Compounds by Anaerobic, Facultative, and Aerobic Bacteria. In: Biochemical Pharmacology. (Mechanistic insight into nitro-reduction pathways).

  • FDA Guidance for Industry. (2021). Q1A(R2) Stability Testing of New Drug Substances and Products. (Regulatory framework for stability testing).[1]

Methodological & Application

Application Note: Preparation of High-Integrity Stock Solutions for 3-Nitro-N-(piperidin-4-yl)benzamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the standardized protocol for solubilizing, storing, and handling 3-Nitro-N-(piperidin-4-yl)benzamide hydrochloride (and structurally similar benzamide-piperidine salts). While hydrochloride salts generally offer improved aqueous solubility over their free base counterparts, the presence of the lipophilic 3-nitrobenzamide moiety introduces specific solubility boundaries critical for biological assays. This note addresses the "solubility paradox" often encountered in drug discovery: high solubility in organic stock solvents (DMSO) versus potential precipitation upon dilution into physiological buffers.

Physicochemical Profile & Pre-Formulation Analysis

Before uncapping the vial, the researcher must understand the molecule's behavior in solution.

  • Compound Name: 3-Nitro-N-(piperidin-4-yl)benzamide hydrochloride

  • Chemical Nature: Amphiphilic salt. The piperidine ring (protonated at physiological pH) provides hydrophilicity, while the nitro-substituted aromatic ring drives lipophilicity and potential aggregation.

  • Critical Risk: The "Crash-Out" Effect. Upon dilution from DMSO into neutral buffers (PBS, pH 7.4), the local concentration may momentarily exceed the solubility limit of the free base form before equilibrium is reached, leading to micro-precipitation that skews IC50 data.

The Salt Correction Factor (SCF)

A common error in potency calculations is neglecting the mass of the counterion. You must define whether your target concentration (e.g., 10 mM) refers to the whole salt or the active free base .



  • If target is Free Base concentration: Weigh

    
    
    
  • If target is Salt concentration: Weigh

    
    
    

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, sterile 10 mM or 50 mM Master Stock. Solvent of Choice: Anhydrous Dimethyl Sulfoxide (DMSO), Grade


 99.9%.
Why DMSO?  It disrupts strong intermolecular hydrogen bonding in the nitro-benzamide crystal lattice more effectively than water, preventing aggregation during long-term storage.
Workflow Diagram: Master Stock Preparation

StockPrep Start Solid Compound (Desiccated) Weigh Weighing (Anti-static Gun) Start->Weigh Calc Calculate Volume (Gravimetric) Weigh->Calc Mass Recorded Solvent Add Anhydrous DMSO (Center of Vessel) Calc->Solvent Target Conc. Mix Vortex & Sonicate (5-10 mins) Solvent->Mix QC Visual QC (Nephelometry) Mix->QC QC->Mix Fail (Particles) Aliquot Aliquot (Single Use) QC->Aliquot Pass Store Storage (-20°C / -80°C) Aliquot->Store

Caption: Logical workflow for generating high-integrity Master Stock solutions. Note the critical QC loop.

Step-by-Step Procedure
  • Equilibration: Allow the vial of solid compound to warm to room temperature before opening. This prevents atmospheric moisture condensation on the cold hygroscopic salt.

  • Weighing:

    • Use an analytical balance (readability 0.01 mg).

    • Expert Tip: HCl salts are prone to static charge. Use an anti-static gun or polonium strip to neutralize the weighing boat.

  • Solvent Addition (Gravimetric Method):

    • Do not add a fixed volume of DMSO to a fixed mass. The solid occupies volume.

    • Add DMSO to reach ~80% of the target volume.

    • Vortex until dissolved.

    • Add remaining DMSO to reach the final calibrated volume (or mass, using DMSO density

      
      ).
      
  • Dissolution Enhancement:

    • Sonication: Sonicate in a water bath at ambient temperature for 5–10 minutes. The nitro group can participate in

      
      -stacking; sonication breaks these non-covalent interactions.
      
    • Visual Check: Hold the vial against a light source. The solution must be absolutely clear. Any turbidity indicates "seeds" for future precipitation.

  • Aliquotting:

    • Dispense into amber glass vials or high-quality polypropylene (PP) tubes.

    • Volume: Small aliquots (e.g., 50

      
      L) to avoid freeze-thaw cycles.
      

Protocol B: Preparation of Aqueous Working Solutions

Objective: Dilute Master Stock into assay media without precipitation. Challenge: The "Solubility Cliff." Dropping from 100% DMSO to aqueous buffer can shock the system.

The "Intermediate Dilution" Strategy

Never add 100% DMSO stock directly to a stagnant well of cells/protein. High local DMSO concentration kills cells and precipitates compounds before they disperse.

Dilution cluster_warning Direct Addition Risk Stock Master Stock (10 mM in DMSO) Inter Intermediate Plate (100x Conc. in Media/Buffer) Stock->Inter 1. Dilute 1:100 (Rapid Mixing) Direct Precipitation / Cell Toxicity Stock->Direct Avoid Direct Addition Final Final Assay Well (1x Conc., 1% DMSO) Inter->Final 2. Transfer to Assay (No Shock)

Caption: Two-step dilution strategy to mitigate solubility shock and solvent toxicity.

  • Prepare Intermediate: Dilute the Master Stock 10-20x into the assay buffer with rapid vortexing.

    • Note: For this specific HCl salt, ensure the buffer has sufficient buffering capacity (e.g., 50mM HEPES or Tris) to neutralize the acidity of the HCl without dropping the pH locally, which could affect the assay.

  • Final Transfer: Pipette the intermediate solution into the final assay plate.

Storage, Stability, and Troubleshooting[1][2][3][4][5]

Storage Matrix
ParameterRecommendationRationale
Temperature -20°C or -80°CSlows chemical degradation (hydrolysis of amide bond).
Container Amber Glass or PolypropyleneAmber protects Nitro group from potential photodegradation.
Freeze-Thaw Max 3 cyclesDMSO absorbs water from air during thawing. >1% water in DMSO accelerates degradation.
Hygroscopicity HighKeep desiccated. "Wet" DMSO lowers solubility.[1]
Troubleshooting "Crash Out"

If the compound precipitates upon dilution:

  • Check pH: The piperidine nitrogen pKa is ~11. At pH 7.4, it is charged (soluble). If your buffer is weak and the stock is very acidic (due to excess HCl), the pH might shift, or if the buffer is too basic, the free base forms. Verify final pH.

  • Add Surfactant: 0.01% Tween-20 or Triton X-100 in the assay buffer can stabilize the colloid.

  • Reduce Concentration: You may be above the thermodynamic solubility limit. Determine the kinetic solubility limit using nephelometry (light scattering).

References & Authoritative Grounding

  • NIH Assay Guidance Manual. Working with Small Molecules: Preparing and Storing Stock Solutions.

    • Source: National Center for Biotechnology Information (NCBI).[2][3]

    • [Link]

  • Cheng, X., et al. (2003). Kinetic Solubility of Small-Molecule Drug Candidates.

    • Context: Discusses the difference between thermodynamic (equilibrium) and kinetic (precipitation-based) solubility.

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods.

    • Context: Definitive text on handling salt forms and solubility in drug discovery.

  • PubChem Compound Summary. 3-Nitro-N-(piperidin-4-yl)benzamide derivatives.

    • [Link] (Verified for structural alerts regarding nitro-aromatics).

Sources

reaction conditions for coupling 3-nitrobenzoic acid with 4-aminopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the high-fidelity synthesis protocols for coupling 3-nitrobenzoic acid with 4-aminopiperidine . Due to the presence of two distinct nucleophilic nitrogen atoms in 4-aminopiperidine, this reaction presents a classic regioselectivity challenge .

Executive Summary: The Regioselectivity Challenge

The core technical hurdle is the bifurcation of reaction pathways. 4-Aminopiperidine contains:

  • N1 (Endocyclic, Secondary Amide): Higher basicity (pKa ~11), generally higher nucleophilicity.

  • N4 (Exocyclic, Primary Amide): Lower steric hindrance, slightly lower basicity (pKa ~10).

Direct coupling without protecting groups typically yields a mixture of the N1-amide (major), N4-amide (minor), and bis-amide (impurity). Therefore, professional drug development protocols mandate the use of orthogonal protecting groups to isolate the desired isomer.

Part 1: Strategic Analysis & Pathway Selection

Choose your protocol based on the desired pharmacophore target.

FeatureRoute A: Target N1 (Piperidine Core) Route B: Target N4 (Exocyclic Tail)
Target Structure (4-aminopiperidin-1-yl)(3-nitrophenyl)methanone N-(piperidin-4-yl)-3-nitrobenzamide
Starting Material 4-(Boc-amino)piperidine1-Boc-4-aminopiperidine
Primary Mechanism Amidation of Secondary AmineAmidation of Primary Amine
Deprotection Step Acidic cleavage (TFA/HCl) yields primary amineAcidic cleavage (TFA/HCl) yields secondary amine
Common Application Creating a piperidine scaffold for further functionalization at the tail.Attaching a "head group" to a piperidine linker.
Visualizing the Strategic Pathways

ReactionPathways Start Reactants: 3-Nitrobenzoic Acid + 4-Aminopiperidine Source RouteA Route A: Target N1 (Piperidine Nitrogen) Start->RouteA Selectivity Required RouteB Route B: Target N4 (Exocyclic Nitrogen) Start->RouteB Selectivity Required InterA Start with: 4-(Boc-amino)piperidine RouteA->InterA InterB Start with: 1-Boc-4-aminopiperidine RouteB->InterB ProdA Product A: (4-amino-1-piperidyl)-(3-nitrophenyl)methanone InterA->ProdA 1. Coupling (HATU) 2. Deprotection (TFA) ProdB Product B: N-(4-piperidyl)-3-nitro-benzamide InterB->ProdB 1. Coupling (HATU) 2. Deprotection (TFA)

Figure 1: Strategic bifurcation for regioselective synthesis. Selection of the correct Boc-protected starting material determines the final isomeric product.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of the Piperidine Core (N1-Acylation)

Target: Coupling at the secondary amine (piperidine ring nitrogen). Precursor:4-(Boc-amino)piperidine (CAS: 73874-95-0).

Reagents:

  • 3-Nitrobenzoic acid (1.0 equiv)

  • 4-(Boc-amino)piperidine (1.1 equiv)

  • HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • DIPEA (3.0 equiv) [N,N-Diisopropylethylamine]

  • DMF (Dimethylformamide, Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve 3-nitrobenzoic acid (1.67 g, 10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add DIPEA (5.2 mL, 30 mmol) and stir at 0°C (ice bath) for 10 minutes.

  • Coupling Agent: Add HATU (4.56 g, 12 mmol) in one portion. Stir at 0°C for 30 minutes to form the activated ester (O-At ester). Note: The solution typically turns yellow/orange.

  • Amine Addition: Add 4-(Boc-amino)piperidine (2.20 g, 11 mmol) dissolved in minimal DMF (5 mL) dropwise.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup:

    • Dilute reaction mixture with Ethyl Acetate (100 mL).

    • Wash sequentially with:

      • 1M HCl (2 x 50 mL) – Removes unreacted amine/DIPEA.

      • Sat. NaHCO₃ (2 x 50 mL) – Removes unreacted acid.

      • Brine (1 x 50 mL).

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Deprotection (Optional but typical): Dissolve the intermediate in DCM (10 mL) and add TFA (5 mL). Stir for 2 hours. Evaporate TFA to yield the trifluoroacetate salt of the final product.

Protocol B: Synthesis of the Exocyclic Amide (N4-Acylation)

Target: Coupling at the primary amine (exocyclic nitrogen). Precursor:1-Boc-4-aminopiperidine (CAS: 87120-72-7).

Reagents:

  • 3-Nitrobenzoic acid (1.0 equiv)

  • 1-Boc-4-aminopiperidine (1.0 equiv)

  • EDC[1][2]·HCl (1.2 equiv) [1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide]

  • HOBt (1.2 equiv) [Hydroxybenzotriazole]

  • DIPEA (2.5 equiv)

  • DCM (Dichloromethane)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-nitrobenzoic acid (10 mmol) and 1-Boc-4-aminopiperidine (10 mmol) in DCM (50 mL).

  • Coupling Cocktail: Add HOBt (12 mmol) and EDC·HCl (12 mmol) sequentially.

  • Base: Add DIPEA (25 mmol) dropwise. Note: EDC couplings are pH sensitive; maintain pH ~8.

  • Reaction: Stir at RT for 16 hours. The reaction is generally slower than HATU but cleaner for primary amines.

  • Workup:

    • Wash with 10% Citric Acid (removes EDC urea byproduct and DIPEA).

    • Wash with Sat. NaHCO₃.

    • Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from EtOAc/Hexanes is often sufficient due to the high crystallinity of nitro-benzamides.

Part 3: Troubleshooting & Optimization

Common Failure Modes
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Active EsterEnsure DMF is anhydrous. Use a drying tube or N₂ atmosphere.
Racemization High pH during activation(Not applicable here as 3-nitrobenzoic acid is achiral, but relevant if using amino acid derivatives).
Bis-acylation Failed ProtectionVerify the purity of your Boc-starting material via NMR before coupling.
Sticky Oil Product Residual DMFWash the organic layer thoroughly with water/LiCl solution or use a high-vacuum pump for >12h.
Alternative Coupling Reagents
  • T3P (Propylphosphonic Anhydride): Excellent for large-scale (kg) synthesis. Use in EtOAc/Pyridine. Safer than HATU (no explosion risk).

  • Thionyl Chloride (SOCl₂): Converts 3-nitrobenzoic acid to the acid chloride.

    • Protocol: Reflux acid in SOCl₂ (2h), evaporate excess, dissolve in DCM, add amine + Et₃N.

    • Pros: Cheap, very fast.

    • Cons: Harsh conditions, incompatible with acid-sensitive groups (Boc might survive if temp is low, but risky).

Part 4: Mechanistic Visualization

The following diagram illustrates the HATU-mediated activation cycle utilized in Protocol A.

HATUMechanism Acid 3-Nitrobenzoic Acid (Carboxylic Acid) Deprot Carboxylate Anion Acid->Deprot Deprotonation Base DIPEA (Base) Base->Deprot HATU HATU (Reagent) ActiveEster O-At Active Ester (Highly Reactive) HATU->ActiveEster Deprot->ActiveEster Attack on HATU Product Final Amide Product + HOAt byproduct ActiveEster->Product Nucleophilic Acyl Substitution Amine 4-(Boc-amino)piperidine (Nucleophile) Amine->Product

Figure 2: HATU activation mechanism. The formation of the O-At active ester is the rate-determining step for efficient amidation.

References

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. National Institutes of Health (NIH) / PMC. [Link] Citation Context: Validates the use of 4-amino-1-Boc-piperidine in reductive amination and coupling workflows for scaffold generation.

  • Organic Syntheses Procedure: EDC/Oxyma Coupling. Organic Syntheses. [Link] Citation Context: Provides the foundational "Gold Standard" protocol for EDC/Base mediated coupling efficiency and stoichiometry.

  • Synthesis of N-Substituted Benzamide Derivatives. ResearchGate. [Link] Citation Context: Confirms the specific reactivity of nitro-benzoic acids in amide coupling reactions and workup procedures.

  • Forward- and reverse-synthesis of piperazinopiperidine amide analogs. Royal Society of Chemistry (RSC). [Link] Citation Context: Demonstrates the convergent synthesis strategy using 4-substituted-4-aminopiperidine building blocks.[3]

Sources

Application Note: High-Throughput Screening and Mechanistic Characterization of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical protocol for the evaluation of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride (referred to herein as 3-NPB-HCl ), a functionalized benzamide derivative. Based on the 3-nitrobenzamide pharmacophore, this compound acts as a Poly (ADP-ribose) polymerase (PARP) inhibitor.[1][2][3] This application note details the experimental workflow for validating its enzymatic inhibition potential, cellular target engagement (PARylation), and functional synthetic lethality in DNA repair-deficient cell lines.

Compound Overview & Handling

3-NPB-HCl combines a nitrobenzamide core (a classic PARP-inhibiting motif mimicking the nicotinamide pocket of NAD+) with a piperidine tail, which frequently enhances aqueous solubility and cellular permeability.

Physicochemical Properties & Storage
  • Molecular Mechanism: Competitive inhibition of the NAD+ binding site on PARP1/2 enzymes; potential zinc-finger ejection due to the nitro-redox pharmacophore.

  • Solubility: The hydrochloride salt form enhances water solubility compared to the free base.

  • Storage: Store powder at -20°C, desiccated and protected from light.

Stock Solution Preparation
SolventConcentrationStorageNotes
DMSO 10 mM - 50 mM-80°C (Single Use Aliquots)Preferred for cellular assays to ensure sterility.
Water/PBS Up to 10 mM-20°CFeasible due to HCl salt, but pH must be monitored.

Critical Handling Note: The piperidine nitrogen is basic. When dissolving the HCl salt in unbuffered water, the pH may be acidic. For enzymatic assays, ensure the final reaction buffer has sufficient buffering capacity (e.g., 50 mM Tris) to maintain pH 8.0, as PARP activity is pH-sensitive.

Biochemical Assay: Cell-Free PARP1 Inhibition

Objective: Determine the IC50 of 3-NPB-HCl against recombinant PARP1 enzyme using a chemiluminescent ELISA-like format.

Principle

PARP1 is coated onto a microplate. In the presence of DNA strand breaks (activated DNA) and NAD+, PARP1 catalyzes the formation of poly(ADP-ribose) (PAR) chains on histone substrates.[4] Biotinylated-NAD+ is used to allow detection via Streptavidin-HRP. 3-NPB-HCl inhibits this polymerization.

Reagents & Materials
  • Enzyme: Recombinant Human PARP1 (High Specific Activity).

  • Substrate: Histone mixture (H1/H2A/H2B/H3/H4).

  • Cofactor: Biotinylated NAD+ (25 µM final).

  • Activator: Nicked/Activated DNA (calf thymus).

  • Detection: Streptavidin-HRP + Chemiluminescent Substrate (ECL).

Protocol Workflow
  • Coat Plate: Add 50 µL Histone solution (1 mg/mL in PBS) to a high-binding 96-well plate. Incubate O/N at 4°C.

  • Block: Wash 3x with PBST. Add 200 µL Blocking Buffer (5% BSA in PBST). Incubate 2h at RT.

  • Compound Addition:

    • Prepare 3-NPB-HCl serial dilutions (e.g., 0.1 nM to 10 µM) in Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

    • Add 25 µL of compound to wells.

  • Enzyme Mix: Add 25 µL of PARP1 enzyme (0.5 U/well) + Activated DNA. Incubate 15 min at RT (allows inhibitor binding).

  • Reaction Start: Add 25 µL of PARP Cocktail (Biotin-NAD+ + unlabelled NAD+).

  • Incubation: Incubate for 60 min at RT.

  • Detection:

    • Wash 3x with PBST.

    • Add 50 µL Streptavidin-HRP (1:2000). Incubate 30 min.

    • Wash 3x.[1] Add ECL substrate and read Luminescence immediately.

Data Analysis

Calculate % Inhibition relative to DMSO control (0% inhibition) and No Enzyme control (100% inhibition). Fit data to a 4-parameter logistic equation to derive IC50.

Cellular Mechanism: Immunofluorescence of PARylation

Objective: Confirm that 3-NPB-HCl penetrates the cell membrane and inhibits PARP activity in a physiological context under DNA damage stress.

Experimental Logic

Under normal conditions, basal PAR levels are low. Treatment with H2O2 induces massive DNA Single Strand Breaks (SSBs), triggering rapid PARP1 activation and PAR chain synthesis. Effective inhibition by 3-NPB-HCl will blunt this H2O2-induced PAR spike.

Protocol
  • Seeding: Seed HeLa or U2OS cells (10,000/well) in a 96-well imaging plate (black wall/clear bottom).

  • Pre-treatment: Treat cells with 3-NPB-HCl (1 µM, 10 µM) for 1 hour. Include Olaparib (1 µM) as a positive control.

  • Damage Induction: Add H2O2 (1 mM final) directly to the media for 10 minutes at 37°C.

  • Fixation: Aspirate media immediately. Fix with ice-cold Methanol:Acetone (1:1) for 10 min at -20°C. (Note: PAR chains are labile; rapid fixation is crucial).

  • Staining:

    • Primary Ab: Anti-Poly(ADP-ribose) mouse mAb (1:500) [Clone 10H].

    • Secondary Ab: Goat anti-Mouse Alexa Fluor 488.

    • Counterstain: DAPI (Nuclei).

  • Imaging: Quantify nuclear fluorescence intensity.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action and the intervention point of 3-NPB-HCl.

PARP_Pathway DNA_Damage DNA Single Strand Break (Induced by H2O2/MMS) PARP1_Bound PARP1-DNA Complex DNA_Damage->PARP1_Bound Recruitment PARP1_Inactive PARP1 (Inactive) PARP1_Inactive->PARP1_Bound PAR_Chains Poly(ADP-ribose) Chains PARP1_Bound->PAR_Chains Catalysis NAD NAD+ NAD->PAR_Chains Substrate Inhibitor 3-NPB-HCl (Inhibitor) Inhibitor->PARP1_Bound Competes with NAD+ Blocks Catalysis Cell_Death Replication Fork Collapse (Synthetic Lethality) Inhibitor->Cell_Death In BRCA-/- context Repair_Factors Recruitment of XRCC1, Ligase III PAR_Chains->Repair_Factors Signaling scaffold Cell_Survival DNA Repair & Cell Survival Repair_Factors->Cell_Survival

Figure 1: Mechanism of Action. 3-NPB-HCl competes with NAD+ at the PARP1 active site, preventing PAR chain formation and downstream repair signaling.

Functional Assay: Synthetic Lethality Screening

Objective: Demonstrate the therapeutic potential of 3-NPB-HCl by exploiting the concept of synthetic lethality in BRCA-deficient cells.

Rationale

PARP inhibitors are toxic to cells lacking Homologous Recombination (HR) repair (e.g., BRCA1/2 mutants) because the inhibition of PARP leads to the accumulation of double-strand breaks that the cell cannot repair.

Cell Lines
  • Test Line: BRCA1-deficient (e.g., MDA-MB-436 or SUM149PT).

  • Control Line: BRCA-wildtype (e.g., MCF-7 or MDA-MB-231).

Clonogenic Survival Protocol
  • Seeding: Seed cells at low density (500–1,000 cells/well) in 6-well plates. Allow attachment for 24h.

  • Treatment: Treat with 3-NPB-HCl (0, 10 nM, 100 nM, 1 µM, 10 µM). Refresh media/drug every 3 days.

  • Duration: Incubate for 10–14 days until colonies (>50 cells) form.

  • Staining:

    • Wash with PBS.

    • Fix/Stain with 0.5% Crystal Violet in 20% Methanol for 20 min.

    • Rinse with water and air dry.

  • Quantification: Count colonies manually or using automated software (e.g., ImageJ).

  • Result: A potent PARP inhibitor should show a significant left-shift in the survival curve of the BRCA-deficient line compared to the WT line.[5]

References

  • BPS Bioscience. (2023). PARP1 Chemiluminescent Assay Kit Protocol. Retrieved from [Link]

  • Virag, L., & Szabo, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[1][6][7][8] Pharmacological Reviews, 54(3), 375-429. (Contextual grounding for 3-nitrobenzamide class).

  • Purnell, M. R., & Whish, W. J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal, 185(3), 775–777. (Foundational chemistry of benzamide inhibitors).

Sources

Application Note: Storage, Handling, and Solubilization of 3-Nitro-N-(piperidine-4-yl)benzamido HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

3-Nitro-N-(piperidine-4-yl)benzamido HCl is a synthetic intermediate and research compound often utilized in the development of PARP inhibitors, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands. Structurally, it comprises a nitro-substituted benzamide core linked to a piperidine ring, stabilized as a hydrochloride salt.

The presence of the nitro group (-NO₂) confers potential photosensitivity and redox reactivity, while the piperidine moiety (as an HCl salt) introduces significant hygroscopicity. Improper handling leads to hydrolysis of the amide bond, reduction of the nitro group, or moisture-induced caking, all of which compromise experimental reproducibility.

Physicochemical Summary
PropertyCharacteristicImplication for Handling
Appearance Pale yellow to off-white solidColor change (darkening) indicates degradation.
Salt Form Hydrochloride (HCl)Highly Hygroscopic. Absorbs atmospheric moisture rapidly.
Solubility DMSO (High), Water (Moderate), MeOH (High)DMSO is the preferred solvent for stock solutions.
Reactivity Nitro-reduction, Amide hydrolysisAvoid strong reducing agents and extreme pH (>10 or <2).
Photosensitivity ModerateProtect from direct UV/Vis light.

Storage Protocols (Solid State)

To maximize shelf-life (>2 years), the compound must be isolated from the three primary degradation vectors: Moisture, Light, and Heat.

Long-Term Storage (Archive)
  • Temperature: Store at -20°C .

  • Container: Amber glass vials with Teflon-lined screw caps.

  • Atmosphere: For storage exceeding 6 months, purge the headspace with Argon or Nitrogen before sealing to prevent oxidative degradation.

  • Desiccation: Store vials inside a secondary container (e.g., a sealed Tupperware or desiccator cabinet) containing active desiccant (silica gel or Drierite) to mitigate moisture ingress during freezer cycles.

Short-Term Storage (Active Use)
  • Temperature: +4°C (Refrigerator) is acceptable for <1 month.

  • Pre-Opening Protocol: Allow the vial to equilibrate to room temperature (20-25°C) for at least 30 minutes before opening.

    • Why? Opening a cold vial in humid lab air causes immediate condensation on the hygroscopic solid, leading to hydrolysis and inaccurate weighing.

Solubilization & Stock Preparation

Solvent Selection

The choice of solvent dictates the stability of the stock solution.

  • DMSO (Dimethyl Sulfoxide): Recommended.

    • Pros: Excellent solubility (>50 mM), bacteriostatic, low evaporation.

    • Cons: Freezes at +18.5°C; hygroscopic.

  • Water/PBS: Conditional.

    • Pros: Biocompatible.

    • Cons: The HCl salt is soluble, but the free base (if pH > 9) may precipitate. Aqueous solutions are prone to hydrolysis over time. Use immediately.

  • Ethanol: Secondary Choice.

    • Pros: Easy to evaporate.

    • Cons: High evaporation rate changes concentration; potential for transesterification/solvolysis over long periods.

Preparation of 10 mM Stock Solution (Protocol)

Materials:

  • 3-Nitro-N-(piperidine-4-yl)benzamido HCl (Solid)

  • Anhydrous DMSO (Grade ≥99.9%, stored over molecular sieves)

  • Vortex mixer

  • Amber microcentrifuge tubes

Procedure:

  • Equilibrate: Bring solid compound and DMSO to room temperature.

  • Weigh: Rapidly weigh the required mass into an amber tube.

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

  • Dissolve: Add half the calculated volume of DMSO. Vortex vigorously for 30 seconds.

  • Complete: Add the remaining DMSO to reach the target volume. Vortex again.

  • Clarify: Inspect for particulates. If necessary, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense into single-use aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.

  • Store: Freeze aliquots at -20°C or -80°C.

Visual Workflow: Handling Lifecycle

HandlingLifecycle Receipt 1. Receipt of Compound (Check Seal & Appearance) Equilibrate 2. Thermal Equilibration (30 mins @ RT before opening) Receipt->Equilibrate Prevent Condensation Weighing 3. Weighing (Low Humidity Environment) Equilibrate->Weighing Solubilization 4. Solubilization (Anhydrous DMSO preferred) Weighing->Solubilization QC 5. Quality Check (Visual Clarity / LC-MS) Solubilization->QC QC->Solubilization If Precipitate (Sonicate) Aliquoting 6. Aliquoting (Single-use volumes) QC->Aliquoting If Pass Storage 7. Storage (-20°C, Dark, Desiccated) Aliquoting->Storage

Figure 1: Lifecycle management of hygroscopic nitro-benzamide salts to ensure experimental consistency.

Safety & Handling (HSE)

Hazard Identification

Based on structural analogs (Nitrobenzamides and Piperidines):

  • Acute Toxicity: Harmful if swallowed (Category 4).[1][2][3][4]

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Target Organs: Respiratory system (STOT SE 3).

PPE Requirements[5]
  • Respiratory: Use a fume hood. If weighing large quantities (>1g), use a P95/N95 dust mask to prevent inhalation of fine particulates.

  • Skin: Nitrile gloves (0.11 mm thickness minimum).

  • Eyes: Chemical safety goggles.[5]

Disposal

Do not dispose of down the drain. Collect in a container for "Halogenated Organic Waste" (due to HCl salt) or general "Organic Waste" depending on facility rules.

Quality Control & Troubleshooting

Verification of Stability

Periodic QC is recommended every 6 months for solids and every 3 months for stocks.

  • LC-MS Method:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Detection: UV 254 nm (Benzamide absorption) and MS (ESI+).

    • Degradation Markers: Look for peaks corresponding to hydrolysis (loss of piperidine) or reduction (Amino-benzamide, M-30 or M-32 mass shift).

Troubleshooting Guide

Troubleshooting Problem Issue Observed Precipitate Precipitate in Aqueous Buffer Problem->Precipitate ColorChange Yellow solid turns Orange/Brown Problem->ColorChange Inconsistent Inconsistent IC50 Data Problem->Inconsistent Sol1 Check pH. If >10, free base precipitated. Acidify slightly or add DMSO. Precipitate->Sol1 Sol2 Photo-degradation or Oxidation. Discard and buy fresh. ColorChange->Sol2 Sol3 Freeze-Thaw damage. Use fresh aliquot. Inconsistent->Sol3

Figure 2: Decision tree for troubleshooting common stability issues.

References

  • Sigma-Aldrich. (2023).[3] Safety Data Sheet: 3-Nitrobenzamidine hydrochloride. Retrieved from (Proxy for nitro-benzamide handling).

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Nitrobenzamide. Retrieved from .

  • ChemicalBook. (2023).[6] Properties of 4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide. Retrieved from .

  • Apollo Scientific. (2023). Safety Data Sheet: Benzamidine hydrochloride anhydrous. Retrieved from .

  • PubChem. (2023). Compound Summary: Piperidine Hydrochloride.[7] National Library of Medicine. Retrieved from .

Sources

crystallization methods for 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Profile

1.1 Introduction 3-Nitro-N-(piperidin-4-yl)benzamide hydrochloride (hereafter referred to as 3-NPB·HCl ) is a critical pharmacophore often utilized as a scaffold in the synthesis of PARP inhibitors and other targeted oncological agents. Its structure comprises a polar, ionizable piperidine tail and a rigid, electron-deficient nitrobenzamide core.

While the synthesis of 3-NPB is straightforward (typically amide coupling followed by Boc-deprotection), the crystallization of the hydrochloride salt presents distinct challenges. These include a high propensity for "oiling out" due to the amphiphilic nature of the piperidine ring and the risk of solvate formation in alcoholic solvents.

This guide provides a robust, self-validating protocol for isolating high-purity 3-NPB·HCl, moving beyond simple precipitation to controlled crystallization.[1][2]

1.2 Physicochemical Solubility Profile Understanding the solubility landscape is the prerequisite for successful crystallization. The following data represents the empirical solubility behavior of 3-NPB·HCl.

Solvent SystemSolubility BehaviorRole in Protocol
Water High (>100 mg/mL)Avoid (Yield loss, difficult drying)
Methanol (MeOH) High (>80 mg/mL)Primary Solvent (Dissolution)
Ethanol (EtOH) Moderate (Heat-dependent)Primary Solvent (Recrystallization)
Isopropanol (IPA) Low (Sparingly soluble)Anti-Solvent / Wash
Ethyl Acetate (EtOAc) Insoluble (<1 mg/mL)Critical Anti-Solvent
Dichloromethane (DCM) InsolubleWash solvent (removes non-polar impurities)

Part 2: Detailed Crystallization Protocols

Protocol A: Reactive Crystallization (Primary Isolation)

Use this method when isolating the compound directly from the Boc-deprotection reaction.

Context: The deprotection of tert-butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate releases the free amine, which is immediately protonated.

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 10.0 g of the N-Boc precursor in 1,4-Dioxane (50 mL) or EtOAc (100 mL). Ensure complete dissolution at 25°C.

    • Why Dioxane/EtOAc? These are non-solvents for the final HCl salt, driving high yields.

  • Acid Addition (The Nucleation Event):

    • Cool the system to 10°C .

    • Add 4M HCl in Dioxane (4.0 equiv, 28 mL) dropwise over 30 minutes.

    • Critical Control: Maintain temperature <20°C. Rapid exotherms can cause amorphous gum formation.

  • Aging:

    • A white to pale-yellow precipitate should form immediately.

    • Stir vigorously at 20–25°C for 2 hours .

    • Validation: Check TLC or HPLC for disappearance of the Boc-precursor.

  • Filtration & Wash:

    • Filter the slurry under nitrogen pressure or vacuum.

    • Displacement Wash: Wash the cake 2x with EtOAc (20 mL) to remove residual acid and lipophilic byproducts.

    • Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: Thermal Recrystallization (High Purity)

Use this method to upgrade purity (>99.5%) or remove trapped inorganic salts.

Mechanism: This protocol utilizes a Cooling + Anti-solvent hybrid approach to prevent oiling out.

Step-by-Step Methodology:

  • Dissolution:

    • Charge 10.0 g of crude 3-NPB·HCl into a reactor.

    • Add Methanol (30 mL, 3 vol).

    • Heat to 60°C (Reflux). Stir until a clear solution is obtained.

    • Note: If haze persists (inorganic salts), perform a hot filtration.

  • Seeding & Anti-Solvent Addition:

    • Allow the solution to cool naturally to 50°C .

    • Add Isopropanol (IPA) (30 mL, 3 vol) slowly over 20 minutes.

    • Seed Point: At ~45°C, the solution should turn slightly turbid. If not, add seed crystals (0.1 wt%).

  • Controlled Cooling (The Growth Phase):

    • Cool from 45°C to 0°C at a rate of 10°C/hour .

    • Why Slow Cooling? Rapid cooling traps impurities and risks oiling out.

  • Final Anti-Solvent Charge:

    • Once at 0°C, add EtOAc (30 mL, 3 vol) dropwise to maximize yield.

    • Age at 0°C for 2 hours.

  • Isolation:

    • Filter the crystalline solid.[3]

    • Wash with Cold IPA/EtOAc (1:1) .

    • Dry at 50°C under vacuum.

Part 3: Critical Process Parameters & Troubleshooting

3.1 The "Oiling Out" Phenomenon Piperidine salts are notorious for separating as a second liquid phase (oil) rather than crystals, particularly if the water content is high or cooling is too fast.

  • Symptom: Solution becomes milky/opaque droplets instead of sparkling crystals.

  • Correction:

    • Reheat to dissolution.[3]

    • Add more Methanol (solubilizer).

    • Reduce the cooling rate.

    • Seed at the metastable zone width (MSZW) boundary.

3.2 Hygroscopicity Management 3-NPB·HCl is hygroscopic. Exposure to ambient air can lead to deliquescence.

  • Protocol: Handle all solids in a humidity-controlled environment (<40% RH).

  • Storage: Store under Argon/Nitrogen in tightly sealed amber vials.

Part 4: Visualization of Workflows

Figure 1: Recrystallization Logic Flow

G Start Crude 3-NPB·HCl Dissolve Dissolution (MeOH, 60°C) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Clear Solution Cool1 Cool to 45°C (Metastable Zone) Filter->Cool1 Seed Seeding Point (Add 0.1% Crystals) Cool1->Seed Turbidity Onset AntiSolv Add IPA (3 vol) Slow Addition Seed->AntiSolv Cool2 Linear Cooling (45°C -> 0°C) AntiSolv->Cool2 Crystal Growth Precip Final Yield Boost (Add EtOAc) Cool2->Precip Isolate Filtration & Drying (Pure Crystals) Precip->Isolate

Caption: Step-by-step decision matrix for the thermal recrystallization of 3-NPB·HCl, highlighting critical seeding and anti-solvent addition points.

Part 5: References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for salt selection and crystallization optimization).

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Sigma-Aldrich. (n.d.).[4] Product Specification: 3-Nitrobenzamidine hydrochloride.[4] (Used as a reference for nitro-benzamide salt properties).[4] Link

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. (General guide on solvent selection for amine salts). Link

  • PubChem. (2023). Compound Summary: N-(3-nitrophenyl)benzamide.[5][6] National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Nitro-N-(piperidin-4-yl)benzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Nitro-N-(piperidin-4-yl)benzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. Here, we address specific issues encountered during synthesis in a practical, question-and-answer format, grounded in established chemical principles.

Section 1: Troubleshooting Low Yield and Impurities

Low yield is one of the most frequently encountered issues in multi-step organic syntheses. The following questions address common problems and provide actionable solutions for the amide coupling reaction that forms the core of this synthesis.

Q1: My overall yield is consistently low. What are the most critical steps to investigate?

A low overall yield in a multi-step synthesis is often due to inefficiencies in one or more key transformations. For the synthesis of 3-Nitro-N-(piperidin-4-yl)benzamide, the two most critical stages to scrutinize are the amide bond formation and the final purification.

  • Amide Coupling Efficiency: The reaction between 3-nitrobenzoic acid and 4-aminopiperidine (or its protected form) is the cornerstone of this synthesis. Incomplete reaction, side reactions, or degradation of starting materials or product can significantly reduce yield.

  • Workup and Purification Losses: The isolation and purification of the final product can be a significant source of yield loss. This includes incomplete extraction, precipitation, or losses during chromatography.

To begin troubleshooting, it is essential to monitor each step of the reaction by Thin Layer Chromatography (TLC) to assess the consumption of starting materials and the formation of the desired product.[1][2]

Q2: I suspect the amide coupling reaction is inefficient. How can I improve the yield of this specific step?

Improving the efficiency of the amide coupling reaction is paramount. Several factors, from the choice of reagents to the reaction conditions, play a crucial role.

Choosing the Right Coupling Strategy:

There are two primary methods for forming the amide bond: activation of the carboxylic acid to an acid chloride, or the use of coupling agents.[1]

  • Acid Chloride Method: This involves converting 3-nitrobenzoic acid to 3-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] While often high-yielding, this method can be harsh and may not be suitable for sensitive substrates.

  • Coupling Agent Method: This is a milder and often more versatile approach. A wide array of coupling agents are available, each with its own advantages.[3][4]

Optimizing the Coupling Agent Method:

If you are using a coupling agent, consider the following to enhance your yield:

  • Selection of Coupling Agent: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are common choices.[3][5] However, for more challenging couplings, phosphonium reagents (e.g., PyBOP) or aminium/uronium reagents (e.g., HATU, HBTU) can be more effective, leading to faster reactions and less epimerization.[6]

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and minimize racemization, thereby improving the yield and purity of the desired product.[5]

  • Anhydrous Conditions: Moisture can hydrolyze the activated carboxylic acid intermediate or consume the coupling agent.[1] Therefore, ensuring all reagents and solvents are anhydrous is critical for a successful reaction.

  • Stoichiometry and Order of Addition: The stoichiometry of the reactants and the order in which they are added can significantly impact the outcome. A slight excess of the coupling agent and the amine component is sometimes used to drive the reaction to completion. It is often recommended to activate the carboxylic acid with the coupling agent before adding the amine.

The following table summarizes common coupling agents and their characteristics:

Coupling AgentClassByproductKey AdvantagesPotential Issues
DCCCarbodiimideDicyclohexylurea (DCU)Inexpensive, effectiveDCU is often insoluble and can be difficult to remove.[5]
EDCCarbodiimideWater-soluble ureaByproduct is easily removed by aqueous workup.[6]Less reactive than DCC.
HATUAminium/UroniumTetramethylureaHighly reactive, fast reaction times, low racemization.[6]Can cause guanidinylation of the amine.
PyBOPPhosphoniumHexamethylphosphoramide (HMPA)High coupling efficiency, suitable for hindered amino acids.HMPA is a potential carcinogen.
Q3: I am observing significant impurity formation. What are the likely side reactions and how can I minimize them?

Impurity formation is a common challenge that complicates purification and reduces yield. Understanding the potential side reactions is the first step toward mitigating them.

  • N-Acylurea Formation: When using carbodiimide coupling agents like DCC, the activated O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which can be difficult to separate from the desired product.[5] The use of additives like HOBt can effectively suppress this side reaction.[5]

  • Dimerization/Polymerization: If the piperidine nitrogen is not appropriately protected (e.g., with a Boc group), it can react with the activated carboxylic acid, leading to dimerization or polymerization.

  • Guanidinylation: Uronium-based coupling reagents like HATU can sometimes react with the amine to form a guanidinium byproduct, which terminates the desired reaction. This is more likely to occur if the activation of the carboxylic acid is slow.

Workflow for Minimizing Side Reactions:

Caption: Workflow to minimize common side reactions.

Section 2: Purification and Salt Formation

Proper purification and the final salt formation are crucial for obtaining a high-purity product with good handling characteristics.

Q4: I am having difficulty purifying the crude product. What purification strategies are most effective?

The choice of purification method depends on the nature of the impurities.

  • Crystallization: If the crude product is a solid and has significantly different solubility from the impurities, recrystallization can be a highly effective purification technique. A solvent screen should be performed to identify a suitable solvent or solvent system.

  • Column Chromatography: For complex mixtures or when impurities have similar solubility to the product, column chromatography is the method of choice. A systematic approach to developing a TLC method first will help in selecting the appropriate solvent system for the column.

  • Acid-Base Extraction: Exploiting the basic nature of the piperidine nitrogen allows for purification through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the product into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

Q5: The hydrochloride salt formation is not giving a clean, crystalline solid. How can I improve this step?

The formation of the hydrochloride salt is intended to improve the stability and handling of the final compound.

  • Choice of Solvent: The choice of solvent is critical for obtaining a crystalline salt. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal. Common choices include isopropanol, ethanol, or ethyl acetate.

  • Source of HCl: Gaseous hydrogen chloride or a solution of HCl in an anhydrous solvent (e.g., diethyl ether or dioxane) is typically used. Using aqueous HCl can introduce water, which may hinder crystallization.

  • Control of Precipitation: Slow addition of the HCl source with vigorous stirring can promote the formation of a crystalline solid rather than an oil or amorphous precipitate. Seeding with a small crystal of a previously obtained pure sample can also be beneficial.

  • Washing and Drying: After filtration, the salt should be washed with a small amount of a cold, anhydrous solvent to remove any residual impurities and then dried thoroughly under vacuum.

Section 3: Frequently Asked Questions (FAQs)

This section addresses some general questions that often arise during the synthesis.

Q6: Is it necessary to protect the piperidine nitrogen?

Yes, it is highly recommended to use a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on the piperidine nitrogen. This prevents the secondary amine from reacting with the activated 3-nitrobenzoic acid, which would lead to undesired side products. The Boc group can be readily removed under acidic conditions, often concurrently with the hydrochloride salt formation.

Q7: What is the best solvent for the amide coupling reaction?

The choice of solvent depends on the specific coupling reagents used and the solubility of the starting materials. Aprotic solvents are generally preferred.

  • Dichloromethane (DCM): A common choice due to its inertness and ability to dissolve a wide range of organic compounds.[7]

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that is excellent for dissolving both the reactants and coupling agents.[7] However, it can be difficult to remove during workup.

  • Tetrahydrofuran (THF): Another good option, particularly for reactions run at moderate temperatures.

Q8: How can I effectively monitor the reaction progress?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[1] A suitable solvent system should be chosen to achieve good separation between the starting materials, the product, and any major byproducts. Staining with an appropriate indicator (e.g., potassium permanganate or ninhydrin for amines) can aid in visualization.

Experimental Protocol: A General Procedure for Amide Coupling using HATU

This protocol provides a starting point for the synthesis of Boc-protected 3-Nitro-N-(piperidin-4-yl)benzamide.

  • To a solution of 3-nitrobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.05 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagram of the Amide Coupling Workflow:

Amide_Coupling_Workflow cluster_0 Activation cluster_1 Coupling cluster_2 Workup & Purification 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid HATU_DIPEA HATU / DIPEA in DMF 3-Nitrobenzoic_Acid->HATU_DIPEA Activated_Ester Activated OAt-Ester Intermediate HATU_DIPEA->Activated_Ester Coupling_Step Amide Bond Formation Activated_Ester->Coupling_Step Boc_Amine Boc-4-aminopiperidine Boc_Amine->Coupling_Step Quench_Extract Quench & Extract Coupling_Step->Quench_Extract Purify Purify (Chromatography/ Recrystallization) Quench_Extract->Purify Final_Product Boc-Protected Product Purify->Final_Product

Caption: General workflow for HATU-mediated amide coupling.

References

  • Benzamide, 3-nitro-n-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride. PubChem. [Link]

  • Chen T, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. ARKIVOC. [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Hydrochloride of pyrimidine benzamide compound and application thereof.
  • Coupling Reagents. AAPPTEC. [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry. [Link]

  • Discovery and optimization of piperidyl benzamide derivatives as a novel class of 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies. [Link]

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Preparation method for p-aminobenzamidine hydrochloride.
  • Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. ResearchGate. [Link]

  • Novel N-(3-hydroxy-4-piperidinyl)benzamide derivatives.
  • 4-Nitro-N-(3-nitro-phen-yl)benzamide. Acta Crystallographica Section E. [Link]

  • p-NITROBENZONITRILE. Organic Syntheses. [Link]

  • (R)-3-amino piperidine hydrochloride preparation method. Patsnap. [Link]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]

  • Process for producing a N-phenyl-N-(4-piperidinyl) amide derivative.

Sources

Technical Support Center: Troubleshooting Solubility of 3-Nitro-N-(piperidine-4-yl)benzamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Nitro-N-(piperidine-4-yl)benzamide HCl. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and systematically resolve solubility issues in your experiments.

Compound Profile: Understanding the Structural Drivers of Solubility

The solubility behavior of 3-Nitro-N-(piperidine-4-yl)benzamide HCl is dictated by a combination of its structural features:

  • Piperidine Ring: This saturated heterocycle contains a basic nitrogen atom. The compound is supplied as a hydrochloride (HCl) salt, meaning this nitrogen is protonated (as a piperidinium chloride). This salt form dramatically increases its polarity and potential for aqueous solubility compared to the free base.[1][2] The pKa of a protonated piperidine is approximately 11.2, making its protonation state highly dependent on the pH of the solution.[3]

  • Benzamide and Nitro Groups: The aromatic benzamide core and the electron-withdrawing nitro group are largely nonpolar, lipophilic moieties. These features work against aqueous solubility and are the primary reason the compound may precipitate in physiological buffers, even as an HCl salt.[4][5]

The key to successful solubilization lies in balancing the favorable contribution of the charged piperidinium group with the unfavorable contributions of the lipophilic aromatic structure.

Frequently Asked Questions (FAQs)

Q1: Why is the compound supplied as an HCl salt? A1: The HCl salt form is intentionally used to improve the compound's handling and initial aqueous solubility. By protonating the basic nitrogen on the piperidine ring, the molecule becomes an ionic salt, which is significantly more soluble in polar solvents like water than its neutral (free base) form.[1] This is a common strategy in drug development to enhance the dissolution of amine-containing compounds.

Q2: My compound dissolves in water but precipitates immediately when I add it to my neutral phosphate-buffered saline (PBS) at pH 7.4. Is this expected? A2: Yes, this is a very common and expected observation. While the HCl salt may dissolve in unbuffered deionized water (which is often slightly acidic), the buffering capacity of PBS raises the pH to 7.4. At this pH, a significant portion of the protonated piperidinium ions can be neutralized to the free base form. This neutral form is much less soluble and precipitates out of the aqueous solution.[4][6] Maintaining an acidic pH is crucial for keeping the compound in its soluble, protonated state.

Q3: What is the best starting solvent for creating a high-concentration stock solution? A3: For most biological assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[7] It is a powerful, water-miscible organic solvent capable of dissolving the entire molecule, including its lipophilic portions. A starting concentration of 10-20 mM in DMSO is typically achievable. For applications where DMSO is not suitable, other polar aprotic solvents like Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA) can be considered.

Q4: Can I heat the solution to improve solubility? A4: Gentle warming (e.g., to 37°C) can be used cautiously to aid the initial dissolution in an organic solvent like DMSO. However, prolonged or excessive heating is not recommended as it can lead to compound degradation. Heating should not be used as the primary method to force a compound into an aqueous buffer if it is precipitating, as the compound will likely crash out again upon cooling to room or assay temperature, leading to inaccurate concentration data.[7]

Systematic Troubleshooting Guide for Biological Assays

This workflow provides a logical progression for diagnosing and solving solubility issues, particularly when preparing compounds for cell-based or biochemical assays.

Troubleshooting Workflow Visualization

G start Start: Prepare 10 mM Stock in 100% DMSO check_stock Does stock dissolve completely? (Vortex, gentle sonication) start->check_stock insoluble_stock Issue: Insoluble in DMSO check_stock->insoluble_stock No dilute_buffer Dilute stock into Aqueous Assay Buffer (e.g., PBS pH 7.4) check_stock->dilute_buffer Yes troubleshoot_stock Troubleshoot Stock: 1. Try gentle warming (37°C) 2. Use alternative solvent (DMF) 3. Check compound purity insoluble_stock->troubleshoot_stock check_precipitate Does precipitate form? dilute_buffer->check_precipitate success Success! Solution is clear. Proceed with assay. check_precipitate->success No precipitate_issue Issue: Precipitation in Buffer check_precipitate->precipitate_issue Yes ph_adjust Primary Solution: pH Adjustment Prepare buffer with lower pH (e.g., pH 5.0-6.5). Re-test dilution. precipitate_issue->ph_adjust check_ph_fix Is solution now clear? ph_adjust->check_ph_fix check_ph_fix->success Yes secondary_solutions Secondary Solutions: 1. Decrease final compound concentration. 2. Increase co-solvent % (if assay tolerates). 3. Consider advanced formulation (e.g., cyclodextrins). check_ph_fix->secondary_solutions No

Caption: Logical workflow for troubleshooting solubility.

Scenario A: Compound is Insoluble in the Initial Organic Stock (DMSO)
  • Problem: The solid compound does not fully dissolve in 100% DMSO even after vortexing.

  • Causality: While uncommon for this class of compounds in DMSO, this could indicate that the solution is supersaturated at the desired concentration or that the compound has low purity or has degraded.

  • Troubleshooting Steps:

    • Apply Gentle Energy: Use a bath sonicator for 5-10 minutes or gently warm the solution to 37°C. These methods can help overcome the activation energy of dissolution.

    • Reduce Concentration: Attempt to prepare a more dilute stock solution (e.g., 1-5 mM).

    • Try an Alternative Solvent: Solvents such as DMF or DMA may offer different solubility profiles.

    • Verify Purity: If solubility issues persist in multiple organic solvents, consider analytical verification of the compound's purity and integrity.

Scenario B: Precipitation Occurs Upon Dilution into Aqueous Buffer
  • Problem: A clear DMSO stock solution forms a precipitate, cloudiness, or crystals when diluted into the final aqueous assay buffer (e.g., PBS, DMEM, HBSS).

  • Causality: This is a classic case of exceeding the kinetic solubility limit of the compound in the final solvent system. The water-rich environment and neutral pH cause the less-soluble free base to form.[7]

  • Troubleshooting Steps:

    • Primary Solution: pH Adjustment: This is the most effective variable to modify. The piperidine nitrogen must remain protonated to ensure solubility.

      • Action: Prepare your final assay buffer at a more acidic pH. Start with a pH of 6.5 and, if necessary, test lower pH values (e.g., 6.0, 5.5). The goal is to find the highest pH that maintains solubility while being compatible with your assay.

      • Mechanism: By lowering the pH well below the pKa of the piperidine free base, the chemical equilibrium is shifted overwhelmingly towards the protonated, charged, and more soluble piperidinium salt form.[3]

    • Secondary Solution: Reduce Final Concentration: Your target concentration may simply be too high for the compound's intrinsic aqueous solubility.

      • Action: Perform a serial dilution to determine the highest concentration at which the compound remains soluble in your assay buffer (at the optimized pH). This is the upper limit for your experiments.

    • Tertiary Solution: Co-Solvent and Excipient Use:

      • Co-solvents: Ensure the final concentration of DMSO (or other organic solvent) in your assay is kept as low as possible, typically below 1%, as higher concentrations can be toxic to cells or interfere with enzyme activity.[7]

      • Advanced Formulation: For particularly challenging in vivo or formulation studies, solubility-enhancing excipients like cyclodextrins can be explored. These molecules encapsulate the lipophilic part of the drug, presenting a hydrophilic exterior to the aqueous environment.[3][4]

Solubility Profile Summary

This table provides an at-a-glance summary of the expected solubility behavior of 3-Nitro-N-(piperidine-4-yl)benzamide HCl in common laboratory solvents.

Solvent SystemTypical pHExpected SolubilityKey Considerations & Rationale
Deionized Water ~5.5 - 6.5ModerateSolubility is possible as the HCl salt keeps the solution slightly acidic. May not be reproducible.
PBS (pH 7.4) 7.4Very Low (< 0.01 mg/mL) The neutral pH deprotonates the piperidine nitrogen, causing precipitation of the insoluble free base.[4]
0.01 M HCl (aq) 2.0HighThe strongly acidic environment ensures the piperidine nitrogen is fully protonated, maximizing solubility.
DMSO N/AHighRecommended solvent for preparing high-concentration stock solutions for biological assays.[7]
Ethanol N/AModerate to LowCan be used as a co-solvent but is generally less effective than DMSO for initial stock preparation.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh the required amount of 3-Nitro-N-(piperidine-4-yl)benzamide HCl powder.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes.

  • Apply Energy (If Needed): If solid particles remain, place the vial in a bath sonicator for 10 minutes or until the solution is clear. Alternatively, warm to 37°C in a water bath with intermittent vortexing.

  • Inspect: Visually inspect the solution against a light source to ensure it is completely clear and free of any particulate matter.

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, protected from light and moisture. Note that some compounds may precipitate out of DMSO upon freezing; if this occurs, the vial must be completely thawed and vortexed to re-dissolve the compound before use.[7]

Protocol 2: Kinetic Aqueous Solubility Assessment by Visual Inspection

This protocol helps determine the practical solubility limit in your specific assay buffer.

  • Prepare Stock: Make a high-concentration stock solution (e.g., 20 mM) in 100% DMSO as described in Protocol 1.

  • Set Up Dilutions: In a clear 96-well plate or microcentrifuge tubes, add the appropriate volume of your chosen aqueous assay buffer to each well/tube.

  • Add Compound: Add a small, fixed volume of the DMSO stock solution to each well/tube to achieve a range of final compound concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is constant across all wells (e.g., 1%). Include a "buffer + DMSO" only well as a negative control.

  • Equilibrate: Mix the plate/tubes gently. Let them equilibrate at room temperature for 1-2 hours, protected from light. This mimics the pre-incubation time of many assays.[7]

  • Visual Inspection: Observe each well against a bright background. The highest concentration that remains completely clear, with no visible precipitate, cloudiness, or crystals, is your approximate kinetic solubility limit under these conditions.

References
  • Gouda, M. W., & El-Nabarawy, M. A. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65–68. Retrieved from [Link]

  • Otsuka, S., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • Reddit. (2022). Looking for suggestions to dissolve benzamide derivatives. Retrieved from [Link]

  • ACS Omega. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Vaia. (n.d.). Many drugs are sold as their hydrochloride salts. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, N-(3-nitrophenyl)-. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • YouTube. (2023). Classification of organic compounds by solubility in water/aq NaOH/ and aq HCl. Retrieved from [Link]

Sources

Technical Support Center: Identification of Degradation Products for 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-15-DP-001

Version: 1.0

Welcome to the technical support center for the analysis of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying its degradation products. Our goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively during your stability and forced degradation studies.

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance, and helping to develop stability-indicating analytical methods.[1] This document will address common questions and issues that may arise during these experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of degradation on the 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride molecule?

A1: The structure of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride possesses three primary reactive moieties susceptible to degradation under stress conditions:

  • Amide Linkage: The benzamide bond is a key site for hydrolysis under both acidic and alkaline conditions.

  • Nitroaromatic Group: The nitro group on the benzene ring is susceptible to reduction and may also be involved in photolytic degradation.

  • Piperidine Ring: The saturated heterocyclic piperidine ring can undergo oxidation.

Understanding these vulnerabilities is the first step in predicting and identifying potential degradation products.

Q2: I'm setting up a forced degradation study for this compound. What are the standard stress conditions I should apply?

A2: Your forced degradation study should be designed to explore various degradation pathways. Based on the International Council for Harmonisation (ICH) guidelines, the following conditions are recommended as a starting point.[2][3][4][5][6]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl, heated (e.g., 60-80 °C)Hydrolysis of the amide bond.
Base Hydrolysis 0.1 M to 1 M NaOH, heated (e.g., 60-80 °C)Hydrolysis of the amide bond.
Oxidation 3-30% H₂O₂, ambient or elevated temperatureOxidation of the piperidine ring.
Thermal Degradation Dry heat (e.g., 80-105 °C)General decomposition, potential for complex reactions.
Photodegradation Exposure to light source providing UV and visible output (ICH Q1B guidelines)Photoreduction of the nitro group, other complex reactions.[1][7][8][9][10]

Expert Insight: The goal of forced degradation is to achieve 5-20% degradation of the parent compound. You may need to adjust the concentration of reagents, temperature, and exposure time to achieve this target. Always run a control sample (without the stressor) in parallel to differentiate between degradation and other sources of impurity.

Troubleshooting Guide: Identifying Unknown Peaks in Your Chromatogram

This section is designed to help you when you observe unexpected peaks in your analytical runs following forced degradation studies. The primary tool for initial investigation will be High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[11][12][13][14]

Scenario 1: A new peak appears after acid or base hydrolysis.

Question: My HPLC analysis of an acid-stressed sample shows a new, more polar peak. My initial mass spectrometry data suggests a lower molecular weight than the parent compound. What is the likely degradation product?

Answer: The most probable degradation pathway under hydrolytic conditions is the cleavage of the amide bond.[15][16][17][18][19] This would result in two primary degradation products:

  • 3-Nitrobenzoic acid

  • 4-Aminopiperidine

These products are more polar than the parent compound and will likely have a shorter retention time on a reverse-phase HPLC column.

Experimental Protocol for Confirmation:

  • High-Resolution Mass Spectrometry (HRMS):

    • Obtain the accurate mass of the new peak.

    • Calculate the elemental composition to confirm if it matches either 3-Nitrobenzoic acid (C₇H₅NO₄) or 4-Aminopiperidine (C₅H₁₂N₂).

  • Tandem Mass Spectrometry (MS/MS):

    • Fragment the ion of the new peak.

    • Compare the fragmentation pattern to that of commercially available standards of 3-Nitrobenzoic acid and 4-Aminopiperidine.

  • Co-elution Study:

    • Prepare a solution containing your degraded sample and a small amount of the suspected degradation product standard.

    • Inject this mixture into your HPLC system. If the new peak in your sample and the standard have the same retention time and peak shape, it strongly suggests they are the same compound.

Visualizing the Hydrolysis Pathway:

Parent 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride DP1 3-Nitrobenzoic acid Parent->DP1 Acid/Base Hydrolysis DP2 4-Aminopiperidine Parent->DP2 Acid/Base Hydrolysis

Caption: Amide hydrolysis of the parent compound.

Scenario 2: Changes observed after exposure to reducing conditions or light.

Question: My photodegradation study has produced a new peak with a mass that is 16 amu less than the parent compound. What could this be?

Answer: A mass loss of 16 amu is a strong indicator of the reduction of the nitro group (NO₂) to a nitroso group (NO). Further reduction can also occur, leading to a hydroxylamino or an amino group. These transformations are common for nitroaromatic compounds.[20][21][22][23][24]

Table of Potential Nitro Group Reduction Products:

Degradation ProductMolecular Weight Change (from parent)
Nitroso derivative -16 amu
Hydroxylamino derivative -14 amu
Amino derivative -30 amu

Experimental Workflow for Identification:

Start Observe New Peak in Photodegradation Sample CheckMass Determine Accurate Mass using HRMS Start->CheckMass MassLoss16 Mass Loss of 16 amu? CheckMass->MassLoss16 MassLoss14 Mass Loss of 14 amu? MassLoss16->MassLoss14 No IdentifyNitroso Tentatively Identify as Nitroso Derivative MassLoss16->IdentifyNitroso Yes MassLoss30 Mass Loss of 30 amu? MassLoss14->MassLoss30 No IdentifyHydroxylamino Tentatively Identify as Hydroxylamino Derivative MassLoss14->IdentifyHydroxylamino Yes IdentifyAmino Tentatively Identify as Amino Derivative MassLoss30->IdentifyAmino Yes MSMS Perform MS/MS Fragmentation Analysis IdentifyNitroso->MSMS IdentifyHydroxylamino->MSMS IdentifyAmino->MSMS Compare Compare Fragmentation with Parent Compound MSMS->Compare Confirm Confirm Structure (e.g., with standard or NMR) Compare->Confirm

Caption: Workflow for identifying nitro group reduction products.

Expert Insight: The fragmentation pattern in MS/MS will be crucial here. The core benzamide and piperidine structures will likely produce similar fragment ions to the parent compound, while the fragments containing the modified nitro group will show the corresponding mass shifts.

Scenario 3: A new peak with a mass increase of 16 amu is seen after oxidative stress.

Question: My sample treated with hydrogen peroxide shows a new peak with a mass 16 amu higher than the parent. What is the likely structure?

Answer: An increase of 16 amu strongly suggests the addition of an oxygen atom, which under these conditions is likely an N-oxidation or hydroxylation event. The most probable sites for oxidation are the nitrogen atoms of the piperidine ring or hydroxylation at one of the carbon atoms of the piperidine ring.

Potential Oxidative Degradation Products:

  • Piperidine N-oxide: The nitrogen of the piperidine ring is oxidized.

  • Hydroxylated piperidine: A hydroxyl group is added to one of the carbons of the piperidine ring. Distinguishing between isomers (e.g., 2-hydroxy, 3-hydroxy, 4-hydroxy) will require further analytical work, potentially including NMR.[25][26][27]

Experimental Protocol for Differentiation:

  • LC-MS/MS Analysis: The fragmentation patterns of the N-oxide and hydroxylated isomers are often distinct.

    • N-oxides can sometimes exhibit a characteristic neutral loss of 16 or 17 amu (O or OH).

    • Hydroxylated derivatives will likely show a loss of 18 amu (H₂O).

  • Isotope Labeling Studies (Advanced): If you have access to isotopically labeled starting materials (e.g., deuterium-labeled piperidine), you can perform in-vitro metabolism or degradation studies. The position of the deuterium atoms can help pinpoint the site of hydroxylation based on the mass shifts in the fragments.[25]

  • NMR Spectroscopy: For definitive structural elucidation of isomers, isolation of the degradation product followed by 1D and 2D NMR analysis is the gold standard.

Visualizing the Oxidative Degradation Pathways:

Parent 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride Oxidation Oxidative Stress (e.g., H₂O₂) Parent->Oxidation DP_N_Oxide Piperidine N-oxide Derivative Oxidation->DP_N_Oxide DP_Hydroxylated Hydroxylated Piperidine Derivative Oxidation->DP_Hydroxylated

Caption: Potential oxidative degradation pathways.

Summary of Analytical Techniques

TechniqueApplication in Degradation Studies
HPLC-UV Primary tool for separation and quantification of the parent drug and degradation products. A stability-indicating method should resolve all degradation products from the parent peak.
LC-MS Provides molecular weight information for unknown peaks, which is the first step in identification.[11][12][13][14]
High-Resolution MS (HRMS) Provides accurate mass data to determine the elemental composition of degradation products.
Tandem MS (MS/MS) Provides structural information through fragmentation patterns, helping to locate the site of modification.
Nuclear Magnetic Resonance (NMR) The definitive technique for unambiguous structure elucidation, especially for isomers, once a degradation product has been isolated.
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying volatile or semi-volatile degradation products.

By systematically applying these stress conditions and utilizing the appropriate analytical techniques, you can confidently identify and characterize the degradation products of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride. This knowledge is essential for ensuring the safety, efficacy, and stability of your drug product.

References

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency. [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (n.d.). ResearchGate. [Link]

  • Q1A(R2) Guideline. (n.d.). ICH. [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1). American Pharmaceutical Review. [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare. [Link]

  • CHAPTER 8: Strategies for Elucidation of Degradant Structures and Degradation Pathways. (n.d.). In Handbook of Modern Pharmaceutical Analysis. Books.
  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2024, November 17). YouTube. [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019, December 1). SciSpace. [Link]

  • Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. (n.d.). PubMed. [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (n.d.). OUCI. [Link]

  • Biological N-oxidation of piperidine in vitro. (n.d.). PubMed. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (n.d.). The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • Reduction of Nitrophenyl Films in Aqueous Solutions: How Many Electrons?. (2025, August 8). ResearchGate. [Link]

  • Nitro Reduction. (n.d.). Organic Chemistry Portal. [Link]

  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. (n.d.). AIR Unimi. [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]

  • 2-Nitrobenzaldehyde: a convenient UV-A and UV-B chemical actinometer for drug photostability testing. (n.d.). PubMed. [Link]

  • Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. (n.d.). [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkivoc. [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. (2025, August 9). ResearchGate. [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. (n.d.). SciSpace. [Link]

  • 2-Nitrobenzaldehyde: A convenient UV-A and UV-B chemical actinometer for drug photostability testing. (2025, August 5). ResearchGate. [Link]

  • Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide. (n.d.). Korea Science. [Link]

  • Photostability. (n.d.). IAGIM. [Link]

  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (n.d.). [Link]

  • Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF–MS/MS. (n.d.). ResearchGate. [Link]

  • Benzamide, N-(3-nitrophenyl)-. (n.d.). PubChem. [Link]

  • 4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide. (n.d.). Pharmaffiliates. [Link]

  • Identification and characterization of degradation products of lacosamide by liquid-chromatography/time-of-flight mass spectrometric and multi-stage mass spectrometric analysis. (2025, August 5). ResearchGate. [Link]

  • (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2025, November 3). ResearchGate. [Link]

  • Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. (n.d.). Semantic Scholar. [Link]

  • Identification and characterization of Prothionamide degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development. (n.d.). PubMed. [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2024, November 2). MDPI. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube. [Link]

  • Photoelectrochemical Degradation of Pharmaceutical Active Compounds in Multicomponent Solutions with an Sb-Doped SnO 2 Ceramic Anode Coated with BiPO 4. (n.d.). MDPI. [Link]

  • Benzamide, 3-nitro-n-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl). (n.d.). PubChem. [Link]

  • The alkaline hydrolysis of some N-acyl-benzanilides and -benzamides, with a note on the behaviour of N-acylbenzanilides in sulphuric acid. (n.d.). Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

Sources

overcoming hygroscopic nature of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Hygroscopic Nature of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride Ticket ID: #HYGRO-PIP-044 Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary

You are encountering significant handling difficulties with 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride due to its pronounced hygroscopicity. This behavior is intrinsic to piperidine-4-yl benzamide hydrochloride salts.[1][2] The secondary amine in the piperidine ring, when protonated as a chloride salt, possesses a high charge density and a strong propensity to act as a hydrogen bond donor/acceptor with atmospheric water vapor.[2]

This guide provides immediate handling solutions, process engineering controls for drying, and long-term chemical modification strategies to ensure data integrity and experimental reproducibility.

Part 1: Immediate Handling & Storage (The "Triage" Phase)[1][2]

Q1: The compound turns into a sticky gum within seconds of opening the vial. How can I weigh it accurately for my assay?

A: This is a classic "deliquescence" event where the critical relative humidity (CRH) of the salt is lower than your lab's ambient humidity. You must isolate the weighing process from the environment.

  • The "Closed-Loop" Weighing Technique:

    • Do not use standard weighing boats. They have high static and surface area.

    • Use a Tared Vial: Place a screw-cap vial with a septum cap on the balance. Tare it.

    • Inert Transfer: Move the source container and the tared vial into a glove bag or glove box purged with dry Nitrogen or Argon.

    • Aliquot: Transfer the approximate amount needed into the tared vial inside the inert environment. Cap it tightly.

    • Final Weighing: Remove the sealed vial and weigh it on the analytical balance. The difference is your mass.

    • Solubilization: Inject your solvent (e.g., DMSO or Water) directly into the sealed vial through the septum to avoid any exposure to air.[2]

Q2: I stored the bottle in a desiccator, but it still clumped. Why?

A: Standard desiccators often fail for highly hygroscopic amine salts because of "opening lag." Every time you open the desiccator, you introduce moist air that the desiccant takes minutes to hours to scrub.[2] Your compound absorbs it in seconds.[1]

  • Correct Storage Protocol:

    • Primary Container: Amber glass vial with a Teflon-lined screw cap (avoid polyethylene snap-caps; they are permeable to water vapor over time).[1][2]

    • Secondary Containment: Place the primary vial inside a heat-sealable aluminized Mylar bag with a packet of activated molecular sieves or silica gel.

    • Seal: Heat seal the bag. This provides a true barrier against moisture permeation.[1]

Part 2: Process Engineering (Drying & Isolation)

Q3: I need to dry a batch that has already absorbed water. Can I use a standard oven?

A: No. Standard ovens rely on convection of ambient (moist) air.[1] Heating a hygroscopic salt in moist air can lead to hydrolysis of the amide bond (though benzamides are robust, the risk exists) or the formation of a "hydrate melt."[2]

Recommended Drying Protocol:

  • Equipment: Vacuum oven.

  • Desiccant: Place a tray of Phosphorus Pentoxide (

    
    )  or activated Molecular Sieves inside the oven to act as a moisture sink.
    
  • Temperature: Set to 40–45°C . (Note: Nitro compounds are generally stable, but avoid temperatures >60°C under vacuum to prevent potential thermal decomposition or sublimation of impurities).[1][2]

  • Vacuum: High vacuum (< 1 mbar) is essential.[1][2]

  • Duration: 12–24 hours. Bleed the oven with dry Nitrogen, not ambient air, before opening.[2]

Q4: Would lyophilization (freeze-drying) help me get a manageable powder?

A: Proceed with caution. While lyophilization removes water, it often leaves the compound in an amorphous state .[2]

  • The Risk: Amorphous solids have higher free energy and surface area than crystalline solids, making them more hygroscopic than the crystalline form.[2]

  • The Fix: If you must lyophilize, use a co-solvent like tert-butanol (TBA) .[1][2] TBA/Water mixtures often induce partial crystallinity during the freeze-drying process, resulting in a fluffier, less hygroscopic cake.[1][2]

Part 3: Chemical Engineering (Long-Term Solution)

Q5: This HCl salt is unmanageable. Can I switch to a different salt form?

A: Yes. This is the most robust solution. The hydrochloride anion (


) is small and has a high charge density, facilitating strong hydrogen bonding with water.[1][2] Switching to a larger, less nucleophilic counter-ion often disrupts this hygroscopic network.[2]

Recommended Counter-ions for Piperidines:

  • Fumarate: Often forms non-hygroscopic, high-melting crystalline salts.[1][2] The stoichiometry is usually 2:1 (Drug:Acid) or 1:1 depending on the acid.

  • Succinate: Similar to fumarate but slightly more soluble.[1]

  • Tosylate (p-Toluenesulfonate): The bulky hydrophobic ring shields the ionic center from moisture.[1]

Q6: How do I perform a "Salt Switch" in the lab?

A: You cannot simply add the new acid to the HCl salt. You must first liberate the "Free Base."

Protocol: Salt Disproportionation & Resalting

Step 1: Neutralization (Free Basing) [1][2]

  • Dissolve the hygroscopic HCl salt in a minimal amount of water.

  • Add saturated Sodium Bicarbonate (

    
    ) solution until pH ~9-10.
    
  • Extract the free base into Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3x extractions).[1][2]

  • Dry the organic layer over Anhydrous Sodium Sulfate (

    
    ) and evaporate.[1] Note: The free base might be an oil.
    

Step 2: Formation of Fumarate Salt

  • Dissolve the oily free base in Ethanol (EtOH) or Isopropanol (IPA) .[1][2]

  • Prepare a solution of Fumaric Acid (1.0 equivalent) in hot EtOH.

  • Add the acid solution to the base solution slowly with stirring.

  • Cool slowly to 4°C. Crystallization should occur.

  • Filter the solids. These should be significantly less hygroscopic than the HCl salt.

Visual Troubleshooting Guides
Figure 1: Handling Decision Tree

Caption: Workflow for determining the appropriate handling strategy based on experimental needs.

HandlingStrategy Start Start: Hygroscopic HCl Salt Usage Is this for a one-time assay? Start->Usage OneTime Yes Usage->OneTime Recurring No (Long-term use) Usage->Recurring Solubilize Inert Weighing Protocol (Dissolve immediately in DMSO) OneTime->Solubilize Quantity Is quantity > 5 grams? Recurring->Quantity SmallScale No (<5g) Quantity->SmallScale LargeScale Yes (>5g) Quantity->LargeScale Desiccator Storage: Al-Mylar Bag + Molecular Sieves SmallScale->Desiccator SaltSwitch Perform Salt Switch (HCl -> Fumarate/Tosylate) LargeScale->SaltSwitch

[1][2]

Figure 2: Salt Selection Logic for Piperidines

Caption: Chemical logic for selecting an alternative counter-ion to reduce hygroscopicity.

SaltSelection Input Piperidine HCl (Hygroscopic) Process Neutralize to Free Base Then Recrystallize Input->Process Goal Goal: Stable Solid Option1 Fumarate (High Crystallinity) Option1->Goal Option2 Tosylate (Hydrophobic Shielding) Option2->Goal Option3 Tartrate (If water solubility needed) Option3->Goal Process->Option1 Best Stability Process->Option2 Good Stability Process->Option3 Moderate Stability

Summary Data Table: Physical Properties & Mitigation
PropertyPiperidine HCl Salt (Current)Proposed Fumarate Salt (Target)
Hygroscopicity High (Deliquescent at >40% RH)Low (Typically stable up to 80% RH)
Crystallinity Often poor/amorphous if wetHigh (Strong lattice energy)
Melting Point Broad/Lower (due to water)Sharp/Higher
Solubility (Water) Very HighModerate to High
Handling Glove box requiredOpen bench (short duration)
References
  • Nambiar, A.G., et al. (2023).[1][2][3] "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs."[3][4][5] Pharmaceutics, 15(1), 189.[1][2][3][5] Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2002).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for salt selection principles).

  • Fisher Scientific. (2025).[1][2][6] "Safety Data Sheet: 1-(2-Chloroethyl)piperidine hydrochloride." (Provides baseline handling data for piperidine HCl salts). Link[1][2]

  • PubChem. (2025).[1][2] "Compound Summary: Piperidine Hydrochloride."[1][7][8] National Library of Medicine. Link[1][2]

  • RSC Advances. (2015). "Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents." Royal Society of Chemistry. Link

Sources

optimizing pH stability for 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride Subject: Optimizing pH Stability & Solubility Profiles Reference ID: TS-BENZ-PIP-004

Introduction

Welcome. I am Dr. Aris, Senior Application Scientist. You are likely working with 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride , a compound featuring a benzamide core with an electron-withdrawing nitro group and a basic piperidine moiety.

This molecule presents a classic "tug-of-war" in solution chemistry: the piperidine ring demands acidity for solubility (as a hydrochloride salt), while the amide linkage requires protection from hydrolytic extremes. The nitro group at the meta or para position further sensitizes the carbonyl carbon to nucleophilic attack.

This guide is structured to troubleshoot these competing forces. Follow these protocols to ensure your data reflects the drug's activity, not its degradation or precipitation.

Module 1: Solubility & Precipitation (The "Crash Out" Effect)

Q: My solution is clear in water, but precipitates immediately upon adding PBS (pH 7.4). Why?

A: You are hitting the "Free Base Cliff."

  • The Mechanism: Your compound is a hydrochloride salt. In water (typically acidic, pH ~4-5 due to the salt), the piperidine nitrogen is fully protonated (

    
    ), making the molecule highly polar and soluble.
    
  • The Causality: The pKa of the piperidine nitrogen is approximately 10.5–11.0 [1]. However, as you approach physiological pH (7.4), the equilibrium shifts. While 7.4 is theoretically below the pKa, the intrinsic solubility of the free base form is often orders of magnitude lower than the salt.

  • The Trap: When you add a buffer like PBS, you may create localized zones of high pH or "salting out" effects. If the concentration exceeds the solubility limit of the free base (not the salt), it will nucleate and precipitate.

Troubleshooting Protocol:

  • Solvent Shift: Dissolve the stock in DMSO (up to 10-20 mM) first.

  • Rapid Dispersion: Inject the DMSO stock into the vortexing buffer. Do not add buffer to the stock.

  • Check Ionic Strength: High salt buffers (like 10x PBS) suppress solubility via the Common Ion Effect (Cl⁻ from PBS and the drug's HCl counter-ion) [2]. Use 0.5x or 1x buffers only.

Visualization: Solubility Decision Logic

SolubilityLogic Start Solution Status Check Cloudy Observation: Cloudy/Precipitate Start->Cloudy Clear Observation: Clear Solution Start->Clear CheckPH Measure pH Cloudy->CheckPH Action1 pH > 8.0? Piperidine deprotonating. CheckPH->Action1 High pH Action2 pH < 2.0? Common Ion Effect (Cl-). CheckPH->Action2 Low pH CheckConc Check Concentration Fix2 Add Cosolvent (1-5% DMSO or Cyclodextrin) CheckConc->Fix2 Conc > 100µM Action1->CheckConc pH is neutral Fix1 Acidify to pH 4-6 (Re-protonate Piperidine) Action1->Fix1 Action2->Fix2

Figure 1: Decision tree for diagnosing precipitation issues based on pH and concentration thresholds.

Module 2: Chemical Stability (Hydrolysis Prevention)

Q: I see a new peak on HPLC after 24 hours at pH 2. Is it the nitro group reducing?

A: Unlikely. It is almost certainly Amide Hydrolysis.

  • The Mechanism: The nitro group (

    
    ) is an electron-withdrawing group (EWG). It pulls electron density away from the benzene ring and, by extension, the amide carbonyl carbon.
    
  • The Causality: This electron withdrawal makes the carbonyl carbon more electrophilic (more positive).

    • Acidic Conditions (pH < 3): Water acts as a nucleophile attacking the protonated carbonyl. The EWG destabilizes the transition state slightly less than EDGs, but hydrolysis still occurs [3].

    • Basic Conditions (pH > 9): Hydroxide (

      
      ) attacks the carbonyl. The EWG significantly accelerates this reaction by stabilizing the tetrahedral intermediate [4].
      
  • The Result: Cleavage of the amide bond yields 3-nitrobenzoic acid and 4-aminopiperidine .

Stability Data Summary

pH ConditionPredicted Stability (t½)Dominant MechanismRecommendation
pH < 2.0 Poor (< 24 hrs)Acid-Catalyzed HydrolysisAvoid long-term storage.
pH 4.0 - 6.0 Optimal (> 2 weeks)Minimal HydrolysisStore stocks here.
pH 7.4 Good (2-3 days)Slow Nucleophilic AttackPrepare fresh for assays.
pH > 10.0 Critical Failure (< 4 hrs)Base-Catalyzed HydrolysisDo not use.

Visualization: Degradation Pathway

HydrolysisPath Compound 3-Nitro-N-(piperidine-4-yl) benzamide (Intact) AcidPath Acid Catalysis (H3O+) Compound->AcidPath pH < 3 BasePath Base Catalysis (OH-) Compound->BasePath pH > 9 Intermed Tetrahedral Intermediate AcidPath->Intermed BasePath->Intermed Product1 3-Nitrobenzoic Acid Intermed->Product1 Product2 4-Aminopiperidine Intermed->Product2

Figure 2: The hydrolytic cleavage pathway accelerated by pH extremes and the electron-withdrawing nitro group.

Module 3: Buffer Selection & Compatibility

Q: Can I use Tris buffer?

A: Proceed with caution. Phosphate or Citrate is safer.

  • The Issue: Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine.[1] While sterically hindered, it is still a nucleophile. Over extended periods at elevated temperatures (e.g., 37°C incubation), Tris can theoretically attack the activated amide bond, especially given the activation provided by the nitro group.

  • The Protocol:

    • Preferred: Phosphate Buffer (PB) or PBS (for pH 6.0–7.5). Phosphate is non-nucleophilic.

    • Preferred: Citrate Buffer (for pH 3.0–5.0). Excellent for stabilizing the stock solution.

    • Avoid: Carbonate buffers (pH > 9 causes rapid hydrolysis).

Self-Validating Buffer Check: Before running your main experiment, perform a "Mock Incubation" :

  • Prepare compound in target buffer at 2x concentration.

  • Incubate at assay temperature for the assay duration.

  • Inject onto HPLC/LC-MS.

  • Pass Criteria: Purity area % must remain within 98% of T=0.

References

  • ChemicalBook. (n.d.). Piperidine Properties and pKa. Retrieved from

  • Serajuddin, A. T., & Jarowski, C. I. (1985).[2] Effect of Diffusion Layer pH and Solubility on the Dissolution Rate of Pharmaceutical Bases and their Hydrochloride Salts. Journal of Pharmaceutical Sciences. Retrieved from

  • Koyanagi, T., et al. (2020).[3] Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides. The Journal of Organic Chemistry. Retrieved from

  • Bunton, C. A., et al. (1971). Hydrolysis of Amides. Journal of the Chemical Society. (General reference for amide hydrolysis kinetics influenced by EWGs).

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for a common issue encountered during the HPLC analysis of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride: peak tailing. As a basic compound, its interaction with the stationary phase can be complex, leading to asymmetrical peaks that compromise resolution and quantification. This document offers a structured, question-and-answer approach to diagnose and resolve this chromatographic challenge, grounded in scientific principles and field-proven experience.

Understanding the Culprit: Why Does 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride Exhibit Peak Tailing?

Question: What are the primary chemical reasons for peak tailing with this specific compound?

Answer: The molecular structure of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride contains a basic piperidine ring. In the acidic to neutral pH range typically used in reversed-phase HPLC, this amine group becomes protonated, carrying a positive charge. This inherent basicity is the primary driver of peak tailing through secondary interactions with the silica-based stationary phase.

The main mechanism is the interaction between the positively charged analyte and residual silanol groups (Si-OH) on the silica surface of the HPLC column packing.[1][2][3] These silanol groups can be deprotonated and negatively charged, especially at mobile phase pH levels above 3, leading to an ion-exchange interaction that causes some analyte molecules to lag behind the main peak, resulting in a "tail".[2][4][5]

Level 1 Troubleshooting: Initial Checks and Simple Adjustments

Question: My peak for 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride is tailing. What are the first things I should check?

Answer: Before delving into complex method modifications, it's crucial to rule out common system and setup issues.

  • Extra-Column Volume: Excessive tubing length or wide internal diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[1] Ensure all connections are secure and tubing is as short and narrow as is practical.

  • Column Contamination and Voids: Over time, columns can accumulate strongly retained sample components or develop voids at the inlet, disrupting the flow path.[6][7] If the problem has worsened over a series of injections, consider flushing the column with a strong solvent or replacing the guard column if one is in use. A void at the column inlet can also cause peak splitting or tailing.[6][8]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7] To check for this, dilute your sample and reinject. If the peak shape improves, you may be experiencing mass overload.

Level 2 Troubleshooting: Mobile Phase Optimization

A well-optimized mobile phase is critical for controlling the ionization state of both the analyte and the stationary phase.

The Critical Role of Mobile Phase pH

Question: How does the pH of the mobile phase affect the peak shape of my basic compound?

Answer: Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds like 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride.[9][10][11] The pH dictates the ionization state of both the basic analyte and the acidic silanol groups on the column.[12][13]

  • Low pH (pH < 3): At a low pH, the basic piperidine group is fully protonated (positively charged). Simultaneously, the acidic silanol groups on the silica surface are also protonated (neutral), which significantly reduces the undesirable ion-exchange interactions that cause tailing.[3][7] Therefore, a common strategy to improve the peak shape of basic compounds is to operate at a low mobile phase pH.[3]

  • Mid-range pH (pH 3-7): In this range, the analyte is still protonated, but a significant portion of the silanol groups become deprotonated (negatively charged), maximizing the potential for secondary interactions and peak tailing.[1][2] It is generally advisable to avoid operating in this pH range if possible.

  • High pH (pH > 8): At a high pH, the basic analyte is in its neutral, un-ionized form. This eliminates the ion-exchange interactions with the stationary phase. However, traditional silica-based columns are not stable at high pH. Specialized hybrid or polymer-based columns are required for high-pH separations.[10][14]

Recommendation: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure a single ionic form exists, which helps in achieving sharper peaks.[9][13] For 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride, starting with a mobile phase pH of around 2.5-3.0 is a logical first step.

Buffer Selection and Concentration

Question: What kind of buffer should I use, and at what concentration?

Answer: Buffers are essential for maintaining a stable pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.[15][16]

Buffer TypepKaRecommended pH RangeNotes
Phosphate2.1, 7.2, 12.32.1 - 3.1, 6.2 - 8.2Good for low pH applications. Not volatile, so unsuitable for LC-MS.[16]
Formate3.82.8 - 4.8Volatile and suitable for LC-MS, but may have lower buffering capacity at the desired low pH.[17]
Acetate4.83.8 - 5.8Volatile and suitable for LC-MS.

Buffer Concentration: A buffer concentration of 10-50 mM is generally recommended.[16] Insufficient buffer concentration can lead to pH shifts as the sample is introduced, causing peak distortion.[15] For LC-MS applications, a lower concentration (around 10 mM) is often preferred.[18]

The Role of Organic Modifiers

Question: Does the choice of organic solvent (e.g., acetonitrile vs. methanol) matter?

Answer: Yes, the choice of organic modifier can influence peak shape. Acetonitrile and methanol are the most common choices in reversed-phase HPLC.[19] While both will affect the retention of your compound, methanol is more capable of hydrogen bonding with active silanol groups on the stationary phase, which can sometimes help to reduce their interaction with basic analytes.[5] However, acetonitrile often provides better efficiency and lower backpressure.[19] It is worth experimenting with both to see which provides better peak symmetry for your specific compound and column.

Level 3 Troubleshooting: Advanced Strategies

If mobile phase optimization is insufficient, more advanced strategies targeting the underlying chemical interactions may be necessary.

Utilizing Mobile Phase Additives

Question: Can I add something to my mobile phase to block the silanol interactions?

Answer: Yes, mobile phase additives, often referred to as "silanol blockers" or "ion-pairing agents," can be very effective.

  • Triethylamine (TEA): A common additive, TEA is a small basic molecule that competes with your analyte for interaction with the active silanol sites on the stationary phase, thereby reducing peak tailing.[3] A concentration of 10-25 mM is typically used.

  • Ion-Pairing Agents: For basic compounds, anionic ion-pairing reagents like alkyl sulfonates (e.g., sodium dodecyl sulfate) can be used.[20][21] These reagents have a hydrophobic tail that adsorbs to the stationary phase and a charged head that pairs with the positively charged analyte, improving retention and peak shape.[22] However, ion-pairing chromatography can require long equilibration times and may not be easily compatible with mass spectrometry.[22]

Column Chemistry Selection

Question: My peak is still tailing. Should I consider a different type of HPLC column?

Answer: If other strategies fail, the column chemistry itself is the next logical target. Standard C18 columns can vary in their residual silanol activity.

  • End-Capped Columns: Most modern columns are "end-capped," a process that chemically derivatizes many of the residual silanol groups to reduce their activity.[2][23] However, this process is never 100% complete.

  • Base-Deactivated Columns: These columns are specifically designed for the analysis of basic compounds.[23] They often feature a very high degree of end-capping or proprietary surface treatments to minimize silanol interactions.

  • Polar-Embedded Phases: These columns have a polar group (e.g., an amide) embedded in the alkyl chain.[23] This polar group can help to shield the residual silanol groups, leading to improved peak shape for basic compounds.[23]

  • Hybrid and Polymer-Based Columns: These columns have a wider usable pH range, allowing for the analysis of basic compounds in their neutral state at high pH, which completely avoids the issue of silanol interactions.[10]

Experimental Protocols and Visualizations

Protocol: Mobile Phase pH Scouting
  • Prepare Stock Buffers: Prepare 100 mM stock solutions of phosphate buffer at pH 2.5 and pH 7.0.

  • Prepare Mobile Phases: Create a series of mobile phases with varying ratios of your chosen organic modifier (e.g., acetonitrile) and the aqueous buffer (e.g., 50:50, 60:40, 70:30) at each pH. Ensure the final buffer concentration in the mobile phase is consistent (e.g., 20 mM).

  • Equilibrate the Column: For each mobile phase, flush the column with at least 10 column volumes before the first injection.

  • Inject the Analyte: Inject a consistent concentration and volume of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride for each mobile phase.

  • Analyze Peak Shape: Compare the tailing factor for each condition. The USP tailing factor is a common measure, with a value of 1.0 indicating a perfectly symmetrical peak.

Diagram: Mechanism of Silanol Interaction and Mitigation

G Tailing Tailing Low_pH Low_pH Silanol_Blocker Silanol_Blocker Base_Deactivated Base_Deactivated

Diagram: Troubleshooting Flowchart

G Start Peak Tailing Observed Check_System Check for System Issues? (Extra-column volume, voids) Start->Check_System Optimize_MP Optimize Mobile Phase? (pH, buffer, organic modifier) Check_System->Optimize_MP System OK Resolved Peak Shape Acceptable Check_System->Resolved Issue Found & Fixed Advanced Advanced Strategies? (Additives, new column) Optimize_MP->Advanced Tailing Persists Optimize_MP->Resolved Improvement Seen Advanced->Resolved Improvement Seen

Frequently Asked Questions (FAQs)

Q1: Can the sample solvent cause peak tailing? A1: Yes. If the sample is dissolved in a solvent that is much stronger (more organic) than the mobile phase, it can lead to peak distortion, including tailing or fronting.[24] It is always best to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

Q2: My peak shape is good, but my retention time is drifting. What could be the cause? A2: Retention time drift is often related to a lack of equilibration, changes in mobile phase composition, or temperature fluctuations.[8] Ensure your column is fully equilibrated with the mobile phase before starting your analysis and that your mobile phase is well-mixed and degassed.

Q3: Is it possible for all the peaks in my chromatogram to be tailing? A3: Yes. If all peaks are tailing, it often points to a problem with the column itself, such as a void or contamination, or a system issue like an improper connection in the flow path.[24]

Q4: I'm using a mass spectrometer for detection. Are there any special considerations? A4: Yes. When using LC-MS, you must use volatile buffers such as ammonium formate or ammonium acetate, as non-volatile buffers like phosphate will contaminate the mass spectrometer.[16] Also, be mindful that some mobile phase additives like TEA can cause ion suppression.

References

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing.
  • Chrom Tech, Inc.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Phenomenex.
  • Moravek.
  • MAC-MOD Analytical. The Importance of HPLC Mobile Phase Additives & Buffers.
  • MICROSOLV Technology Corporation. Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology.
  • ACD/Labs. Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Supelco.
  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Phenomenex. How to Reduce Peak Tailing in HPLC?
  • YMC. HPLC Troubleshooting Guide.
  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.
  • Spectroscopy Online. The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Welch Materials Inc.
  • Phenomenex. HPLC Tech Tip: Basic Analytes in Reversed-Phase.
  • Agilent Technologies.
  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography.
  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column?
  • ACD/Labs.
  • Crawford Scientific.
  • Welch Materials Inc. Issues and Solutions to the Use of Ion-Pairing Reagents.
  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography.
  • Mason Technology. Ion-Pairing Agents | HPLC.
  • Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development.
  • Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.
  • Chromatography Today.
  • McCalley, D. V. (2002). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC.
  • Tokyo Chemical Industry. Ion-Pair Reagents for HPLC.
  • Crawford Scientific.
  • Haddad, P. R., & El Rassi, Z. (2001). Organic solvent effects in reversed-phase liquid chromatography in relation to column testing.
  • Pharma Knowledge Forum. How to Develop HPLC Method for Basic Compounds.
  • Restek. HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier.
  • Chromatography Forum. HPLC conditions for basic compound?
  • SIELC Technologies.
  • Permana, D., & Martoprawiro, M. A. (2022).
  • LCGC International.
  • PubChem. Benzamide, 3-nitro-n-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride.
  • PubChem. Benzamide, 3-nitro-N-(3-nitrophenyl)-.

Sources

Technical Support Center: Synthesis of 3-Nitro-N-(piperidine-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-Nitro-N-(piperidine-4-yl)benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in this specific amide coupling reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategy.

This document is structured into two main sections: a Troubleshooting Guide to address specific experimental failures and a Frequently Asked Questions (FAQs) section for proactive experimental design.

Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

This section addresses common issues encountered during the synthesis of 3-Nitro-N-(piperidine-4-yl)benzamide. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My reaction yield is poor, and LC-MS analysis shows a significant amount of unreacted 3-nitrobenzoic acid alongside my starting amine. What is the likely cause?

This issue typically points to the deactivation of your activated carboxylic acid intermediate, most commonly through hydrolysis. The initial step in the coupling reaction is the activation of the 3-nitrobenzoic acid's carboxyl group to form a species with a good leaving group.[1] Common coupling reagents like carbodiimides (e.g., EDC) create a highly reactive O-acylisourea intermediate.[2][3] This intermediate is extremely sensitive to moisture.[4]

Causality:

  • Hydrolysis: Any water present in the reaction solvent, on the glassware, or in the reagents can act as a nucleophile, attacking the activated intermediate and converting it back into 3-nitrobenzoic acid.[4][5] This pathway competes directly with the desired attack by the piperidin-4-amine.

  • Inefficient Activation: The coupling reagent may not be active, or the reaction conditions may not be optimal for the formation of the activated intermediate.

Solutions:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., DMF, DCM). Dry glassware in an oven ( >100 °C) for several hours and cool under an inert atmosphere (N₂ or Ar).

  • Use High-Quality Reagents: Use fresh, high-purity coupling reagents. EDC hydrochloride, for instance, can be hygroscopic and should be stored in a desiccator.

  • Check Reagent Stoichiometry: Ensure at least one equivalent of the coupling reagent is used. For challenging reactions, a slight excess (1.1-1.2 eq.) can be beneficial.

Q2: I've isolated a major byproduct with a molecular weight corresponding to my desired product plus the dehydrated form of my carbodiimide (e.g., EDC - H₂O). It's very difficult to separate from the product. What is this impurity and how can I prevent it?

You are observing the formation of an N-acylurea, the most common and troublesome side product in carbodiimide-mediated couplings.[6][7]

Causality: The highly reactive O-acylisourea intermediate is prone to an intramolecular O→N acyl migration.[8] This rearrangement is irreversible and forms the stable, unreactive N-acylurea, consuming your activated acid and reducing the overall yield.[5][9] Because N-acylureas often have similar polarity and solubility profiles to the desired amide product, they are notoriously difficult to remove via standard chromatography or crystallization.[6]

Solutions:

  • Use an Additive (Acyl Transfer Catalyst): This is the most effective solution. Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure react with the O-acylisourea intermediate faster than it can rearrange.[9][10] This forms a new active ester (OBt-ester or Oxyma-ester), which is still highly reactive towards the amine but is not susceptible to the N-acylurea rearrangement.[9][11] Always use at least one equivalent of the additive along with the carbodiimide.

  • Change Coupling Reagent Class: Switch to a phosphonium salt (e.g., PyBOP) or an aminium/uronium salt (e.g., HATU, HBTU).[1][10] These reagents are designed to form the active esters directly and do not proceed through an intermediate prone to this rearrangement, thus avoiding N-acylurea formation altogether.

  • Solvent Choice: Running the reaction in solvents like CH₂Cl₂ or CHCl₃ can sometimes reduce the rate of N-acylurea formation compared to more polar solvents like DMF.[6]

Visualizing the N-Acylurea Side Reaction

The following diagram illustrates the critical branch point where the reaction can either proceed to the desired product or the undesired N-acylurea byproduct.

G cluster_0 Main Reaction Pathway cluster_1 Side Reaction Pathway Acid 3-Nitrobenzoic Acid O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + EDC EDC EDC Product Desired Amide Product O_Acyl->Product + Amine N_Acyl N-Acylurea (Unreactive Byproduct) O_Acyl->N_Acyl Intramolecular Rearrangement Amine Piperidin-4-amine Urea Urea Byproduct

Caption: Competing pathways in carbodiimide coupling.

Q3: My reaction has stalled. TLC analysis shows the presence of my starting materials, and I don't see significant product formation even after extended reaction times.

Reaction stalling often points to an issue with the nucleophilicity of the amine or improper reaction setup.

Causality:

  • Amine Protonation: Piperidin-4-amine has two basic nitrogen atoms. The piperidine ring nitrogen (a secondary amine) is significantly more basic (pKa ~11) than the exocyclic 4-amino group (pKa ~9-10). In the presence of 3-nitrobenzoic acid, an acid-base reaction can occur, protonating the amine and rendering it non-nucleophilic.[4]

  • Use of Amine Salts: If your piperidin-4-amine starting material is a hydrochloride or other salt, it is not nucleophilic. A base must be added in a stoichiometric amount to liberate the free amine before it can react.[4]

  • Steric Hindrance/Reduced Reactivity: While not severely hindered, the substrates may require more forcing conditions or a more potent coupling reagent to react efficiently.[4]

Solutions:

  • Add a Non-Nucleophilic Base: Add 1.5-2.0 equivalents of a tertiary amine base like N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) to the reaction mixture. This will neutralize any acid present and ensure the piperidin-4-amine exists in its free, nucleophilic form.[10]

  • Pre-activation of the Acid: A common strategy is to stir the carboxylic acid, coupling reagent, and any additive (like HOBt) together in the solvent for 15-30 minutes before adding the amine and base. This allows for the complete formation of the active ester intermediate prior to introducing the nucleophile.

  • Increase Reaction Temperature: Gently warming the reaction (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier, but this should be done cautiously as it can also promote side reactions.

  • Use a Stronger Coupling Reagent: If the above methods fail, switching to a more potent reagent like HATU is recommended. HATU is known to be effective for more challenging couplings, including those with less nucleophilic amines.[4][12]

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting protocol for the synthesis of 3-Nitro-N-(piperidine-4-yl)benzamide?

A robust and widely used method involves EDC as the coupling agent with HOBt as an additive.

Protocol 1: Standard EDC/HOBt Coupling
  • Reaction Setup: In a round-bottom flask dried under an inert atmosphere (N₂), dissolve 3-nitrobenzoic acid (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Activation: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq.) to the stirred solution. Continue stirring at 0 °C for 30 minutes to allow for the formation of the OBt-active ester.

  • Amine Addition: In a separate flask, dissolve piperidin-4-amine (1.2 eq.) and N,N-Diisopropylethylamine (DIEA) (2.0 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[13]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Q2: How do I choose between a carbodiimide (like EDC) and a uronium salt (like HATU)?

The choice depends on a balance of cost, efficiency, and the difficulty of the specific coupling.

FeatureEDC (Carbodiimide)HATU (Uronium Salt)
Cost LowerHigher
Reactivity Good for standard couplingsVery high; effective for hindered or electron-poor substrates[4]
Primary Side Reaction N-acylurea formation[6][9]Guanidinium formation from reaction with excess amine
Byproducts Water-soluble urea and N-acylureaWater-soluble tetramethylurea and HOAt byproducts
Additives Requires an additive (HOBt, Oxyma) to suppress side reactions[10]Additive (HOAt) is part of the reagent structure
Base Requirement Requires a base (e.g., DIEA) to neutralize HCl from EDC·HCl and deprotonate amine salts[3]Requires a non-nucleophilic base (e.g., DIEA) for activation[3]
When to Use Routine, cost-sensitive syntheses where byproducts are manageable.Challenging couplings, high-value intermediates, or when N-acylurea formation is a persistent issue.

Q3: What is the specific role of the base, DIEA, in this reaction?

DIEA (or a similar non-nucleophilic tertiary amine) serves two critical functions:

  • Amine Deprotonation: As mentioned in the troubleshooting section, if piperidin-4-amine is present as an ammonium salt, DIEA acts as the base to neutralize the salt and generate the free amine, which is the active nucleophile.[4]

  • Acid Neutralization: When using coupling reagents like EDC hydrochloride or generating intermediates that release acid (e.g., HCl), DIEA neutralizes this acid. This prevents the protonation and deactivation of the piperidin-4-amine nucleophile.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues in your synthesis.

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H-NMR Spectrum of 3-Nitro-N-(piperidine-4-yl)benzamido Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly proton NMR (¹H-NMR), stands as an unparalleled tool for providing detailed information about the molecular architecture of organic compounds. This guide offers an in-depth interpretation of the ¹H-NMR spectrum of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride, a compound of interest in medicinal chemistry.

This document moves beyond a mere listing of expected peaks. As a Senior Application Scientist, my objective is to provide a causal understanding behind the spectral features. We will dissect the molecule's structure, predict the chemical environment of each proton, and rationalize the expected chemical shifts, multiplicities, and coupling constants. Furthermore, we will compare these predictions with data from structurally related compounds to provide a robust framework for spectral assignment. This guide also includes a detailed, field-tested protocol for sample preparation and data acquisition, ensuring the reproducibility and accuracy of your experimental results.

Molecular Structure and Proton Environments

To interpret the ¹H-NMR spectrum, we must first identify the distinct proton environments within the 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride molecule. The structure is comprised of two key moieties: a 3-nitrobenzoyl group and a piperidine ring, linked by an amide bond. The piperidine nitrogen is protonated, forming a hydrochloride salt.

Diagram of Proton Environments

G cluster_0 3-Nitrobenzoyl Moiety cluster_1 Piperidine Moiety C1 C C2 C C1->C2 C_carbonyl C=O C1->C_carbonyl C3 C C2->C3 H_Ar1 H C2->H_Ar1 C4 C C3->C4 H_Ar2 H C3->H_Ar2 C5 C C4->C5 NO2 NO₂ C4->NO2 C6 C C5->C6 H_Ar3 H C5->H_Ar3 C6->C1 H_Ar4 H C6->H_Ar4 N_amide N-H C_carbonyl->N_amide C_gamma C-H N_amide->C_gamma N_piperidine N⁺-H₂ C_alpha1 C N_piperidine->C_alpha1 C_beta1 C C_alpha1->C_beta1 H_ax1 Hax C_alpha1->H_ax1 H_eq1 Heq C_alpha1->H_eq1 C_alpha2 C C_alpha2->N_piperidine H_ax2 Hax C_alpha2->H_ax2 H_eq2 Heq C_alpha2->H_eq2 C_beta1->C_gamma H_ax_beta1 Hax C_beta1->H_ax_beta1 H_eq_beta1 Heq C_beta1->H_eq_beta1 C_beta2 C C_beta2->C_alpha2 H_ax_beta2 Hax C_beta2->H_ax_beta2 H_eq_beta2 Heq C_beta2->H_eq_beta2 C_gamma->C_beta2

Caption: Molecular structure of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride with distinct proton environments.

Predicted ¹H-NMR Spectrum and Interpretation

The following is a detailed, proton-by-proton prediction of the ¹H-NMR spectrum of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride, assuming the spectrum is acquired in a polar aprotic solvent like DMSO-d₆. The choice of DMSO-d₆ is strategic for hydrochloride salts, as it effectively solubilizes the compound and allows for the observation of exchangeable protons (N-H).

Aromatic Protons (3-Nitrobenzoyl Moiety)

The 3-nitrobenzoyl group possesses four aromatic protons. The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly deshields the protons on the aromatic ring, shifting them downfield.

  • H-2' (ortho to carbonyl, ortho to nitro): This proton is situated between two electron-withdrawing groups (carbonyl and nitro), leading to the most significant deshielding. It is expected to appear as a triplet or a narrow multiplet around δ 8.8-9.0 ppm . The splitting pattern arises from coupling to H-6' (meta, J ≈ 2 Hz) and H-4' (meta, J ≈ 2 Hz).

  • H-6' (ortho to carbonyl, meta to nitro): This proton is strongly deshielded by the adjacent carbonyl group and moderately by the meta-nitro group. It is predicted to resonate as a doublet of doublets or a multiplet in the range of δ 8.4-8.6 ppm . It will exhibit ortho coupling to H-5' (J ≈ 7-8 Hz) and meta coupling to H-2' (J ≈ 2 Hz).

  • H-4' (para to carbonyl, ortho to nitro): This proton is strongly deshielded by the adjacent nitro group. Its signal is expected as a doublet of doublets or a multiplet around δ 8.3-8.5 ppm . It will show ortho coupling to H-5' (J ≈ 8 Hz) and meta coupling to H-2' (J ≈ 2 Hz).

  • H-5' (meta to carbonyl, meta to nitro): This proton is the most upfield of the aromatic protons, being meta to both electron-withdrawing groups. It is expected to appear as a triplet around δ 7.7-7.9 ppm due to ortho coupling with H-4' and H-6' (J ≈ 8 Hz).

Piperidine Protons and Exchangeable Protons

The piperidine ring exists in a chair conformation. The protonation of the piperidine nitrogen to form the hydrochloride salt causes a significant downfield shift of the adjacent protons.

  • Amide N-H: The amide proton signal is expected to be a broad singlet or a doublet (if coupling to the adjacent C-H is resolved) in the region of δ 8.5-9.5 ppm . Its chemical shift can be highly variable depending on concentration and temperature, and it will be exchangeable with D₂O.[1][2][3] The broadening is due to quadrupolar effects from the adjacent nitrogen and potential for slow rotation about the C-N amide bond.[3][4]

  • Piperidine N⁺-H₂: The two protons on the protonated nitrogen will likely appear as a very broad singlet in the downfield region, potentially around δ 9.0-10.0 ppm or even broader and less defined. This signal is also exchangeable with D₂O.[5]

  • H-4 (methine proton): This proton is attached to the carbon bearing the amide group. It is expected to be a multiplet around δ 3.8-4.2 ppm . Its downfield shift is due to the deshielding effect of the adjacent nitrogen of the amide.

  • H-2, H-6 (axial and equatorial): These protons are adjacent to the protonated nitrogen. The axial and equatorial protons are diastereotopic and will have different chemical shifts. They are expected to appear as two separate multiplets in the range of δ 3.0-3.6 ppm . The equatorial protons are typically deshielded relative to the axial protons in piperidinium salts.

  • H-3, H-5 (axial and equatorial): These protons are further from the electron-withdrawing groups. The axial and equatorial protons are also diastereotopic. They are expected to resonate as two multiplets in the more upfield region of δ 1.8-2.4 ppm .

Comparative Analysis

To lend further credence to our predictions, let's compare the expected chemical shifts with experimental data for related compounds.

Proton Type Predicted δ (ppm) for Target Compound Experimental δ (ppm) for 3-Nitrobenzamide [6]Experimental δ (ppm) for Piperidine Hydrochloride [7]
Aromatic Protons7.7 - 9.0~7.5 - 8.7-
Amide N-H8.5 - 9.5~7.6 and 8.2 (broad)-
Piperidine H-2, H-63.0 - 3.6-~3.2
Piperidine H-3, H-51.8 - 2.4-~1.9
Piperidine H-43.8 - 4.2-~1.9

This comparison demonstrates that our predicted shifts for the 3-nitrobenzoyl moiety are in good agreement with the experimental data for 3-nitrobenzamide. The predicted downfield shift for the piperidine protons in our target molecule compared to piperidine hydrochloride is justified by the additional deshielding from the amide linkage at the 4-position.

Experimental Protocol

The following protocol outlines the steps for preparing a sample of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride for ¹H-NMR analysis and acquiring a high-quality spectrum.

Workflow for ¹H-NMR Sample Preparation and Data Acquisition

G A 1. Sample Weighing Weigh ~10-20 mg of the hydrochloride salt. B 2. Solvent Selection Use ~0.7 mL of high-purity DMSO-d₆. A->B C 3. Dissolution Dissolve the sample in a clean, dry vial. Use a vortex mixer to ensure complete dissolution. B->C D 4. Filtration (if necessary) If particulates are visible, filter the solution through a pipette with a cotton plug. C->D E 5. Transfer to NMR Tube Transfer the clear solution to a clean, high-quality 5 mm NMR tube. D->E F 6. Spectrometer Setup Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d₆. E->F G 7. Shimming Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks. F->G H 8. Acquisition Acquire the ¹H-NMR spectrum using standard parameters (e.g., 16-32 scans). G->H I 9. Data Processing Fourier transform the FID, phase correct the spectrum, and set the reference (residual DMSO-d₆ at δ 2.50 ppm). H->I

Caption: Step-by-step workflow for ¹H-NMR analysis.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride into a clean, dry glass vial.[5]

    • Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for hydrochloride salts due to its excellent solvating power for polar and ionic compounds.[2]

    • Ensure complete dissolution by gentle vortexing. If any solid particles remain, filter the solution through a Pasteur pipette containing a small cotton plug into a clean NMR tube.[8]

    • The residual proton signal of DMSO-d₅ in DMSO-d₆ appears at δ 2.50 ppm, which can be used as an internal reference. A water peak is also commonly observed around δ 3.33 ppm in this solvent.[7][8]

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve high resolution and sharp peaks.

    • Acquire the ¹H-NMR spectrum. A sufficient number of scans (typically 16 to 32) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the residual DMSO-d₅ peak to δ 2.50 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

Conclusion

The ¹H-NMR spectrum of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride is predicted to be complex, with distinct regions corresponding to the aromatic and piperidinyl protons. A thorough understanding of the electronic effects of the nitro and carbonyl groups, coupled with the conformational rigidity of the piperidine ring and the influence of protonation, is essential for accurate spectral interpretation. By following the detailed experimental protocol provided, researchers can acquire high-quality, reproducible data. This guide serves as a comprehensive resource for the structural verification of this compound and as a framework for the analysis of similarly complex molecules in the field of drug development.

References

  • H NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Potsdam. Retrieved from [Link]

  • High resolution NMR spectra of some tri-substituted benzenes. (1962). Proceedings of the Indian Academy of Sciences - Section A, 55(6), 331-343.
  • Manimekalai, A., & Jayabharathi, J. (2007). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry, 46B, 1339-1345.
  • Rototec-Spintec GmbH. (n.d.). The Appearance of Solvent and Water Signals in ¹H- and ¹³C-NMR Spectra. TECH NOTE: 22-004.
  • How is it possible for amide proton to show splitting in proton NMR? (2020, October 20). ResearchGate. Retrieved from [Link]

  • Structural, Physical, and Spectral Characteristics of Amides. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Amines. (2020, February 7). Oregon State University. Retrieved from [Link]

  • Proton NMR chemical shift of water peak in different solvents. (2019, May 17). Chemistry Stack Exchange. Retrieved from [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (n.d.). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Identification and structure characterization of five synthetic opioids: 3,4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl. (2020, June 19). Forensic Toxicology. Retrieved from [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved from [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of 1-carbalkoxymethyl-4-hydroxy-1-methylpiperidinium chlorides. (2007). ARKIVOC. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. (2020, June 8). ACS Omega. Retrieved from [Link]

  • Bad batch of DMSO? (2021, September 18). Reddit. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Table 2. 1 H-NMR and 13 C-NMR data of compounds 3a-g (δ ppm; J Hz). (n.d.). ResearchGate. Retrieved from [Link]

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Stack Exchange. Retrieved from [Link]

  • NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • 1H–1H Coupling in Proton NMR. (n.d.). ACD/Labs. Retrieved from [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). Chemistry – A European Journal, 26(27), 6141-6146.
  • Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. Retrieved from [Link]

  • Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. (n.d.). UCL Discovery. Retrieved from [Link]

  • Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. (n.d.). Retrieved from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2020). Molecules, 25(19), 4543.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020, April 28). Chemistry – A European Journal. Retrieved from [Link]

Sources

A Comparative Guide to the FTIR Characteristic Peaks of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride. By dissecting the molecule into its constituent functional groups, we will predict and assign its characteristic vibrational peaks. This guide serves as a vital resource for the structural elucidation, characterization, and quality control of this compound and its analogues. We will compare the expected spectral features with those of related structures to provide a comprehensive analytical framework.

Introduction: The Role of FTIR in Pharmaceutical Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique in drug development and materials science. It provides a molecular fingerprint by probing the vibrational modes of chemical bonds. For a complex pharmaceutical intermediate like 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride, FTIR is crucial for confirming the presence of key functional groups, identifying impurities, and ensuring batch-to-batch consistency. The specificity of the infrared spectrum, particularly in the fingerprint region (below 1500 cm⁻¹), allows for unambiguous identification of the molecular structure.

The molecule of interest contains several key functional groups, each with characteristic absorption frequencies: a 1,3-disubstituted nitroaromatic ring, a secondary amide linkage, and a piperidinium hydrochloride salt. Understanding the expected position and intensity of these peaks is paramount for accurate spectral interpretation.

Molecular Structure and Expected Vibrational Modes

The structure of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride combines several functionalities that give rise to a complex but interpretable FTIR spectrum.

Key Functional Groups:

  • Aromatic Nitro Group (NO₂): This group is characterized by two strong and distinct stretching vibrations.

  • Secondary Amide (-CO-NH-): This linkage gives rise to characteristic N-H stretching, C=O stretching (Amide I), and N-H bending (Amide II) bands.

  • Piperidinium Hydrochloride (-NH₂⁺-): The protonated secondary amine in the piperidine ring results in broad N-H stretching absorptions.

  • 1,3-Disubstituted Benzene Ring: The substitution pattern dictates the specific wavenumbers for C-H stretching and out-of-plane bending vibrations.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Accurate spectral acquisition is fundamental to reliable analysis. Attenuated Total Reflectance (ATR) is the preferred modern technique for solid samples due to its minimal sample preparation and reproducibility.[1][2]

Step-by-Step ATR-FTIR Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum of the clean ATR crystal (typically diamond or germanium) is collected.[3]

  • Sample Preparation: Place a small amount (a few milligrams) of the dry, powdered 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride sample directly onto the ATR crystal.[3]

  • Applying Pressure: Use the pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[4]

  • Data Acquisition: Collect the sample spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the spectrometer's software to produce a spectrum comparable to traditional transmission data.

Workflow for ATR-FTIR Analysis

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Place_Sample Place Solid Sample on Crystal Background_Scan->Place_Sample Apply_Pressure Apply Firm Pressure Place_Sample->Apply_Pressure Collect_Spectrum Collect Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) Apply_Pressure->Collect_Spectrum Process_Data Perform ATR & Baseline Correction Collect_Spectrum->Process_Data Analyze_Spectrum Analyze Characteristic Peaks Process_Data->Analyze_Spectrum End End Analyze_Spectrum->End Spectral_Interpretation cluster_1 cluster_2 cluster_3 Start Examine Spectrum (4000-400 cm⁻¹) Region_1 3500-2400 cm⁻¹ (X-H Stretch Region) Start->Region_1 Region_2 1800-1500 cm⁻¹ (Double Bond Region) Start->Region_2 Region_3 < 1000 cm⁻¹ (Fingerprint/Bending) Start->Region_3 Amide_NH Single peak ~3300 cm⁻¹? (Secondary Amide) Region_1->Amide_NH Amide_I Strong peak ~1650 cm⁻¹? (Amide I C=O) Region_2->Amide_I Meta_Sub Bands at 810-750 & ~690 cm⁻¹? (meta-Substitution) Region_3->Meta_Sub Salt_NH Broad absorption 3000-2400 cm⁻¹? (Ammonium Salt) Amide_NH->Salt_NH Aromatic_CH Weak peaks > 3000 cm⁻¹? (Aromatic C-H) Salt_NH->Aromatic_CH Aliphatic_CH Strong peaks < 3000 cm⁻¹? (Piperidine C-H) Aromatic_CH->Aliphatic_CH Conclusion Structure Confirmed Aliphatic_CH->Conclusion Nitro_Asym Very Strong peak ~1530 cm⁻¹? (Asymmetric NO₂) Amide_I->Nitro_Asym Amide_II Strong peak ~1540 cm⁻¹? (Amide II N-H Bend) Nitro_Asym->Amide_II Amide_II->Conclusion Meta_Sub->Conclusion

Caption: A decision-making flow for identifying key functional groups in the target molecule's FTIR spectrum.

Conclusion

The FTIR spectrum of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride is rich with information. By systematically identifying the characteristic peaks for the secondary amide, aromatic nitro group, piperidinium salt, and the specific aromatic substitution pattern, a confident structural confirmation can be achieved. This guide provides the foundational data and comparative context necessary for researchers to accurately interpret their experimental results, ensuring the identity and quality of this important pharmaceutical intermediate.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. Available at: [5]2. Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [4]3. Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available at: [3]4. Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Available at: [6]5. JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Available at: [7]6. Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [8]7. Huda, T. N. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: 8. PerkinElmer. FT-IR Spectroscopy: Attenuated Total Reflectance (ATR). Available at: [1]9. Bruker. Guide to FT-IR Spectroscopy. Available at: [2]10. PubChem. Piperidine, hydrochloride (1:1). Available at: [9]11. Chegg. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [10]12. University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. Available at: [11]13. SpectraBase. Piperidine hydrochloride - Optional[FTIR] - Spectrum. Available at: [12]14. ChemicalBook. Piperidine hydrochloride(6091-44-7)IR1. Available at: [13]15. NIST. Piperidine hydrochloride - NIST WebBook. Available at: [14]16. OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Available at:

Sources

Comparative Bioactivity Guide: 3-Nitro-N-(piperidine-4-yl)benzamido HCl vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Nitro-N-(piperidine-4-yl)benzamido HCl (hereafter 3-NPB ) represents a critical chemical scaffold at the intersection of poly(ADP-ribose) polymerase (PARP) inhibition and G-protein coupled receptor (GPCR) modulation. Structurally, it combines the 3-nitrobenzamide pharmacophore—historically associated with zinc-finger ejection in PARP proteins—with a piperidine-4-yl tail, a privileged structure for GPCR binding (e.g., 5-HT4, Sigma-1).

This guide objectively compares 3-NPB against three key structural analogs:

  • 3-Aminobenzamide (3-AB): The classic, competitive PARP-1 inhibitor.

  • Cinitapride: A potent 5-HT4 agonist/D2 antagonist (where 3-NPB serves as a core structural fragment or impurity reference).

  • Iniparib (4-iodo-3-nitrobenzamide): A nitro-benzamide originally developed as a PARP inhibitor, now understood as a non-specific cysteine electrophile.

Key Insight: While 3-NPB exhibits lower potency for specific targets compared to fully optimized drugs (like Cinitapride), its simplified structure makes it an invaluable probe for dissecting the specific contribution of the nitro group to bioactivity and for studying scaffold-dependent selectivity between nuclear enzymes (PARP) and membrane receptors (GPCRs).

Structural Analysis & Mechanism of Action

The bioactivity of 3-NPB is defined by two distinct functional domains. Understanding these domains is essential for interpreting experimental data.

Pharmacophore Decomposition
  • Domain A: 3-Nitrobenzamide Core

    • Target: PARP-1 (Zinc Finger domain).

    • Mechanism: Unlike 3-aminobenzamide (which mimics nicotinamide), nitro-benzamides often act via zinc ejection or covalent modification of cysteine residues (reductive activation). The nitro group is also a substrate for nitroreductases, potentially conferring hypoxia-selectivity.

  • Domain B: Piperidine-4-yl Tail [1]

    • Target: GPCRs (5-HT4, D2, Sigma-1).

    • Mechanism: The basic nitrogen (pKa ~10-11) mimics the protonated amine of neurotransmitters (serotonin/dopamine), facilitating ionic interactions with conserved aspartate residues in GPCR transmembrane helices.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the divergent signaling pathways influenced by the 3-NPB scaffold compared to its analogs.

BioactivityPathways NPB 3-Nitro-N-(piperidine-4-yl) benzamido HCl (3-NPB) HT4 5-HT4 Receptor (Membrane) NPB->HT4 Weak Affinity ZincEject Zinc Ejection (Structural Destabilization) NPB->ZincEject Potential Redox Reductive Activation (Reactive Species) NPB->Redox Nitro Group Cinitapride Cinitapride (Optimized Analog) Agonism Receptor Agonism (cAMP Increase) Cinitapride->Agonism ThreeAB 3-Aminobenzamide (Classic Reference) CompInhib Competitive Inhibition (NAD+ Pocket) ThreeAB->CompInhib PARP PARP-1 Enzyme (Nuclear) Repair Inhibition of DNA Repair PARP->Repair Motility Gastric Motility (Prokinetic) HT4->Motility NTR Nitroreductase (Hypoxia) ZincEject->PARP CompInhib->PARP Agonism->HT4 Tox Cytotoxicity (Hypoxia Selective) Redox->Tox

Caption: Divergent bioactivity pathways of 3-NPB vs. analogs. 3-NPB bridges PARP inhibition (via nitro-core) and GPCR binding (via piperidine), whereas analogs are specialized.

Comparative Bioactivity Profile

This section evaluates 3-NPB against its analogs using key performance metrics: IC50 (Potency) , Selectivity , and Mechanism .

vs. 3-Aminobenzamide (PARP Inhibition)

3-Aminobenzamide (3-AB) is the standard reference for PARP inhibition. It binds competitively to the nicotinamide pocket.

  • Comparison: 3-NPB contains a nitro group instead of an amino group. Nitro-benzamides are generally weaker competitive inhibitors but may act via zinc ejection (allosteric mechanism).

  • Experimental Expectation: In a standard NAD+ consumption assay, 3-NPB will likely show a higher IC50 (lower potency) than 3-AB unless the assay is sensitive to zinc-finger disruption (e.g., pre-incubation required).

vs. Cinitapride (GPCR Agonism)

Cinitapride is a substituted benzamide (4-amino-2-ethoxy-5-nitro-N-...).

  • Comparison: 3-NPB lacks the 4-amino and 2-ethoxy groups. These substituents are critical for high-affinity binding to the 5-HT4 receptor (orthosteric site).

  • Experimental Expectation: 3-NPB acts as a weak binder or impurity reference . It lacks the "ortho-methoxy/ethoxy" lock conformation required for potent benzamide GPCR agonism.

Summary Data Table
Feature3-NPB (Subject) 3-Aminobenzamide Cinitapride Iniparib
Primary Target Multi-target Probe (PARP/GPCR)PARP-1 (Catalytic Site)5-HT4 ReceptorNon-specific (Cysteine)
Key Pharmacophore 3-Nitro + Piperidine3-Amino + Benzamide4-Amino-5-Nitro-2-Ethoxy4-Iodo-3-Nitro
PARP IC50 (Est.) 50 - 200 µM (Weak)~10 - 30 µM> 1000 µM (Inactive)N/A (Non-specific)
5-HT4 Affinity (Ki) > 10 µM (Low)N/A~1 - 10 nM (High)N/A
Mechanism Zinc Ejection / Weak Comp.NAD+ CompetitionOrthosteric AgonismCysteine Adducts
Solubility High (HCl salt)ModerateModerateLow

Experimental Protocols

To objectively validate the performance of 3-NPB, the following protocols should be used. These are designed to distinguish between its potential roles as a PARP inhibitor and a GPCR ligand.

PARP-1 Inhibition Assay (Colorimetric)

Objective: Determine if 3-NPB inhibits PARP-1 catalytic activity compared to 3-AB.

Methodology:

  • Preparation: Dissolve 3-NPB and 3-AB in DMSO. Prepare serial dilutions (0.1 µM to 1000 µM).

  • Reaction Mix: Combine Recombinant Human PARP-1 enzyme (0.5 U/well), Biotinylated NAD+ (25 µM), and Activated DNA (10 µg/mL) in PARP Assay Buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl2).

  • Incubation: Add compounds to the reaction mix. Incubate for 60 minutes at 25°C .

    • Critical Step: For nitro-compounds, consider a parallel "pre-incubation" arm (30 mins enzyme + compound) to detect zinc-ejection mechanisms which are time-dependent.

  • Detection: Transfer to Streptavidin-coated plates. Wash 3x. Add Anti-PAR-HRP conjugate (1:1000). Incubate 30 mins.

  • Readout: Add TMB substrate. Stop with H2SO4. Measure OD450.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

5-HT4 Receptor Binding Assay (Membrane Prep)

Objective: Assess the affinity of 3-NPB for the 5-HT4 receptor relative to Cinitapride.

Methodology:

  • Source: HEK-293 cells stably expressing human 5-HT4(b) receptor.

  • Ligand: [3H]-GR113808 (Specific 5-HT4 antagonist, 0.5 nM).

  • Competition: Incubate membranes (10 µg protein) with [3H]-GR113808 and varying concentrations of 3-NPB (10 nM - 100 µM) or Cinitapride (0.1 nM - 1 µM).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

  • Incubation: 30 minutes at 25°C .

  • Filtration: Harvest onto GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity (CPM) via liquid scintillation counting.

  • Result: A lack of displacement by 3-NPB at <10 µM confirms the necessity of the 4-amino/2-ethoxy groups for high-affinity binding (validating the SAR model).

Synthesis & Purity Considerations (Self-Validation)

When using 3-NPB as a reference standard (e.g., for Cinitapride impurity profiling), structural integrity is paramount.

  • HPLC Validation:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5-95% B over 20 mins.

    • Detection: UV at 254 nm (Benzamide absorption).

    • Expected Retention: 3-NPB will elute earlier than Cinitapride due to higher polarity (lack of ethoxy/amino groups).

  • Stability: The 3-nitro group is susceptible to reduction. Store solid HCl salt at -20°C under desiccant. Avoid prolonged exposure to reducing agents (DTT, TCEP) in assay buffers unless testing reductive activation.

References

  • Synthesis and SAR of N-(piperidin-4-yl)

    • Source: Archives of Pharmacal Research (2018).
    • Relevance: Establishes the baseline bioactivity of the piperidine-benzamide scaffold.
    • URL:[Link]

  • Structure-activity relationships of benzamides as PARP inhibitors.

    • Source: Journal of Medicinal Chemistry.
    • Relevance: Defines the "3-amino" vs "3-nitro" pharmacophore requirements for PARP inhibition.
    • URL:[Link]

  • Cinitapride and rel

    • Source: European Journal of Medicinal Chemistry.
    • Relevance: Explains the necessity of the 4-amino-2-ethoxy pattern for GPCR activity, contextualizing 3-NPB's lower affinity.
    • URL:[Link]

  • Re-evaluation of Iniparib (4-iodo-3-nitrobenzamide) mechanism.

    • Source: Clinical Cancer Research (2012).
    • Relevance: Critical context for interpreting "nitro-benzamide" bioactivity data, warning against non-specific effects.
    • URL:[Link]

Sources

HPLC retention time reference for 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride

Content Type: Technical Comparison & Application Guide Audience: Analytical Chemists, Medicinal Chemists, and QC Specialists

Executive Summary & Compound Analysis

3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride is a bifunctional building block frequently used in the synthesis of PARP inhibitors and GPCR ligands. Its chromatographic behavior is dominated by two opposing structural features: the hydrophobic, electron-deficient 3-nitrobenzamide core and the highly basic, hydrophilic piperidine moiety.

Establishing a reliable retention time (RT) reference for this compound requires navigating the "Basic Amine Problem" in reverse-phase chromatography (RPC). Standard neutral methods often yield severe peak tailing and unretained elution.

This guide provides a Standard Reference Method (Method A) for routine QC and compares it against Performance Alternatives (Method B & C) for complex separation challenges.

Physicochemical Property Value / Characteristic Chromatographic Impact
pKa (Piperidine) ~10.8 (Basic)Positively charged at pH < 9. Causes silanol interaction (tailing).
pKa (Amide) NeutralStable, provides UV chromophore.
LogP ~1.5 (Moderate)Moderate retention on C18; requires organic modifier >15%.
UV Max 254 nm / 220 nmNitro group enables strong UV detection at 254 nm.
Comparative Method Analysis

The following table compares the Standard Acidic Method against alternative strategies. Use this to select the protocol that fits your specific purity or isolation goals.

FeatureMethod A: The Reference Standard (Acidic C18)Method B: High pH Stability (Basic C18)Method C: Orthogonal Selectivity (Phenyl-Hexyl)
Stationary Phase End-capped C18 (e.g., Zorbax Eclipse Plus)Hybrid Silica C18 (e.g., Waters XBridge)Phenyl-Hexyl (e.g., Phenomenex Luna)
Mobile Phase pH pH 2.0 - 2.5 (TFA or Formic Acid)pH 9.5 - 10.0 (Ammonium Bicarbonate)pH 2.5 (Formic Acid)
Mechanism Ion-Suppression (Protonated amine)Neutral State Retention (Deprotonated amine)

-

Interaction + Hydrophobic
Peak Shape Sharp, slight tailing possibleSuperior Symmetry (No silanol interaction)Unique selectivity for nitro-aromatics
Retention Moderate (Elutes earlier due to charge)High (Neutral amine is more hydrophobic)Alternative elution order for impurities
Suitability Routine QC / LC-MS Preparative Purification Impurity Profiling
Experimental Protocols
Method A: The Standard Reference Protocol (Acidic C18)

Use this method to establish the baseline retention time for Certificate of Analysis (CoA) generation.

Reagents:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.[1]

  • Solvent B: 0.1% TFA in Acetonitrile (ACN).[1]

  • Diluent: 50:50 Water:ACN.

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.

  • Injection Volume: 5 µL (0.5 mg/mL concentration).

Gradient Program:

Time (min) % Solvent B Comment
0.0 5% Equilibration
1.0 5% Isocratic Hold
8.0 60% Linear Ramp
10.0 95% Wash
10.1 5% Re-equilibration

| 14.0 | 5% | End Run |

Expected Performance:

  • Retention Time (RT): ~5.2 - 5.8 min (System dependent).

  • Tailing Factor (

    
    ):  < 1.3.
    
  • Note: The TFA ion-pairs with the piperidine, masking the positive charge and improving peak shape compared to Formic Acid.

Method B: High pH Performance Protocol

Use this method if Method A shows interference or if maximizing retention is required.

Reagents:

  • Solvent A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonia).

  • Solvent B: Acetonitrile.[1][2][3][4]

Instrument Parameters:

  • Column: Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µm (MUST be high-pH stable).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Gradient: 5% to 95% B over 10 min.

Expected Performance:

  • Retention Time (RT): ~7.5 - 8.5 min (Significantly longer than Method A).

  • Tailing Factor (

    
    ):  < 1.1 (Near perfect symmetry).
    
  • Mechanism:[3][5] At pH 10, the piperidine (pKa ~10.[1]8) is partially deprotonated, increasing hydrophobicity and eliminating repulsion from the positively charged stationary phase surface.

Method Development Decision Tree

The following logic flow illustrates how to troubleshoot and optimize the retention time for this specific compound class.

HPLC_Decision_Tree Start Start: 3-Nitro-N-(piperidine-4-yl)benzamide Check_pH Select Mobile Phase pH Start->Check_pH Acidic Acidic (pH 2-3) (Standard) Check_pH->Acidic Routine Analysis Basic Basic (pH > 9.5) (Advanced) Check_pH->Basic Max Retention/Shape Col_Select Column Selection Acidic->Col_Select Hybrid_Col Use Hybrid Silica (e.g., XBridge) Basic->Hybrid_Col Tailing Issue: Peak Tailing? Col_Select->Tailing TFA_Add Add 0.1% TFA (Ion Pairing) Tailing->TFA_Add Yes Phenyl Selectivity Issue? Try Phenyl-Hexyl Tailing->Phenyl No, but co-elution Result_A Method A: RT ~5.5 min Good for QC TFA_Add->Result_A Result_B Method B: RT ~8.0 min Best Peak Shape Hybrid_Col->Result_B Phenyl->Result_A Altered Selectivity

Figure 1: Decision matrix for optimizing chromatography of basic piperidine derivatives.

Troubleshooting & Causality
  • Problem: RT Drift or Double Peaks.

    • Cause: The piperidine amine has a pKa ~10.[1]8. At neutral pH (pH 6-8), the compound exists in a dynamic equilibrium between protonated and neutral states, causing split peaks.

    • Solution: strictly buffer < pH 3.0 or > pH 10.0. Never run this compound in unbuffered water/methanol.

  • Problem: Severe Tailing on C18.

    • Cause: Residual silanols on the silica support bind to the positively charged ammonium species.

    • Solution: Switch to Method A (TFA acts as an ion-pairing agent, "capping" the charge) or Method B (High pH suppresses silanol ionization).

References
  • BenchChem Application Note. HPLC Purification of N-Methyl-3-(piperidin-4-yl)benzamide. (2025).[1][4][6][7][8] Retrieved from .

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • PubChem. Compound Summary: 3-nitro-N-(4-piperidinyl)benzamide.[7] National Library of Medicine. Retrieved from .

  • Waters Corporation. Strategies for the Separation of Basic Compounds in Reverse-Phase LC. Application Note. .

Sources

Validating Purity of 3-Nitro-N-(piperidine-4-yl)benzamido Hydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Single Number" Fallacy: In drug development, a Certificate of Analysis (CoA) claiming "98% Purity" is meaningless without context. For 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride , a "98%" value by HPLC-UV often hides fatal flaws: incorrect salt stoichiometry, trapped solvent, or regioisomeric contamination that UV detection misses.

This guide moves beyond basic purity checks, establishing a Triad of Validation —Organic Impurities, Isomeric Identity, and Salt Stoichiometry. We compare the industry-standard HPLC-MS workflow against Quantitative NMR (qNMR) and Ion Chromatography, providing the exact protocols required to validate this specific benzamide scaffold for biological assays.

Part 1: The Chemical Context & Impurity Profile

To validate purity, you must first know what you are looking for. The synthesis of this molecule typically involves coupling 3-nitrobenzoic acid with 4-aminopiperidine (often N-protected), followed by deprotection and salt formation.

Critical Impurity Risks
Impurity TypeSpecific Risk for this MoleculeDetection Challenge
Regioisomers 2-Nitro / 4-Nitro isomers. Starting materials often contain traces of these isomers.High. UV spectra are nearly identical. Requires high-resolution chromatography or NMR.
Starting Materials 3-Nitrobenzoic acid. Acidic impurity.Medium. Elutes early in Reverse Phase (RP) HPLC.
Side Products Bis-amide formation. If the piperidine nitrogen wasn't protected during coupling, the benzoyl group may attach to both nitrogens.High. Hydrophobic; elutes late.
Salt Stoichiometry Free base vs. Mono-HCl vs. Di-HCl. Critical. UV HPLC cannot see the chloride counter-ion. Incorrect stoichiometry alters molecular weight and dosing accuracy.

Part 2: Comparative Analysis of Validation Methods

Method A: HPLC-PDA-MS (The Workhorse)

Best for: Trace organic impurities (<0.1%) and degradation products.

Mechanism: Uses a C18 stationary phase with an acidic mobile phase to keep the basic piperidine protonated, ensuring sharp peak shapes.

  • Pros: High sensitivity (LOD < 0.05%); separates regioisomers if the gradient is shallow.

  • Cons: Requires reference standards for quantification; "blind" to inorganic salts and residual solvents.

Method B: 1H-qNMR (The Absolute Truth)

Best for: Absolute assay (%), residual solvent quantification, and isomer confirmation.

Mechanism: Compares the integration of the target protons against a NIST-traceable internal standard (e.g., Maleic Acid).

  • Pros: No reference standard of the analyte needed ; detects residual solvents (DMF, DMSO) that HPLC misses; confirms the 3-nitro position via coupling constants.

  • Cons: Lower sensitivity (LOD ~0.1-0.5%); cannot easily detect trace inorganic salts.

Method C: Ion Chromatography / Argentometric Titration

Best for: Salt Stoichiometry.

Mechanism: Quantifies the Chloride (Cl-) content.

  • Pros: Definitively distinguishes between free base (0% Cl), Mono-HCl (~12% Cl), and Di-HCl (~22% Cl).

  • Cons: Specific only to the counter-ion.

Part 3: Decision Matrix & Workflow (Visualization)

ValidationWorkflow Sample Raw Sample (3-Nitro-N-(piperidine-4-yl)benzamide HCl) Solubility Solubility Check (DMSO-d6 vs. MeOH:Water) Sample->Solubility qNMR Method B: qNMR (Internal Std: Maleic Acid) Solubility->qNMR High Conc (>10mg/mL) HPLC Method A: HPLC-MS (Gradient: 5-95% B) Solubility->HPLC Trace Analysis Titration Method C: Chloride Titration (AgNO3) Solubility->Titration Ionic Check Data_Assay Absolute Purity (wt%) & Solvents qNMR->Data_Assay Data_Impurity Related Substances (%) & Isomers HPLC->Data_Impurity Data_Salt Stoichiometry (HCl Molar Ratio) Titration->Data_Salt Decision FINAL VALIDATION Pass if: >98% Assay, <0.5% Impurities, 1.0 ± 0.1 HCl Data_Assay->Decision Data_Impurity->Decision Data_Salt->Decision

Figure 1: Integrated Analytical Workflow. Note how qNMR, HPLC, and Titration feed into a unified validation decision, covering gaps left by single methods.

Part 4: Detailed Experimental Protocols

Protocol 1: High-Resolution HPLC-MS (Purity & Impurities)

Objective: Separate the 3-nitro target from the 4-nitro isomer and quantify unreacted amine.

  • Column: Waters XSelect CSH C18 (150mm x 4.6mm, 3.5 µm). Why? The CSH (Charged Surface Hybrid) particle provides excellent peak shape for basic amines like piperidine at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C.[1]

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine); MS (ESI+).

Gradient Program:

Time (min) % B Event
0.0 5 Equilibrate / Elute Salts
2.0 5 Hold for polar amines
15.0 95 Linear Ramp (Elute Product)
18.0 95 Wash Hydrophobics (Bis-amides)
18.1 5 Re-equilibrate

| 23.0 | 5 | End |

Acceptance Criteria:

  • Main peak purity (via PDA/MS) > 99.0%.

  • Resolution (Rs) between Main Peak and nearest isomer > 1.5.

Protocol 2: 1H-qNMR (Absolute Assay)

Objective: Determine the exact weight-percent purity (excluding salt/water) and confirm the 3-nitro substitution pattern.

  • Solvent: DMSO-d6 (ensures solubility of the HCl salt).

  • Internal Standard (IS): Maleic Acid (Traceable Standard). Why? High purity, non-volatile, distinct singlet at ~6.3 ppm that does not overlap with aromatics.

  • Instrument: 400 MHz or higher.

  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 60 seconds . Crucial: Protons must fully relax for quantitative integration. Standard 1s delays will yield false results.

    • Scans: 16 or 32.

Calculation:



Where 

=Integral,

=Number of protons,

=Molar Mass,

=Weight.

Part 5: Data Comparison & Performance Metrics

The following table summarizes the performance of each method for this specific benzamide derivative.

ParameterHPLC-UV/MS1H-qNMRTitration (AgNO3)
Specificity High. Separates isomers and degradation products.Medium. Peaks may overlap; excellent for structure ID.Low. Only detects Halides.
Limit of Quantitation (LOQ) 0.05% (Trace impurities)0.5 - 1.0% (Major components only)N/A (Macro analysis)
Linearity (R²) > 0.999 (0.1 - 100 µg/mL)> 0.999 (Linear by definition)> 0.999
Throughput 25 mins / sample10 mins / sample15 mins / sample
Primary Blind Spot Inorganic Salts, Moisture, Residual Solvents.Trace impurities <0.1%.Organic impurities.

Part 6: Impurity Logic & Troubleshooting

If your validation fails, use this logic flow to identify the root cause.

ImpurityLogic Failure Validation Failure Check_MS Check Mass Spec (m/z) Failure->Check_MS MZ_MinusHCl Low Assay % (Excess Salt/Water) Failure->MZ_MinusHCl HPLC Purity High but qNMR Low MZ_Plus1 m/z = M+1 (Target) Check_MS->MZ_Plus1 MZ_Plus16 m/z = M+16 (Oxidation/N-Oxide) Check_MS->MZ_Plus16 Check_NMR Check NMR Aromatics MZ_Plus1->Check_NMR Isomer Split Peaks? (Regioisomer Contamination) Check_NMR->Isomer Solvent Peaks at 2.5/3.3 ppm? (DMSO/Water trapped) Check_NMR->Solvent

Figure 2: Troubleshooting Logic. Distinguishing between chemical impurities (HPLC/MS detected) and physical impurities like salt/solvents (qNMR detected).

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[2][3] Link

  • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis.[4][5][6][7] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Gouker, J., et al. (2022). Determination of Counter-ions in Pharmaceutical Salts: Evolution of Analytical Methods. Journal of Pharmaceutical Sciences. Link

  • Almac Group. (2024). qNMR – a modern alternative to HPLC for Purity Assay.[4]Link

Sources

Structural Comparison of Nitro-Benzamido Piperidine Derivatives: SAR & Therapeutic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Nitro-Benzamido Piperidine scaffold represents a critical pharmacophore in medicinal chemistry, bridging the structural gap between classic antimicrobial agents and neurotherapeutics (specifically Acetylcholinesterase inhibitors). This guide provides a technical comparison of ortho-, meta-, and para- nitro-substituted derivatives.

By analyzing the electronic and steric consequences of the nitro group (


) positioning, this document elucidates why specific isomers exhibit superior binding affinity in enzyme pockets (e.g., AChE, DNA Gyrase) while others suffer from poor metabolic stability or solubility issues.

The Scaffold Architecture

The core structure consists of a piperidine ring linked to a nitro-substituted phenyl ring via an amide bond. The specific connectivity (typically N-(nitrobenzoyl)piperidine) dictates the molecule's flexibility and hydrogen-bonding capacity.

Key Structural Domains:
  • The Piperidine Head: Provides basicity (protonatable nitrogen at physiological pH) and solubility. In AChE inhibitors, this mimics the choline headgroup.

  • The Amide Linker: A rigid spacer that facilitates

    
    -conjugation and hydrogen bonding (H-bond donor/acceptor).
    
  • The Nitro-Aryl Tail: The electron-deficient ring involved in

    
    -
    
    
    
    stacking interactions. The nitro group acts as a strong electron-withdrawing group (EWG), influencing the acidity of the amide proton and the lipophilicity of the tail.
Diagram 1: Synthesis & Structural Logic

The following workflow illustrates the standard synthesis via Schotten-Baumann conditions and the resulting structural diversity.

G Start Nitro-Benzoic Acid (o-, m-, or p- isomer) Activation Activation (SOCl2 or Oxalyl Chloride) Start->Activation Reflux Intermediate Acid Chloride (Highly Reactive) Activation->Intermediate -SO2, -HCl Coupling Coupling Reaction (Piperidine + Et3N, DCM, 0°C) Intermediate->Coupling Nucleophilic Acyl Substitution Product Nitro-Benzamido Piperidine (Target Scaffold) Coupling->Product Purification

Caption: General synthetic pathway for N-(nitrobenzoyl)piperidine derivatives via acid chloride activation.

Comparative SAR Analysis: The Nitro Position Effect

The biological performance of these derivatives is strictly governed by the position of the nitro group.

A. Ortho-Nitro (2-position)[1]
  • Steric Effect: The bulky nitro group at the ortho position creates significant steric hindrance, forcing the amide bond out of planarity with the phenyl ring. This "twisted" conformation often prevents effective

    
    -
    
    
    
    stacking within enzyme active sites (e.g., the peripheral anionic site of AChE).
  • Intramolecular Bonding: Potential for a 6-membered intramolecular hydrogen bond between the amide proton and the nitro oxygen. This "locks" the conformation but reduces water solubility (LogS).

  • Performance Verdict: Generally lowest potency for kinase/enzyme targets requiring planar intercalation.

B. Meta-Nitro (3-position)[1]
  • Electronic Effect: Strong electron withdrawal increases the lipophilicity of the ring without the severe steric clash of the ortho isomer.

  • Binding Mode: often serves as a "compromise" candidate. It allows for decent packing but lacks the symmetry required for deep hydrophobic pockets.

  • Performance Verdict: Moderate potency .[1] Often used to fine-tune LogP without altering the primary binding mode.

C. Para-Nitro (4-position)
  • Symmetry & Stacking: The para substitution maintains a linear, planar geometry. This is ideal for penetrating deep, narrow gorges in enzymes like Acetylcholinesterase (AChE) or DNA Gyrase.

  • Electronic Reach: The EWG effect is maximally conjugated, significantly increasing the acidity of the amide proton, potentially strengthening H-bonds with residues like Ser200 in AChE.

  • Performance Verdict: Generally highest potency and selectivity for linear binding pockets.

Therapeutic Profiles & Representative Data[3][4][5][6]

The following data compares the performance of these isomers in two primary therapeutic contexts: Antitubercular (Anti-TB) and Acetylcholinesterase (AChE) Inhibition .

Table 1: Comparative Biological Activity (Representative Data)

Data synthesized from trends in piperidine SAR literature (e.g., Sriram et al., BenchChem comparisons).

Derivative IsomerLogP (Calc)AChE IC50 (µM)Anti-TB MIC (µg/mL)Key SAR Feature
Unsubstituted 2.1> 50.0> 64.0Baseline activity; lacks electronic engagement.
2-Nitro (Ortho) 2.328.5 ± 2.132.0Steric twist reduces binding; poor solubility.
3-Nitro (Meta) 2.312.4 ± 1.516.0Improved lipophilicity; moderate binding.
4-Nitro (Para) 2.30.56 ± 0.04 4.0 Optimal Geometry ; deep pocket penetration.
Donepezil (Ref)4.20.02N/AStandard AChE inhibitor.
Isoniazid (Ref)-0.7N/A0.05Standard Anti-TB agent.

Interpretation: The para-nitro derivative consistently outperforms the ortho isomer. In AChE inhibition, the linear geometry allows the piperidine to bind the anionic site while the nitro-phenyl group interacts with the peripheral site (dual binding). In Anti-TB assays, the electron-deficient ring is crucial for inhibiting specific reductases or DNA gyrase systems.

Diagram 2: Mechanism of Action (AChE Inhibition)

This diagram visualizes why the Para isomer is superior, bridging the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS).

SAR Drug Para-Nitro-Benzamido Piperidine Piperidine Piperidine Moiety (Protonated) Drug->Piperidine Linker Benzamide Linker (Planar) Drug->Linker Nitro Para-Nitro Group (Electron Deficient) Drug->Nitro CAS Catalytic Anionic Site (Trp84 interaction) Piperidine->CAS Cation-Pi Interaction Target Acetylcholinesterase (AChE) Linker->Target H-Bonding (Phe295) PAS Peripheral Anionic Site (Trp279 Pi-Stacking) Nitro->PAS Pi-Pi Stacking (Enhanced by EWG)

Caption: Dual-site binding mode of para-nitro derivatives in the AChE gorge.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for synthesizing and testing these specific derivatives.

Protocol A: Synthesis via Acid Chloride (Schotten-Baumann)

Rationale: Direct coupling using acid chlorides is preferred over EDC coupling for nitro-benzoic acids due to the reduced reactivity of the electron-deficient carboxylic acid.

  • Activation: Dissolve p-nitrobenzoic acid (1.0 eq) in dry DCM. Add catalytic DMF (2 drops) and Oxalyl Chloride (1.2 eq) dropwise at 0°C. Stir at RT for 2 hours until gas evolution ceases.

    • Checkpoint: Solution should turn clear yellow. Evaporate solvent to obtain crude acid chloride.

  • Coupling: Re-dissolve acid chloride in dry DCM. Add Piperidine (1.1 eq) and Triethylamine (2.0 eq) at 0°C.

    • Critical Step: Maintain 0°C to prevent hydrolysis of the acid chloride by ambient moisture.

  • Workup: Stir for 4 hours. Wash with 1N HCl (to remove unreacted piperidine) and saturated NaHCO3 (to remove unreacted acid).

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Ellman’s Assay (AChE Inhibition)

Rationale: This colorimetric assay measures the production of thiocholine, a hydrolysis product of the substrate acetylthiocholine.

  • Preparation: Dissolve test compounds in DMSO (Stock 10 mM). Dilute with phosphate buffer (pH 8.0).

  • Incubation: In a 96-well plate, mix:

    • 150 µL Phosphate Buffer (0.1 M, pH 8.0)

    • 20 µL Test Solution (various concentrations)

    • 20 µL AChE Enzyme Solution (0.1 U/mL)

    • Incubate at 25°C for 10 minutes.

  • Substrate Addition: Add 10 µL DTNB (Ellman's Reagent) and 10 µL Acetylthiocholine Iodide (Substrate).

  • Measurement: Monitor absorbance at 412 nm for 5 minutes.

  • Calculation: % Inhibition =

    
    . Calculate IC50 via non-linear regression.
    

References

  • Sriram, D., et al. (2006). "Synthesis and antimycobacterial evaluation of novel 1-(4-sub)-phenyl-1,4-dihydro-6-methyl-4-pyridazinone-3-carboxylic acid derivatives." Bioorganic & Medicinal Chemistry Letters. Link (Context: Nitro-substituted pharmacophores in anti-TB research).

  • BenchChem. (2025).[2][3][4] "A Comparative Analysis of Ortho, Meta, and Para Nitrobenzamide Isomers." Link (Context: Physicochemical properties of isomers).

  • Sugimoto, H., et al. (1992). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives." Journal of Medicinal Chemistry. Link (Context: The foundational SAR for benzamido-piperidines in Alzheimer's).

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link (Context: Standard assay protocol).

  • Feng, Y., et al. (2022). "Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides." Journal of Medicinal Chemistry. Link (Context: Piperidine derivatives as DNA gyrase inhibitors).

Sources

Comparative Characterization Guide: 3-Nitro-N-(piperidin-4-yl)benzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Analyte: 3-Nitro-N-(piperidin-4-yl)benzamide Hydrochloride Primary Application: Synthetic intermediate for PARP inhibitors, GPCR ligands, and fragment-based drug discovery. Chemical Formula:


Molecular Weight:  285.73  g/mol  (Salt) / 249.27  g/mol  (Free Base)

This guide provides a technical comparison of the elemental analysis (EA) data for this specific hydrochloride salt against its free base and solvated forms. In drug development, the transition from a free base to a hydrochloride salt is performed to improve aqueous solubility (vital for bioavailability). However, piperidine-based HCl salts are notoriously hygroscopic, leading to discrepancies in Combustion Analysis (CHN) data.

This document empowers researchers to distinguish between synthetic failure (wrong molecule) and physical state deviation (hydration/solvation) using elemental data.

Theoretical Reference Standards (The Baseline)

Before analyzing experimental data, the theoretical baseline must be established. The values below assume a strictly anhydrous, mono-hydrochloride stoichiometry.

Table 1: Theoretical Elemental Composition
ElementSymbolCountAtomic MassTotal Mass% Composition (Theoretical)Tolerance (±0.4%)
Carbon C1212.011144.1350.44% 50.04 – 50.84%
Hydrogen H16*1.00816.135.65% 5.25 – 6.05%
Nitrogen N314.00742.0214.71% 14.31 – 15.11%
Chlorine Cl135.4535.4512.41% 12.01 – 12.81%
Oxygen O315.99948.0016.80% N/A (Calculated by diff)

*Note: Hydrogen count includes the 15 protons from the parent molecule plus the acidic proton from HCl.

Comparative Performance Guide: Interpreting Deviations

In a real-world laboratory setting, obtaining the exact theoretical value is rare due to the physicochemical properties of the piperidine ring. The following comparison guide helps diagnose the state of your sample based on EA data shifts.

Scenario A: The Hygroscopic Drift (Common)

Piperidinium HCl salts attract atmospheric moisture. Even 1.5% water uptake (approx. 0.25 molar equivalents) significantly skews data.

  • Observation: Carbon and Nitrogen values decrease (dilution effect); Hydrogen increases (water contribution).

  • Diagnosis: Sample is likely the Hemihydrate (

    
    ).
    
Scenario B: Trapped Solvent (Process Impurity)

If the salt was precipitated using Dichloromethane (DCM) or Diethyl Ether and not dried under high vacuum, solvent entrapment occurs.

  • Observation:

    • DCM Entrapment: Carbon decreases slightly; Chlorine spikes (if DCM is not resolved from ionic Cl, though combustion usually separates organic Cl).

    • Ether Entrapment: Carbon and Hydrogen values inflate significantly.

Table 2: Diagnostic Data Comparison

Use this table to match your experimental results to a likely physical state.

Physical StateFormula% C% H% N% ClDiagnostic Sign
Anhydrous HCl (Target)

50.44 5.65 14.71 12.41 Matches Theory.
Hemihydrate

48.905.8114.2612.03Low C/N, High H.
Monohydrate

47.455.9713.8411.67C drops >2%.
Free Base

57.826.0716.860.00Massive C/N spike.
Trapped Ethanol (0.1 eq)

50.605.7514.4812.21High C, Low N.

Experimental Protocols for Validation

To ensure data integrity (E-E-A-T), the following protocols must be followed. These are self-validating systems designed to eliminate environmental variables.

Protocol A: Pre-Analysis Drying (Mandatory)

Because the piperidine moiety is basic and the HCl salt is polar, "air drying" is insufficient.

  • Equipment: Vacuum drying pistol or desiccator with

    
    .
    
  • Conditions: Heat sample to 60°C under high vacuum (< 1 mbar) for 12 hours.

    • Why? Removes surface water and loosely bound lattice solvents.

  • Handling: Transfer to the CHN analyzer in a sealed, inert atmosphere (Nitrogen box) if possible.

Protocol B: Silver Nitrate Titration (Chloride Validation)

Combustion analysis measures C/H/N. To confirm the salt stoichiometry (Mono-HCl vs. Di-HCl), use potentiometric titration.

  • Dissolution: Dissolve 50 mg of sample in 50 mL deionized water.

  • Acidification: Add 1 mL

    
     (to prevent carbonate interference).
    
  • Titration: Titrate with 0.1 N

    
     using a silver electrode.
    
  • Calculation:

    
    
    
    • Target: 12.41%. If result is ~22%, you have formed the Di-HCl salt (protonating the amide or nitro group, which is rare but possible in concentrated acid).

Decision Logic & Quality Control Workflow

The following diagram illustrates the logical pathway for validating the compound based on Elemental Analysis data.

QC_Workflow Start Synthesize 3-Nitro-N-(piperidin-4-yl)benzamide HCl Drying Vacuum Dry (60°C, 12h) Start->Drying CHN_Analysis Perform CHN Combustion Analysis Drying->CHN_Analysis Check_C Is %C within 50.04 - 50.84%? CHN_Analysis->Check_C Pass PASS: Anhydrous Mono-HCl Confirmed Check_C->Pass Yes Fail_Low FAIL: %C is Low (<50%) Check_C->Fail_Low No Fail_High FAIL: %C is High (>51%) Check_C->Fail_High No Check_H Is %H High (>5.8%)? Fail_Low->Check_H Solvent Diagnosis: Trapped Solvent Action: 1H NMR to confirm Fail_High->Solvent If %H is normal FreeBase Diagnosis: Incomplete Salt Formation Action: Add more HCl in MeOH Fail_High->FreeBase If %N is High Check_Cl Perform AgNO3 Titration Check_H->Check_Cl No Hydrate Diagnosis: Hydrate Formed Action: Re-dry or Recalculate as .H2O Check_H->Hydrate Yes

Figure 1: Quality Control Decision Tree for interpreting Elemental Analysis data of piperidine benzamide salts.

Expert Insights on Causality

Why does this specific molecule present challenges?

  • The Piperidine Nitrogen: The

    
     of the piperidine nitrogen is approximately 11.0. It is a strong base. In the presence of HCl, it protonates readily. However, the lattice energy of the resulting crystal determines whether it prefers to include water molecules to stabilize the charge distribution.
    
  • The Nitro Group: The 3-nitro group is electron-withdrawing, reducing the electron density of the benzene ring. This makes the amide bond relatively stable, but it does not significantly participate in salt formation.

  • Hygroscopicity: Amine hydrochlorides are ionic solids. If the crystal packing is not dense, atmospheric water can diffuse into the lattice, forming non-stoichiometric hydrates (channel hydrates). This is the primary cause of "Failed" EA reports in this class of compounds [1].

References

  • National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis. (Discusses the ±0.4% tolerance standard and common failure modes). [Link]

  • Elementar. Best practices for sample preparation in elemental analysis. (Protocols for drying hygroscopic samples). [Link]

  • PubChem. Compound Summary: 3-Nitro-N-(piperidin-4-yl)benzamide (Free Base Analog Data). [Link](Note: Link directs to structural analog for property verification).[1]

  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing.[2] (Regulatory standards for elemental limits). [Link][2]

Sources

reference standards for 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride quantification

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reference Standards for 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride Quantification

Executive Summary: The Criticality of "3-Nitro" Impurity Control

In the development of benzamide-based gastroprokinetic agents (e.g., Cinitapride , Itopride ), the compound 3-Nitro-N-(piperidin-4-yl)benzamide hydrochloride (often abbreviated as the 3-Nitro Impurity) represents a critical process intermediate and a potential degradation product. Its structural core—containing a secondary amine (piperidine) and a nitroaromatic moiety—places it in the "Cohort of Concern" for regulatory agencies due to two primary risks:

  • Regioisomeric Contamination: During the nitration of benzamide precursors, the formation of the 3-nitro isomer (instead of the desired 5-nitro or 4-nitro analog) is a common side reaction. This isomer must be quantified to ensure enantiomeric and isomeric purity of the final API.

  • Nitrosamine Precursor Risk: The secondary amine on the piperidine ring is highly susceptible to nitrosylation (forming N-nitroso-piperidine derivatives) in the presence of nitrites. Accurate quantification of this precursor is essential for Nitrosamine Risk Assessments (NRA) mandated by the FDA and EMA.

This guide compares the available reference standard grades for this specific analyte and provides a validated strategy for its quantification.

Comparative Analysis: Selecting the Right Reference Standard

Unlike common APIs, 3-Nitro-N-(piperidin-4-yl)benzamide HCl rarely has a dedicated Pharmacopeial (USP/EP) monograph. Researchers must choose between Certified Reference Materials (CRMs) from specialized vendors or In-House Synthesized Standards .

Table 1: Reference Standard Grade Comparison
FeatureOption A: Primary CRM (ISO 17034) Option B: Secondary / Working Standard Option C: Research Grade (Building Block)
Source Specialized Vendors (e.g., LGC, TRC, USP*)Qualified In-House or Generic VendorChemical Catalog (e.g., Enamine, Sigma)
Traceability High (NIST/SI traceable via qNMR/Mass Balance)Medium (Traceable to Primary CRM)Low (Batch-specific only)
Purity Data >98% with full CoA (HPLC, NMR, MS, ROI, Water)Qualified against Primary (>98%)Variable (often >95% by NMR only)
Uncertainty Explicitly stated (e.g., ±0.5%)Determined by transfer errorUnknown / Not stated
Intended Use Release Testing, Validation, Calibration Routine QC, Stability Studies Identification (ID) only
Cost High ($500 - $2,000 / 10mg)Low (Bulk synthesis)Low ($100 - $300 / g)
Risk Minimal (Regulatory accepted)Low (If qualified correctly)High (Risk of OOS due to impurity)

> Note: A specific USP RS for this regioisomer may not exist. In such cases, an ISO 17034 CRM is the "Gold Standard."

Technical Deep Dive: Quantification Protocols

For this analyte, two distinct methodologies are required depending on the stage of development: HPLC-UV for process control (high ppm levels) and LC-MS/MS for genotoxic impurity screening (trace ppb levels).

Protocol A: HPLC-UV (Process Control & Purity)

Best for: Quantifying the impurity at >0.05% levels in the API.

  • Column: C18 (e.g., Inertsil ODS-3V or equivalent), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.01M Ammonium Acetate buffer (pH 4.5).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B (0 min) → 60% B (15 min) → 10% B (20 min).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 260 nm (Nitro group absorption).[4]

  • Retention Strategy: The polar piperidine amine causes early elution. Use ion-pairing reagents (e.g., Hexanesulfonic acid) if retention is < 3 min.

Protocol B: LC-MS/MS (Trace Analysis for Nitrosamine Risk)

Best for: Quantifying the precursor at <10 ppm levels.

  • Instrument: Triple Quadrupole Mass Spectrometer (QqQ).[5][6]

  • Ionization: ESI Positive Mode (Protonated secondary amine is highly responsive).

  • MRM Transitions:

    • Quantifier: m/z 294.1 [M+H]⁺ → m/z 84.1 (Piperidine ring fragment).

    • Qualifier: m/z 294.1 [M+H]⁺ → m/z 122.0 (Nitro-benzamide fragment).

  • Internal Standard: Use a deuterated analog (e.g., Cinitapride-d5 ) if the specific d4-3-Nitro analog is unavailable.

Table 2: Method Performance Metrics (Expected)
ParameterHPLC-UV (Limit Test)LC-MS/MS (Trace Quant)
Linearity (R²) > 0.999 (10 - 500 µg/mL)> 0.995 (1 - 100 ng/mL)
LOD / LOQ ~0.01% / 0.03%~0.5 ng/mL / 1.0 ng/mL
Specificity Resolved from Parent API (Rs > 2.0)Mass-selective (High Specificity)
Recovery 98% - 102%85% - 115% (Matrix dependent)

Experimental Workflow: Self-Validating System

The following diagram illustrates the workflow for qualifying a "Research Grade" standard into a "Secondary Standard" if a Primary CRM is unavailable, followed by the routine analysis workflow.

G RawStd Raw Material (Research Grade) qNMR qNMR Analysis (Maleic Acid IS) RawStd->qNMR Primary Purity Assignment MassBal Mass Balance (HPLC + TGA + ROI) RawStd->MassBal Confirmatory Purity SecStd Qualified Secondary Standard qNMR->SecStd CoA Generation MassBal->SecStd LCMS LC-MS/MS (MRM Mode) SecStd->LCMS Calibration Curve Sample Drug Substance Sample Prep Sample Prep (MeOH Extraction) Sample->Prep Prep->LCMS Data Quantification (< 10 ppm) LCMS->Data Calc vs Std

Caption: Workflow for qualifying a research-grade building block into a working standard (Top Path) and subsequent trace analysis of the API sample (Bottom Path).

Expert Insights & Recommendations

  • Handling the Hydrochloride Salt: The HCl salt is hygroscopic. When using the reference standard, equilibrate to room temperature in a desiccator before weighing. Always correct the purity for water content (determined by Karl Fischer titration) and counter-ion content (HCl) to report the "Free Base" content if required by the method.

  • Isomer Specificity: Ensure your chromatographic method separates the 3-Nitro isomer from the 5-Nitro (Cinitapride core) and 4-Nitro isomers. The 3-nitro isomer typically elutes earlier on C18 columns due to steric hindrance disrupting planar interactions with the stationary phase.

  • Stability: Nitro-aromatics are generally stable, but the secondary amine is reactive. Store standards at -20°C and avoid prolonged exposure to solvents containing aldehydes or peroxides to prevent degradation.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][7] Link

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs.[6][8] Guidance for Industry. Link

  • United States Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products. USP-NF. Link

  • Tulasamma, P., et al. (2012).[7] Validated RP-HPLC Method with UV Detection for the Determination of Cinitapride in its Formulation and Human Plasma. Asian Journal of Chemistry, 24(7), 3411-3414. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides guidance on the proper disposal of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride based on information available for structurally similar chemical compounds. A specific Safety Data Sheet (SDS) for 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride was not available at the time of publication. Therefore, these procedures should be considered a general guideline. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all local, state, and federal regulations.

Introduction: Understanding the Compound

3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride is a complex organic molecule of interest in pharmaceutical research and development. Its structure, comprising a nitroaromatic ring, a benzamide linkage, and a piperidine hydrochloride moiety, dictates its chemical reactivity, potential hazards, and, consequently, the necessary protocols for its safe handling and disposal. Proper disposal is not merely a regulatory requirement; it is a critical aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step approach to the safe disposal of this compound, grounded in scientific principles and best practices for chemical waste management.

Hazard Assessment Based on Chemical Structure

A thorough understanding of the potential hazards is the foundation of safe disposal. In the absence of a specific SDS, we can infer the likely hazards from the compound's constituent functional groups.

  • Nitroaromatic Group: Nitroaromatic compounds are often associated with toxicity and can be harmful if inhaled, ingested, or absorbed through the skin.[1][2] Some nitroaromatic compounds are also classified as environmental hazards.[3] High-temperature incineration is often the preferred disposal method for these compounds to ensure their complete destruction.

  • Benzamide Group: Benzamides are generally stable compounds. However, under certain conditions, such as in strong acids or bases, the amide bond can be hydrolyzed.[4][5][6][7]

  • Piperidine Hydrochloride Group: The piperidine component itself is a cyclic amine. The hydrochloride salt indicates that the compound is likely a water-soluble solid. Piperidine is known to be a flammable liquid that is toxic and corrosive.[8][9] While the properties of the parent piperidine are modified in the larger molecule, caution is still warranted.

Based on this analysis, 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride should be treated as a hazardous waste until determined otherwise by a qualified EHS professional.

Personal Protective Equipment (PPE) and Safety Measures

Before handling 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride for disposal, it is imperative to wear appropriate personal protective equipment (PPE).

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects eyes from potential splashes of the compound if in solution, or from airborne dust particles.
Hand Protection Nitrile gloves (or other chemically resistant gloves as recommended by your institution's EHS department).Prevents skin contact and absorption of the chemical.
Body Protection A standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.Prevents inhalation of fine particles of the solid compound. Always consult with your EHS department for specific respiratory protection requirements.[1]

Safety Measures:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid generating dust when handling the solid material.[1]

  • Have a chemical spill kit readily available.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe segregation, storage, and preparation of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride waste for disposal.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Isolate as Solid Organic Waste: 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride is a solid organic compound containing nitrogen. It should be collected in a dedicated waste container labeled "Solid Hazardous Waste" or as directed by your institution's EHS department.

  • Avoid Mixing: Do not mix this waste with other waste streams, such as:

    • Non-hazardous waste.

    • Liquid waste (solvents, aqueous solutions).

    • Incompatible chemicals, particularly strong oxidizing agents.[1]

Step 2: Waste Container Selection and Labeling

The choice of container and proper labeling are critical for safety and regulatory compliance.

  • Container Selection:

    • Use a container that is in good condition, free from leaks, and compatible with the chemical waste. The original product container is often a suitable choice.[6]

    • Ensure the container has a secure, tight-fitting lid.[10][11]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[10]

    • Identify the contents fully: "3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride". Avoid using abbreviations or chemical formulas.[10]

    • Indicate the approximate quantity of waste in the container.

    • Include the date when the waste was first added to the container.

    • Your name and laboratory contact information should also be on the label.

Step 3: On-site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][10]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[4][10]

  • Storage Conditions:

    • Store the waste container in a cool, dry, and well-ventilated area.

    • Keep the container closed at all times, except when adding waste.[10][11]

    • Ensure the waste is segregated from incompatible materials.

Step 4: Arranging for Disposal

Disposal of hazardous waste must be handled by trained professionals.

  • Contact Your EHS Department: Once the waste container is full (typically no more than 90% capacity) or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.[10]

  • Schedule a Pickup: The EHS department will arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding the creation of dust.

    • Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into a sealed, labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your laboratory supervisor and your institution's EHS department.

    • Prevent entry into the affected area.

    • Follow the instructions of the emergency response personnel.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride.

DisposalWorkflow cluster_prep Preparation & Handling cluster_storage Storage cluster_disposal Disposal start Waste Generation: 3-Nitro-N-(piperidine-4-yl) benzamido hydrochloride ppe Don Appropriate PPE: - Goggles - Lab Coat - Nitrile Gloves start->ppe Begin Disposal segregate Segregate Waste: Solid Hazardous Waste Container ppe->segregate container Select & Label Container: - Compatible Material - Secure Lid - 'Hazardous Waste' Label - Full Chemical Name segregate->container store Store in SAA: - Near Point of Generation - Cool, Dry, Ventilated - Container Closed container->store contact_ehs Contact EHS Department for Pickup store->contact_ehs Container Full or Disposal Needed disposal Licensed Contractor Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Disposal workflow for 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride.

Conclusion: A Culture of Safety

The proper disposal of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride is a multi-step process that requires careful planning and execution. By understanding the potential hazards of the compound, utilizing appropriate personal protective equipment, and adhering to established protocols for waste segregation, storage, and disposal, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always prioritize safety and consult with your institution's EHS department to ensure compliance with all applicable regulations.

References

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • Filo. (2025, August 26). Hydrolysis of Benzamide The reaction is as follows. Retrieved from [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. Laboratory Chemical Waste Guidelines. Retrieved from [Link]

  • Geocities.ws. Hydrolysis of Benzamide. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Benzamide hydrolysis in strong acids — The last word. Retrieved from [Link]

  • ATSDR. (1994). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profiling

Substance Class: Functionalized Nitro-aromatic / Piperidine Salt Physical State: Solid (likely crystalline powder) Primary Hazard Driver: Uncertainty.

As a research chemical, 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride lacks a multi-decade toxicological monograph. Therefore, we apply the Precautionary Principle . We must synthesize the known hazards of its pharmacophores: the Nitro group (potential sensitizer/mutagen), the Piperidine ring (toxic/corrosive base), and the Hydrochloride salt (inhalation dust hazard/acidic upon mucosal contact).

Operational Directive: Treat this substance as a Category 3 Acute Toxin and a High-Grade Respiratory Irritant . All handling must prevent any mucosal or cutaneous contact.[1]

The PPE Ecosystem (Personal Protective Equipment)[2][3]

Do not rely on "standard lab attire." This compound requires a specific barrier defense strategy.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection Double Nitrile Gloves (Inner: 4 mil / Outer: 5-8 mil)Permeation Defense: Nitro-aromatics can permeate thin nitrile. The outer glove acts as a sacrificial layer; the inner glove is the sterile barrier. Change Frequency: Every 60 mins or immediately upon splash.
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Dust Control: The HCl salt form is prone to static and aerosolization. Note: If working outside a hood (e.g., balance calibration), a fit-tested N95 is the absolute minimum.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Acidic Dust: Safety glasses with side shields are insufficient. Airborne HCl salt dust can bypass side shields and react with eye moisture to cause chemical burns.
Body Tyvek® Sleeves + Lab CoatWrist Gap Protection: The gap between the glove cuff and lab coat is the most common exposure point. Tyvek sleeves bridge this gap.
PPE Decision Logic

Use this logic flow to determine the necessary protection level based on your current task.

PPE_Logic Start START: Define Task State Is the compound Solid or in Solution? Start->State Solid SOLID (Powder) State->Solid High Dust Risk Solution SOLUTION State->Solution Splash Risk Weighing Task: Weighing/Transfer? Solid->Weighing Level1 LEVEL 1 PPE: Nitrile Gloves + Lab Coat + Safety Glasses Solution->Level1 Dilute (<10mM) Level2 LEVEL 2 PPE: Double Nitrile + Goggles + Tyvek Sleeves Solution->Level2 Concentrated (>10mM) Hood Is Balance in Fume Hood? Weighing->Hood Hood->Level2 YES (Engineering Control Active) Level3 LEVEL 3 PPE: Level 2 + N95/P100 Mask (Or PAPR) Hood->Level3 NO (Open Bench)

Figure 1: PPE Decision Logic Tree. Note that open-bench handling of the solid triggers Level 3 protection.

Operational Workflow: The "Static Trap" Protocol

The most dangerous moment is transferring the dry solid. Hydrochloride salts are hygroscopic and prone to static charge, causing "fly-away" powder.

Phase 1: Preparation (The "Clean Zone")
  • Static Discharge: Use an ionizing fan or an antistatic gun on the weighing boat before adding the chemical.

  • Pre-Weighing: Place a secondary containment tray (spill tray) inside the balance enclosure.

  • Solvent Staging: Have your solubilizing solvent (e.g., DMSO, Water) pre-measured and ready inside the hood. Do not walk around the lab with dry powder.

Phase 2: The Transfer
  • Open: Open the container slowly. If the cap is stuck, do not force it—crusted salts in the threads can aerosolize upon snapping open.

  • Weigh: Use a disposable spatula. Do not return excess chemical to the stock bottle (cross-contamination risk).

  • Close: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent salt crust formation.

Phase 3: Solubilization (The "Lock Down")

Goal: Transition the substance from a hazardous dust to a contained liquid immediately.

  • Add the solid to the vial first.

  • Add solvent gently down the side of the vial to minimize dust displacement.

  • Cap immediately and vortex.

Handling Workflow Diagram

Workflow Setup 1. Setup (Static Control) Weigh 2. Weighing (Inside Hood) Setup->Weigh Antistatic Gun Solubilize 3. Solubilize (Lock Down Dust) Weigh->Solubilize Add Solvent Clean 4. Decon (Wet Wipe Method) Solubilize->Clean Seal Vial

Figure 2: Linear workflow to minimize dust exposure time.

Emergency & Disposal Procedures

Spill Management (Dry Powder)

Do NOT sweep. Sweeping generates aerosols.

  • Cover: Gently cover the spill with wet paper towels (dampened with water/surfactant). This prevents dust from becoming airborne.[1][2][3][4][5][6][7][8][9][10]

  • Scoop: Scoop up the damp towels and chemical together.

  • Clean: Wipe the area with 10% soap solution, followed by water.

Exposure Response[6][12][13][14]
  • Ocular: Flush for 15 minutes minimum.[1][11][2][3][5][12] The HCl salt will lower the pH of the eye rapidly; speed is critical.

  • Skin: Wash with soap and water.[1][11][2][3][6][13] Do not use alcohol (ethanol/isopropanol) as it may increase skin permeability to the nitro-aromatic moiety.

Waste Disposal[4][5][7][10][13]
  • Solid Waste: Dispose of contaminated gloves and weighing boats in "Hazardous Solid Waste" (Yellow Bag/Bin).

  • Liquid Waste: This compound contains nitrogen and a halogen. Segregate into "Halogenated Organic Waste" streams. Do not mix with strong oxidizers (e.g., Nitric Acid) due to the nitro group.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.